molecular formula C6H5NO2 B124822 Nitrobenzene CAS No. 98-95-3

Nitrobenzene

Cat. No.: B124822
CAS No.: 98-95-3
M. Wt: 123.11 g/mol
InChI Key: LQNUZADURLCDLV-UHFFFAOYSA-N
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Description

Nitrobenzene is a carcinogenic compound which has been employed extensively in dyes, pesticides and explosives industries.>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>This compound is a yellowish, oily, aromatic nitro-compound with an almond-like odor that emits toxic fumes of nitrogen oxides upon combustion. This compound is primarily used in the manufacture of aniline, but is also used in the manufacture of lubricating oils, dyes, drugs, pesticides, and synthetic rubber. Exposure to this compound irritates the skin, eyes and respiratory tract and can result in methemoglobinemia causing fatigue, dyspnea, dizziness, disturbed vision, shortness of breath, collapse and even death. This compound also damages the liver, spleen, kidneys and central nervous system. This substance is a possible mutagen and is reasonably anticipated to be a human carcinogen. (NCI05)>This compound is an industrial chemical. It is an oily yellow liquid with an almond-like odor. It dissolves only slightly in water and will evaporate to air. It is produced in large quantities for use in industry. Most of the this compound produced in the United States is used to manufacture a chemical called aniline. This compound is also used to produce lubricating oils such as those used in motors and machinery. A small amount of this compound is used in the manufacture of dyes, drugs, pesticides, and synthetic rubber.>This compound appears as a pale yellow to dark brown liquid. Flash point 190°F. Very slightly soluble in water. Toxic by inhalation and by skin absorption. Combustion give toxic oxides of nitrogen. Density 10.0 lb /gal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nitrobenzene
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InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H
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InChI Key

LQNUZADURLCDLV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C6H5NO2
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DSSTOX Substance ID

DTXSID3020964
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Molecular Weight

123.11 g/mol
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Physical Description

Nitrobenzene appears as a pale yellow to dark brown liquid. Flash point 190 °F. Very slightly soluble in water. Toxic by inhalation and by skin absorption. Combustion give toxic oxides of nitrogen. Density 10.0 lb /gal., Liquid, Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42 degrees F.]; [NIOSH], PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR., Yellow to dark brown, oily liquid with a pungent odor like paste shoe polish., Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42 °F.]
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Boiling Point

411.4 °F at 760 mmHg (EPA, 1998), 210.8 °C, 211 °C, 411 °F
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Flash Point

190.4 °F (EPA, 1998), 88 °C, 190 °F (88 °C) (Closed cup), 88 °C c.c., 190 °F
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Solubility

Insoluble (<1 mg/ml at 75 °F) (NTP, 1992), Slightly soluble in carbon tetrachloride; very soluble in ethanol, diethyl ether, acetone, benzene, Soluble in ~500 parts water; freely soluble in alcohol, benzene, ether, oils, Readily soluble in most organic solvents and is completely miscible with diethyl ether, benzene, and alcohol., Slightly soluble in water with a solublity of 0.19% at 20 °C and 0.8% at 80 °C, In water, 2.09X10+3 mg/L at 25 °C, 2.09 mg/mL at 25 °C, Solubility in water, g/100ml: 0.2, 0.2%
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Density

1.2037 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2037 g/cu cm at 20 °C, Density: 1.199 g/cu cm at 25 °C/4 °C; Specific heat: 1.509 J/g at 30 °C, Relative density (water = 1): 1.2, 1.20
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Vapor Density

4.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.2, 4.3
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Vapor Pressure

1 mmHg at 111.92 °F (EPA, 1998), 0.24 [mmHg], Vapor pressure: 1 mm Hg at 44.4 °C, Vapor pressure, Pa at 20 °C: 20, 0.3 mmHg at 77 °F, (77 °F): 0.3 mmHg
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

Benzene, o-Nitrotoluene, p-Nitrotoluene, p-Dinitrobenzene, m-Dintrobenzene, o-Dinitrobenzene, Toluene, Water (purity > 98.9%)
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Color/Form

Greenish-yellow crystals or yellow, oily liquid, Colorless to yellow, oily liquid (Note: A solid below 42 degrees F)., Bright-yellow crystals or pale-yellow to colorless, oily liquid

CAS No.

98-95-3
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Melting Point

42 °F (EPA, 1998), 5.7 °C, 5 °C, 42 °F
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Foundational & Exploratory

A Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Topic: Nitrobenzene Synthesis Mechanism

This technical guide provides a comprehensive overview of the mechanism for synthesizing this compound via the electrophilic aromatic substitution of benzene (B151609). It details the reaction mechanism, presents relevant quantitative data, outlines a standard experimental workflow, and includes visualizations to clarify the core concepts for an undergraduate-level understanding.

Introduction: Electrophilic Aromatic Substitution

The nitration of benzene is a canonical example of an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry. In this class of reactions, an electrophile attacks the electron-rich π-system of an aromatic ring, substituting one of the ring's hydrogen atoms.[1][2] The synthesis of this compound is achieved by reacting benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly known as "mixed acid".[3][4][5][6] Sulfuric acid plays a crucial catalytic role, facilitating the generation of the potent electrophile required for the reaction to proceed.[7][8][9]

The Reaction Mechanism

The mechanism for the nitration of benzene proceeds in three distinct steps: the generation of the electrophile, the nucleophilic attack by the benzene ring to form a resonance-stabilized intermediate, and the final deprotonation to yield the product.

The active electrophile in the nitration of benzene is the nitronium ion (NO₂⁺).[4][6][10] It is formed when concentrated nitric acid is protonated by the stronger concentrated sulfuric acid.[3][11] This protonation converts the hydroxyl group of nitric acid into a good leaving group (water).[12][13][14] The subsequent loss of a water molecule generates the linear and highly electrophilic nitronium ion.[7][15][16]

  • Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

G HNO3 HNO₃ (Nitric Acid) Protonated_HNO3 H₂O⁺NO₂ (Protonated Nitric Acid) HNO3->Protonated_HNO3 H2SO4 H₂SO₄ (Sulfuric Acid) H2SO4->Protonated_HNO3 + H⁺ HSO4_ion HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_ion - H₂O H2O H₂O

Caption: Generation of the electrophilic nitronium ion from nitric and sulfuric acids.

The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitronium ion.[7][13][14] This is the slow, rate-determining step of the reaction.[13][17] The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or, more commonly, a sigma complex.[2][13][17][18] The positive charge is delocalized over the other five carbon atoms of the ring through resonance.

In the final step, a weak base, typically a water molecule or the bisulfate ion (HSO₄⁻) generated in Step 1, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex.[13][16][17] The electrons from the broken carbon-hydrogen bond are returned to the π-system, which restores the ring's aromaticity and yields the final product, this compound.[17][18] The sulfuric acid catalyst is regenerated in this process.

G cluster_reactants Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Attack NO2_ion NO₂⁺ This compound This compound SigmaComplex->this compound Deprotonation H_ion H⁺ Base HSO₄⁻ / H₂O

Caption: Core mechanism: electrophilic attack followed by deprotonation.

Quantitative Data

The nitration of benzene is a highly efficient reaction when performed under controlled conditions. Key data points for the reaction and product are summarized below.

ParameterValue / DescriptionReference
Reaction Conditions
Nitrating Agent1:1 mixture of concentrated HNO₃ and H₂SO₄[3]
TemperatureMaintained below 50-60 °C to minimize dinitration[5][6]
Product Data
Typical Yield~95%[6]
Product NameThis compound
AppearancePale yellow, oily liquid
Boiling Point210.9 °C
Density1.199 g/cm³

Experimental Protocol Workflow

The laboratory synthesis of this compound requires careful handling of corrosive acids and precise temperature control. The general workflow involves preparation of the nitrating mixture, reaction with benzene, quenching, and purification of the product.

G Start Start: Prepare Ice Bath Add_H2SO4 1. Add conc. H₂SO₄ to flask in ice bath Start->Add_H2SO4 Add_HNO3 2. Slowly add conc. HNO₃ to form 'Mixed Acid' Add_H2SO4->Add_HNO3 Add_Benzene 3. Add Benzene dropwise (Keep Temp < 60°C) Add_HNO3->Add_Benzene React 4. Stir for reaction period (~1 hour) Add_Benzene->React Quench 5. Pour mixture slowly onto crushed ice React->Quench Separate 6. Transfer to separatory funnel and separate layers Quench->Separate Wash_H2O 7. Wash organic layer with cold water Separate->Wash_H2O Wash_Base 8. Wash with 5% NaHCO₃ solution to neutralize acid Wash_H2O->Wash_Base Wash_Final 9. Final wash with water Wash_Base->Wash_Final Dry 10. Dry crude product with anhydrous CaCl₂ Wash_Final->Dry Purify 11. Purify via distillation Dry->Purify End End: Collect Pure this compound Purify->End

Caption: Standard laboratory workflow for the synthesis and purification of this compound.

Conclusion

The nitration of benzene to form this compound is a cornerstone of electrophilic aromatic substitution education and a vital industrial process. The mechanism, driven by the in-situ generation of the nitronium ion, proceeds through a well-characterized sigma complex intermediate before restoring aromaticity to yield the final product. Understanding this mechanism is crucial for predicting the outcomes of substitution reactions on various aromatic substrates. The high efficiency and relative simplicity of the procedure make it a valuable transformation in both academic and industrial settings.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzene (C₆H₅NO₂) is a fundamental aromatic nitro compound with significant industrial importance, primarily as a precursor in the synthesis of aniline (B41778) and subsequently in the production of a wide array of polymers, dyes, and pharmaceuticals. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for a technical audience. It includes tabulated quantitative data for easy reference, detailed experimental protocols for key synthetic and analytical procedures, and visualizations of chemical transformations and experimental workflows to facilitate understanding.

Physical Properties

This compound is a pale yellow, oily liquid with a characteristic almond-like odor.[1][2] At temperatures below its melting point, it exists as greenish-yellow crystals.[2][3] It is only slightly soluble in water but is miscible with many organic solvents, including ethanol, ether, and benzene (B151609).[1][4]

Tabulated Physical Data
PropertyValueReferences
Molecular Formula C₆H₅NO₂[1]
Molar Mass 123.11 g/mol [1]
Appearance Pale yellow to dark brown oily liquid[1][5]
Odor Almond-like, shoe polish[1][4]
Melting Point 5.7 °C (42.3 °F; 278.8 K)[3]
Boiling Point 210.9 °C (411.6 °F; 484.0 K)[3]
Density 1.199 g/cm³ at 20 °C[2][3]
Solubility in Water 0.19 g/100 mL at 20 °C[3]
Vapor Pressure 0.3 mmHg at 25 °C[3]
Flash Point 88 °C (190 °F) (closed cup)[6][7]
Refractive Index (n_D) 1.551 - 1.556 at 20 °C[1][8]
Viscosity 1.8112 mPa·s[3]
Dipole Moment 4.22 D
Crystal Structure Monoclinic
Spectroscopic Data
  • UV-Vis Spectroscopy: In non-polar solvents like hexane, this compound exhibits a primary absorption band (B-band) around 252 nm.[9] This band undergoes a bathochromic (red) shift in more polar solvents; for instance, in water, it appears at approximately 265-266 nm.[9] A weaker absorption is also observed in the UVA region around 345 nm.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group. The asymmetric NO₂ stretching vibration appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is observed between 1360-1290 cm⁻¹.[11] Aromatic C-H stretching vibrations are typically seen between 3100-3000 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound in CDCl₃ shows signals for the aromatic protons. Due to the electron-withdrawing nature of the nitro group, these protons are deshielded and appear downfield compared to benzene. The ¹³C NMR spectrum will similarly show characteristic shifts for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the electron-withdrawing nitro group (-NO₂) on the aromatic ring. This group deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[10] Conversely, the nitro group itself is susceptible to reduction.

Reduction of the Nitro Group

The most significant chemical transformation of this compound is its reduction to aniline (C₆H₅NH₂). This reaction is of immense industrial importance. The reduction can be achieved using various reagents and conditions, leading to different products if the reduction is not carried to completion.

  • Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel is a common method for the reduction of this compound to aniline.[12] C₆H₅NO₂ + 3 H₂ → C₆H₅NH₂ + 2 H₂O

  • Metal and Acid: The reduction can also be effectively carried out using a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[13][14]

Other reduction products, such as nitrosobenzene (B162901) (C₆H₅NO) and phenylhydroxylamine (C₆H₅NHOH), can be obtained under specific conditions.[3]

Electrophilic Aromatic Substitution

The nitro group strongly deactivates the benzene ring towards electrophilic attack due to its powerful electron-withdrawing inductive and resonance effects. Consequently, more vigorous conditions (higher temperatures and stronger reagents) are required for substitution reactions compared to benzene. The substitution occurs predominantly at the meta-position.[10]

  • Nitration: Further nitration of this compound requires fuming nitric acid and concentrated sulfuric acid at elevated temperatures (around 100 °C) to yield m-dithis compound.[15]

  • Halogenation: Halogenation, for instance with chlorine in the presence of a Lewis acid catalyst like FeCl₃, produces m-chlorothis compound.[10]

  • Sulfonation: Sulfonation with fuming sulfuric acid gives m-nitrobenzenesulfonic acid.[10]

Experimental Protocols

Synthesis of this compound (Nitration of Benzene)

This protocol describes the laboratory-scale synthesis of this compound from benzene.

Materials:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Separating funnel

  • Beaker

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Benzene (C₆H₆)

  • Sodium carbonate (Na₂CO₃) solution (dilute)

  • Anhydrous calcium chloride (CaCl₂)

  • Water bath

  • Heating mantle

Procedure:

  • In the round-bottom flask, carefully prepare the nitrating mixture by adding 40 mL of concentrated sulfuric acid to 35 mL of concentrated nitric acid. Cool the mixture in an ice bath.[3]

  • Slowly add 30 mL of benzene dropwise from the dropping funnel to the stirred nitrating mixture, ensuring the temperature does not exceed 60 °C.[3]

  • After the addition is complete, heat the mixture on a water bath at 60 °C for approximately one hour.[3]

  • Cool the reaction mixture and carefully pour it into a beaker containing cold water.

  • Transfer the mixture to a separating funnel. The lower layer is the acidic aqueous layer, and the upper, oily yellow layer is the crude this compound. Separate the layers.[6]

  • Wash the crude this compound layer sequentially with water, dilute sodium carbonate solution (to remove acidic impurities), and finally with water again.[3]

  • Dry the washed this compound over anhydrous calcium chloride.[3]

  • Purify the product by distillation, collecting the fraction that boils at approximately 211 °C.[3]

G cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Work-up and Purification HNO3 Conc. HNO₃ Mix Nitrating Mixture (HNO₃ + H₂SO₄) HNO3->Mix H2SO4 Conc. H₂SO₄ H2SO4->Mix Reaction Reaction Flask (Stirring, <60°C) Mix->Reaction Benzene Benzene Benzene->Reaction Heating Heating (Water bath, 60°C, 1 hr) Reaction->Heating Quench Quench with Cold Water Heating->Quench Separation Separatory Funnel Quench->Separation Wash Wash with Na₂CO₃ and H₂O Separation->Wash Dry Dry over CaCl₂ Wash->Dry Distill Distillation Dry->Distill Product Pure this compound Distill->Product G cluster_reaction Reduction Reaction cluster_workup Work-up and Purification This compound This compound Reflux Reflux This compound->Reflux Sn_HCl Tin (Sn) and Conc. HCl Sn_HCl->Reflux Basify Add NaOH Solution Reflux->Basify Steam_Distill Steam Distillation Basify->Steam_Distill Extraction Solvent Extraction (Diethyl Ether) Steam_Distill->Extraction Dry_Evaporate Dry and Evaporate Solvent Extraction->Dry_Evaporate Product Aniline Dry_Evaporate->Product G Start Start Prep_Sample Prepare Solid Sample (Powder) Start->Prep_Sample Pack_Capillary Pack Capillary Tube (2-3 mm height) Prep_Sample->Pack_Capillary Place_in_Apparatus Place in Melting Point Apparatus Pack_Capillary->Place_in_Apparatus Heat_Rapidly Heat Rapidly to ~15°C below MP Place_in_Apparatus->Heat_Rapidly Heat_Slowly Heat Slowly (1-2°C/min) Heat_Rapidly->Heat_Slowly Observe_T1 Observe First Liquid (Record T₁) Heat_Slowly->Observe_T1 Observe_T2 Observe Complete Melting (Record T₂) Observe_T1->Observe_T2 End End (Melting Range = T₁ - T₂) Observe_T2->End G This compound This compound Reduction Reduction (e.g., by gut microflora) This compound->Reduction Nitrosobenzene Nitrosobenzene Reduction->Nitrosobenzene Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine Oxidative_Stress Oxidative Stress Phenylhydroxylamine->Oxidative_Stress Methemoglobinemia Methemoglobinemia Oxidative_Stress->Methemoglobinemia

References

Spectroscopic Profile of Nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of nitrobenzene, a key aromatic compound utilized in various industrial and research applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable data and experimental insights for professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic protons at the ortho, meta, and para positions relative to the nitro group. The strong electron-withdrawing nature of the nitro group significantly deshields the ortho and para protons through resonance and inductive effects. The ortho protons, being in closest proximity to the nitro group, experience the most substantial deshielding.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton PositionChemical Shift (δ) in ppmMultiplicity
H-2, H-6 (ortho)~8.25Multiplet (often a doublet of doublets)
H-4 (para)~7.71Multiplet (often a triplet of doublets)
H-3, H-5 (meta)~7.56Multiplet (often a triplet)

Note: Chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays four signals for the six carbon atoms of the benzene (B151609) ring due to symmetry. The carbon atom attached to the nitro group (ipso-carbon) is the most deshielded. Interestingly, the deshielding trend for the other carbons (para > meta > ortho) differs from that observed in the ¹H NMR spectrum.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon PositionChemical Shift (δ) in ppm
C-1 (ipso)~148.3
C-4 (para)~134.7
C-3, C-5 (meta)~129.4
C-2, C-6 (ortho)~123.5

Note: Chemical shift values are approximate and can be influenced by the solvent.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of pure this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄) in a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition for ¹H NMR:

    • Acquire the spectrum using a standard one-pulse sequence.

    • Set appropriate parameters, including the spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic stretching vibrations of the nitro group.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
NO₂Asymmetric Stretch1550-1490Strong
NO₂Symmetric Stretch1355-1315Strong
C-H (aromatic)Stretch> 3000Medium to Weak
C=C (aromatic)Stretch~1600-1450Medium to Weak

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., neat liquid, solution).[2]

Experimental Protocol for IR Spectroscopy (Liquid Sample)
  • Sample Preparation:

    • For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr).

    • For a solution, dissolve the this compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

  • Instrument Setup:

    • Ensure the IR spectrometer is properly calibrated.

    • Record a background spectrum of the empty sample holder (or the solvent-filled cell) to subtract from the sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound exhibits characteristic absorption bands arising from π → π* and n → π* transitions.

Table 4: UV-Vis Spectroscopic Data for this compound

Transitionλmax (nm)Molar Absorptivity (ε)Solvent
π → π* (B-band)~252-267~8,000 - 10,000Hexane, Water, Ethanol
n → π*~345WeakVarious Solvents

Note: The position and intensity of the absorption bands are sensitive to the polarity of the solvent. The main π → π band shows a bathochromic (red) shift with increasing solvent polarity.*[3][4]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be chosen to yield an absorbance value within the linear range of the instrument (typically between 0.1 and 1.0).

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan.

  • Data Acquisition:

    • Fill a clean cuvette with the blank solution and place it in the spectrophotometer to record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis Prep Pure this compound Sample NMR_Prep Dissolve in Deuterated Solvent + TMS Prep->NMR_Prep IR_Prep Neat Liquid Film or Solution in IR-Transparent Solvent Prep->IR_Prep UV_Prep Dilute Solution in UV-Transparent Solvent Prep->UV_Prep NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq UV_Acq UV-Vis Spectrophotometer UV_Prep->UV_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR_Acq->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Group ID IR_Acq->IR_Data UV_Data λmax (nm) Molar Absorptivity (ε) UV_Acq->UV_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Deshielding effect of the nitro group on the aromatic protons of this compound.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Liquid Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of liquid nitrobenzene. The information is curated for professionals in research, science, and drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for property determination, and includes visualizations to clarify relationships and workflows.

Introduction

This compound (C₆H₅NO₂) is a pale yellow, oily liquid with a characteristic almond-like odor.[1] It is a crucial precursor in the production of aniline (B41778) and finds applications as a solvent and in the synthesis of various organic compounds.[2] A thorough understanding of its thermodynamic properties is essential for process design, safety assessments, and computational modeling in various scientific and industrial applications. This guide provides critically evaluated data and detailed methodologies for the measurement of these properties.

Core Thermodynamic Properties of Liquid this compound

The following sections detail the key thermodynamic properties of liquid this compound, including density, viscosity, surface tension, heat capacity, thermal conductivity, and vapor pressure.

Density

Density is a fundamental physical property that expresses the mass of a substance per unit volume. For liquid this compound, density decreases with increasing temperature.

Data Presentation: Density of Liquid this compound

Temperature (K)Density (g/cm³)
283.151.218
293.151.2037
298.151.199
303.151.194
313.151.184
323.151.174
333.151.164
343.151.154
353.151.144
363.151.134
373.151.124

Note: Data sourced from critically evaluated experimental data.[3][4]

Experimental Protocol: Density Measurement using a Pycnometer

The density of liquid this compound can be accurately determined using a pycnometer, a flask with a precisely known volume.

Materials:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • This compound (high purity)

  • Distilled water

  • Acetone (B3395972) (for cleaning)

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat. Work in a well-ventilated fume hood.

Procedure:

  • Cleaning and Calibration:

    • Thoroughly clean the pycnometer and its stopper with acetone and then distilled water.

    • Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

    • Accurately weigh the empty, dry pycnometer (m₀).

    • Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.

    • Insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a thermostatic water bath set to a known temperature (e.g., 298.15 K) until thermal equilibrium is reached.

    • Remove the pycnometer, carefully dry the exterior, and weigh it (m₁).

    • The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the calibration temperature: V = (m₁ - m₀) / ρ_water.

  • Measurement of this compound Density:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound, avoiding the formation of air bubbles.

    • Insert the stopper and allow the excess liquid to escape through the capillary.

    • Thermostat the pycnometer at the desired temperature as in the calibration step.

    • Dry the exterior of the pycnometer and weigh it (m₂).

    • The mass of the this compound is m_nb = m₂ - m₀.

    • The density of this compound (ρ_nb) at the measurement temperature is calculated as: ρ_nb = m_nb / V.

  • Repeatability:

    • Repeat the measurement at least three times to ensure the results are consistent and report the average value.

Viscosity

Viscosity is a measure of a fluid's resistance to flow. The viscosity of liquid this compound decreases significantly with increasing temperature.

Data Presentation: Dynamic Viscosity of Liquid this compound

Temperature (K)Dynamic Viscosity (mPa·s)
283.152.98
293.152.17
298.151.863
303.151.66
313.151.33
323.151.09
333.150.91
343.150.77
353.150.66
363.150.57
373.150.50

Note: Data sourced from critically evaluated experimental data.[3][4][5]

Experimental Protocol: Viscosity Measurement using an Ubbelohde Viscometer

The kinematic viscosity of this compound can be precisely measured using an Ubbelohde capillary viscometer, from which the dynamic viscosity can be calculated.

Materials:

  • Ubbelohde viscometer (select a size appropriate for the expected viscosity of this compound)

  • Thermostatic water bath with a transparent window

  • Stopwatch

  • Pipette or syringe

  • This compound (high purity)

  • Acetone (for cleaning)

  • PPE as previously described.

Procedure:

  • Cleaning and Preparation:

    • Clean the viscometer thoroughly with a suitable solvent like acetone and dry it completely.

    • Mount the viscometer vertically in the thermostatic water bath, ensuring the timing marks are visible.

    • Allow the bath to stabilize at the desired measurement temperature.

  • Sample Loading:

    • Introduce a precise volume of this compound into the filling tube (tube 1) of the viscometer.

  • Measurement:

    • Allow the sample to reach thermal equilibrium with the bath (typically 15-20 minutes).

    • Close the venting tube (tube 3) and apply suction to the capillary tube (tube 2) to draw the liquid up above the upper timing mark.

    • Release the suction and open the venting tube. This creates a "suspended level," ensuring the flow is driven only by gravity.

    • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Record the efflux time (t).

  • Calculation:

    • The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where K is the viscometer constant (determined by calibrating with a fluid of known viscosity).

    • The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of this compound at the same temperature: η = ν * ρ.

  • Repeatability:

    • Perform at least three measurements and ensure the efflux times are within an acceptable range of variation. The average time should be used for the final calculation.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. For this compound, surface tension decreases with increasing temperature.

Data Presentation: Surface Tension of Liquid this compound

Temperature (K)Surface Tension (mN/m)
293.1543.9
303.1542.7
313.1541.5
323.1540.3
333.1539.1
343.1537.9
353.1536.7
363.1535.5
373.1534.3

Note: Data sourced from critically evaluated experimental data.[3][6]

Experimental Protocol: Surface Tension Measurement using the Du Noüy Ring Method

The Du Noüy ring method is a widely used technique for measuring the surface tension of liquids.

Materials:

  • Tensiometer with a platinum-iridium ring

  • Sample vessel

  • Thermostatic bath or jacketed vessel to control temperature

  • This compound (high purity)

  • Distilled water and acetone (for cleaning)

  • PPE as previously described.

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the tensiometer is level and calibrated according to the manufacturer's instructions.

    • Clean the platinum-iridium ring thoroughly by flaming it to red heat to remove any organic contaminants.

  • Sample Preparation:

    • Place the this compound sample in the vessel and allow it to reach the desired temperature by placing it in the thermostatic bath.

  • Measurement:

    • Immerse the clean ring into the liquid this compound.

    • Slowly raise the sample stage, which lowers the liquid surface. A meniscus will form and pull on the ring.

    • Continue to lower the liquid surface until the meniscus detaches from the ring.

    • The tensiometer records the maximum force (F_max) exerted on the ring just before detachment.

  • Calculation:

    • The surface tension (γ) is calculated from the maximum force using the equation: γ = (F_max / (4πR)) * f, where R is the radius of the ring and f is a correction factor that accounts for the shape of the meniscus. Modern tensiometers often calculate the surface tension automatically.

  • Cleaning and Repeatability:

    • Clean the ring thoroughly between measurements.

    • Perform multiple measurements to ensure reproducibility and report the average value.

Heat Capacity

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius.

Data Presentation: Specific Heat Capacity of Liquid this compound at Constant Pressure

Temperature (K)Specific Heat Capacity (J/mol·K)
298.15186.7
303.15177.3
313.15178.5
323.15179.8
333.15181.1
343.15182.4
353.15183.7

Note: Data sourced from critically evaluated experimental data.[3][7][8]

Experimental Protocol: Heat Capacity Measurement using Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring heat capacity by minimizing heat exchange with the surroundings.

Materials:

  • Adiabatic calorimeter

  • Sample container (bomb)

  • Heater with a known power output

  • Temperature sensor (e.g., platinum resistance thermometer)

  • Data acquisition system

  • This compound (high purity)

  • PPE as previously described.

Procedure:

  • Calibration:

    • The heat capacity of the empty calorimeter (bomb and internal components) must be determined first. This is typically done by performing a heating experiment with a substance of known heat capacity or by electrical calibration.

  • Sample Preparation:

    • A known mass of this compound is sealed in the sample container.

  • Measurement:

    • The calorimeter is assembled and placed in an adiabatic shield. The temperature of the shield is controlled to match the temperature of the calorimeter, thereby preventing heat loss.[9]

    • The sample is heated at a constant, known rate by the internal heater.

    • The temperature of the sample is recorded as a function of time.

  • Calculation:

    • The total heat capacity (C_total) of the calorimeter and the sample is determined from the heating rate (dT/dt) and the power input (P): C_total = P / (dT/dt).

    • The heat capacity of the sample (C_sample) is then found by subtracting the heat capacity of the calorimeter (C_calorimeter): C_sample = C_total - C_calorimeter.

    • The specific heat capacity (c_p) is calculated by dividing the sample's heat capacity by its mass (m): c_p = C_sample / m.

Thermal Conductivity

Thermal conductivity is the property of a material to conduct heat.

Data Presentation: Thermal Conductivity of Liquid this compound

Temperature (K)Thermal Conductivity (W/m·K)
293.150.165
303.150.163
313.150.161
323.150.159
333.150.157
343.150.155
353.150.153

Note: Data sourced from critically evaluated experimental data.

Experimental Protocol: Thermal Conductivity Measurement using the Transient Hot Wire Method

The transient hot wire method is an accurate technique for measuring the thermal conductivity of liquids.

Materials:

  • Transient hot wire apparatus

  • Measurement cell

  • Thin platinum wire

  • Power source

  • Data acquisition system to measure temperature rise as a function of time

  • This compound (high purity)

  • PPE as previously described.

Procedure:

  • Apparatus Setup:

    • The platinum wire is suspended in the measurement cell.

    • The cell is filled with this compound, ensuring the wire is fully immersed.

    • The cell is placed in a thermostat to maintain a constant initial temperature.

  • Measurement:

    • A step-wise electrical current is passed through the wire, causing it to heat up.[10]

    • The wire acts as both a line heat source and a resistance thermometer.

    • The temperature rise of the wire is recorded as a function of time over a short period (typically a few seconds).[11]

  • Calculation:

    • The thermal conductivity (λ) of the liquid is determined from the slope of the linear portion of the plot of temperature rise (ΔT) versus the logarithm of time (ln(t)), according to the relationship: ΔT = (q / (4πλ)) * ln(t) + C, where q is the heat input per unit length of the wire and C is a constant.

Vapor Pressure and Boiling Point

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Data Presentation: Vapor Pressure of Liquid this compound

Temperature (K)Vapor Pressure (kPa)
3000.047
3200.20
3400.70
3602.0
3805.0
40011.0
42022.0
44042.0
46075.0
480126.0
484.04 (Boiling Point)101.325

Note: Data sourced from critically evaluated experimental data.[3]

Experimental Protocol: Vapor Pressure Measurement using the Static Method

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.

Materials:

  • Vacuum-tight vessel (e.g., an isoteniscope)

  • Pressure transducer or manometer

  • Thermostatic bath

  • Vacuum pump

  • This compound (high purity)

  • PPE as previously described.

Procedure:

  • Sample Preparation:

    • A small amount of this compound is placed in the vessel.

    • The sample is thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles.

  • Measurement:

    • The vessel is immersed in the thermostatic bath at the desired temperature.

    • The system is allowed to reach thermal and phase equilibrium.

    • The pressure of the vapor in the headspace is measured using the pressure transducer.[2] This is the vapor pressure at that temperature.

  • Vapor Pressure Curve:

    • The temperature of the bath is changed, and the measurement is repeated at different temperatures to obtain the vapor pressure curve.

Visualizations

Relationship between Thermodynamic Properties and Temperature

G T Temperature Density Density T->Density Decreases Viscosity Viscosity T->Viscosity Decreases SurfaceTension Surface Tension T->SurfaceTension Decreases VaporPressure Vapor Pressure T->VaporPressure Increases HeatCapacity Heat Capacity (approx. constant) T->HeatCapacity Slight Increase G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Prep Sample Preparation (High Purity this compound) TempControl Set and Stabilize Temperature Prep->TempControl Calib Instrument Calibration Calib->TempControl Equilibrium Achieve Thermal Equilibrium TempControl->Equilibrium DataAcq Data Acquisition (e.g., mass, time, force, pressure) Equilibrium->DataAcq Calc Calculation of Property (Using relevant equations) DataAcq->Calc Repeat Repeatability Check (Multiple runs) Calc->Repeat Repeat->TempControl Next run Result Final Result (Average and uncertainty) Repeat->Result

References

The Solubility of Nitrobenzene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nitrobenzene in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in organic synthesis, as a solvent for electrophilic reagents, and in the manufacturing of various industrial products, including aniline, lubricating oils, and dyes. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility Profile of this compound

This compound (C₆H₅NO₂) is a polar aromatic compound, a characteristic that dictates its solubility behavior. The general principle of "like dissolves like" is a useful predictor of its solubility. This compound is a pale yellow, oily liquid at room temperature and is only slightly soluble in water.[1][2][3][4] However, it exhibits high solubility in many organic solvents.[1][5][6][7][8]

Quantitative Solubility Data

Quantitative solubility data for this compound in various solvents are summarized in the table below. It is important to note that for several common organic solvents, this compound is described as being "completely miscible" or "very soluble," indicating that it can mix in all proportions, and thus a single solubility value is not applicable.[1]

SolventTemperature (°C)SolubilityReference
Water200.19 g/100 mL[2][3][4]
Water251.8 g/L[5]
Water800.8 g/100 mL[9]
Ethanol25429.74 g/L[9]
Methanol25724.35 g/L[9]
Isopropanol25233.49 g/L[9]
Qualitative Solubility in Other Common Organic Solvents

For the following solvents, this compound is widely reported to be highly soluble or miscible. This high degree of solubility is attributed to favorable intermolecular interactions between this compound and these organic molecules.

  • Acetone: Very soluble[1][7]

  • Benzene: Very soluble, completely miscible[1][7]

  • Diethyl Ether: Very soluble, completely miscible[1]

  • Toluene: Very soluble[7]

  • Carbon Tetrachloride: Slightly soluble[1][7]

Solubility in Non-Polar Aliphatic Solvents

This compound exhibits limited solubility in non-polar aliphatic solvents like hexane (B92381). The significant difference in polarity between the highly polar this compound and non-polar hexane results in partial miscibility. The behavior of this compound-hexane mixtures is temperature-dependent, and they form two liquid phases below a critical solution temperature.[10][11] A phase diagram for the this compound/n-hexane system illustrates the temperature and composition ranges at which the two liquids are fully miscible or separate into two phases.[12][13]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several well-established methods can be employed to quantitatively measure the solubility of this compound in organic solvents.

Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a solvent.

  • Preparation of a Saturated Solution: An excess amount of this compound is added to the organic solvent of interest in a sealed container, typically a flask or vial.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with this compound.

  • Phase Separation: The undissolved excess this compound is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes.

  • Preparation of a Saturated Solution: A saturated solution of this compound in the chosen solvent is prepared as described in the shake-flask method.

  • Aliquoting: A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the solution, typically under reduced pressure or in a fume hood, leaving behind the dissolved this compound.

  • Mass Determination: The container with the this compound residue is weighed, and the mass of the dissolved this compound is determined by subtraction. The solubility can then be calculated as the mass of solute per volume or mass of the solvent.

Spectroscopic Method (UV-Vis)

UV-Vis spectrophotometry can be a rapid and accurate method for determining the concentration of a UV-absorbing solute like this compound.

  • Calibration Curve: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve of absorbance versus concentration is then plotted.

  • Saturated Solution Analysis: A saturated solution of this compound is prepared and filtered. A sample of the clear solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined using the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and selective method for determining the concentration of a compound in a solution.

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column (e.g., C18), mobile phase, and detector (e.g., UV detector set at the λmax of this compound).

  • Calibration: A series of standard solutions of this compound are injected into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: A filtered sample of the saturated this compound solution is diluted and injected into the HPLC system.

  • Quantification: The peak area corresponding to this compound in the sample chromatogram is used to determine its concentration from the calibration curve. The solubility is then calculated considering the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_solute Prepare this compound (Solute) saturate Prepare Saturated Solution (Excess Solute in Solvent) prep_solute->saturate prep_solvent Prepare Organic Solvent prep_solvent->saturate equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) saturate->equilibrate separate Separate Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify this compound Concentration in Saturated Solution separate->quantify uv_vis UV-Vis Spectrophotometry quantify->uv_vis Method 1 hplc HPLC quantify->hplc Method 2 gravimetric Gravimetric Analysis quantify->gravimetric Method 3 calculate Calculate Solubility (e.g., g/100mL, mol/L) uv_vis->calculate hplc->calculate gravimetric->calculate

Caption: A generalized workflow for determining the solubility of this compound.

References

Navigating the Risks: A Technical Guide to the Toxicological Profile and Safe Laboratory Handling of Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile of nitrobenzene and outlines best practices for its safe handling in a laboratory setting. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment when utilizing this chemical. All quantitative data is summarized in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate metabolic pathways, experimental workflows, and safety procedures.

Toxicological Profile of this compound

This compound (C₆H₅NO₂) is a pale yellow, oily liquid with a characteristic almond-like odor.[1][2][3] It is a versatile industrial chemical, primarily used in the synthesis of aniline, but also finds application in the manufacturing of dyes, pesticides, and pharmaceuticals.[4][5] Despite its utility, this compound poses significant health risks and is readily absorbed through inhalation, skin contact, and ingestion.[6][7]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C₆H₅NO₂[2][8]
Molecular Weight 123.11 g/mol [8][9]
Appearance Pale yellow to brown oily liquid[1][3]
Odor Almond-like or shoe polish odor[1][9]
Boiling Point 210.9 °C (411.6 °F)[1][2]
Melting Point 5.7 °C (42.3 °F)[2]
Flash Point 88 °C (190 °F) (closed cup)[2][10]
Vapor Pressure < 1 mmHg @ 20 °C[10]
Water Solubility 0.19 g/100 mL (20 °C)[2]
Density 1.2 g/cm³[10]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is readily absorbed by the body through all major routes of exposure.[6][7] Following absorption, it is distributed throughout the body, with a preference for adipose tissue due to its lipophilic nature.[11][12] This can lead to a delayed release of the compound and its metabolites into the systemic circulation.[13]

Metabolism of this compound occurs through two primary pathways: reduction of the nitro group and oxidation of the aromatic ring.[6][11] The reduction pathway, largely carried out by gut microflora and to a lesser extent by hepatic microsomes, is considered to be responsible for the majority of its toxic effects.[11][14] This process generates reactive intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine, which are potent inducers of methemoglobinemia.[11] The oxidative pathway leads to the formation of nitrophenols.[6] The metabolites of this compound are primarily excreted in the urine as conjugates.[6][11]

Mechanism of Toxicity and Health Effects

The primary and most immediate toxic effect of this compound is the induction of methemoglobinemia .[6][15] The metabolites nitrosobenzene and phenylhydroxylamine oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.[11][15] This leads to tissue hypoxia, cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, coma and death.[6]

Beyond methemoglobinemia, this compound exposure is associated with a range of other adverse health effects:

  • Hematological Effects: In addition to methemoglobinemia, chronic exposure can lead to hemolytic anemia.[6]

  • Reproductive Toxicity: this compound is a known male reproductive toxicant, causing testicular atrophy, decreased sperm production, and reduced fertility in animal studies.[4][15][16]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[4][6] Animal studies have shown an increased incidence of tumors in the liver, kidney, and thyroid.[8]

  • Hepatic and Renal Toxicity: The liver and kidneys are also target organs for this compound toxicity, with studies showing evidence of liver damage and kidney lesions.[15]

  • Neurological Effects: High levels of exposure can lead to central nervous system depression.[8]

Acute Toxicity Data

The following table summarizes the acute toxicity data for this compound.

EndpointValueSpeciesRouteReference
LD₅₀ 349 - 588 mg/kgRatOral[10]
LD₅₀ 590 mg/kgMouseOral[2][10]
LD₅₀ 760 mg/kgRabbitDermal[16]
LC₅₀ 556 ppm (4 hours)RatInhalation[10]
Occupational Exposure Limits

Various regulatory agencies have established occupational exposure limits for this compound to protect workers.

OrganizationLimitNotesReference
OSHA (PEL) 1 ppm (5 mg/m³)8-hour TWA, Skin
ACGIH (TLV) 1 ppm (5 mg/m³)8-hour TWA, Skin[10]
NIOSH (REL) 1 ppm (5 mg/m³)10-hour TWA, Skin[10]
NIOSH (IDLH) 200 ppmImmediately Dangerous to Life or Health

Experimental Protocols for Toxicological Assessment

This section provides an overview of key experimental methodologies used to assess the toxicity of this compound.

In Vitro Methemoglobin Formation Assay

This assay is crucial for evaluating the primary toxic effect of this compound. A detailed protocol, adapted from the principles of the Evelyn-Malloy method, is provided below.

Objective: To determine the potential of this compound and its metabolites to induce methemoglobin formation in red blood cells in vitro.

Materials:

  • Freshly collected heparinized whole blood from a suitable animal model (e.g., rat) or human volunteers.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound solution in a suitable solvent (e.g., DMSO).

  • Potassium ferricyanide (B76249) solution.

  • Potassium cyanide solution.

  • Saponin (B1150181) solution (1%).

  • Phosphate (B84403) buffer M/60, pH 6.8.

  • Spectrophotometer.

Procedure:

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Centrifuge the whole blood to separate the plasma and buffy coat.

    • Wash the RBC pellet three times with cold PBS.

    • Resuspend the washed RBCs in PBS to a final hematocrit of 50%.

  • Incubation:

    • In a series of test tubes, add the RBC suspension.

    • Add varying concentrations of this compound solution (and a solvent control).

    • Incubate the tubes at 37°C for a specified time period (e.g., 1-4 hours) with gentle shaking.

  • Lysis and Measurement:

    • Following incubation, take an aliquot of the RBC suspension and lyse the cells by adding saponin solution and phosphate buffer.[15]

    • Measure the absorbance of the hemolysate at 630 nm (for methemoglobin) and 540 nm (for total hemoglobin) against a phosphate buffer blank.[15]

  • Calculation of Percent Methemoglobin:

    • The percentage of methemoglobin can be calculated using established formulas based on the absorbance readings.

    • Alternatively, the classic Evelyn-Malloy method can be employed, which involves the conversion of all hemoglobin to cyanmethemoglobin for the determination of total hemoglobin.[11]

Two-Generation Reproductive Toxicity Study (OECD Test Guideline 416)

This in vivo study is designed to assess the effects of a substance on male and female reproductive performance and the development of offspring over two generations.

Objective: To evaluate the potential reproductive and developmental toxicity of this compound.

Methodology Overview:

  • Test Species: Typically rats.[7][15]

  • Administration: this compound is administered daily to male and female animals (P generation) at three or more dose levels, plus a control group, typically via oral gavage or in the diet.[15]

  • Exposure Period: Dosing begins before mating and continues through gestation and lactation for the F1 generation. The F1 offspring are then dosed and mated to produce the F2 generation.[15]

  • Endpoints Evaluated:

    • Parental (P and F1): Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology, count), mating and fertility indices, gestation length, and parturition.[15]

    • Offspring (F1 and F2): Viability, sex ratio, body weight, clinical signs, and developmental landmarks.[15]

    • Pathology: Gross necropsy and histopathology of reproductive organs and other target tissues of all P and F1 animals, and selected F2 pups.[15]

Bacterial Reverse Mutation Test (Ames Test; OECD Test Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce point mutations in specific strains of Salmonella typhimurium and Escherichia coli.

Methodology Overview:

  • Test Strains: A set of bacterial strains with pre-existing mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid.[5]

  • Procedure: The tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[2] The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) compared to the negative control.[5]

In Vitro Mammalian Cell Micronucleus Test (OECD Test Guideline 487)

This assay detects genotoxic damage at the chromosomal level in mammalian cells.

Objective: To evaluate the potential of this compound to induce micronuclei formation in cultured mammalian cells.

Methodology Overview:

  • Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, or TK6 cells.

  • Procedure: Cultured cells are exposed to at least three concentrations of this compound, with and without a metabolic activation system (S9).[9] After treatment, the cells are typically treated with cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.[3][9]

  • Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.[9]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To assess the ability of this compound to cause DNA damage in eukaryotic cells.

Methodology Overview:

  • Procedure: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide and then lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids). The slides are then subjected to electrophoresis.

  • Principle: Damaged DNA, containing fragments and relaxed loops, will migrate away from the nucleus towards the anode, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the comet tail.

  • Variations: The assay can be performed under alkaline conditions to detect both single and double-strand breaks, or under neutral conditions to primarily detect double-strand breaks.

Safe Handling of this compound in a Laboratory Setting

Given its significant toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood. The face velocity of the fume hood should be regularly monitored. For larger quantities or operations with a higher potential for release, a glove box or other closed system should be considered.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential for preventing exposure.

PPE ItemSpecificationReference
Gloves Viton, Butyl Rubber, or Polyvinyl Alcohol are recommended. Nitrile gloves may offer limited protection and should be changed frequently. Double gloving is advisable.
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[10]
Lab Coat A full-length, buttoned lab coat is required.
Respiratory Protection If engineering controls are insufficient to maintain exposure below the PEL, a NIOSH-approved respirator with organic vapor cartridges is necessary. For concentrations exceeding 200 ppm, a self-contained breathing apparatus (SCBA) is required.
Work Practices
  • Designated Area: Establish a designated area for working with this compound, clearly marked with warning signs.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.

  • Transport and Storage: Transport this compound in secondary, shatterproof containers. Store it in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, reducing agents, and acids.[10] The storage container should be tightly sealed.

  • Waste Disposal: Dispose of this compound waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Spills:

    • Evacuate the immediate area.

    • Remove all ignition sources.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[10]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after cleanup is complete.

  • Inhalation Exposure:

    • Move the individual to fresh air immediately.

    • If breathing has stopped, provide artificial respiration.

    • Seek immediate medical attention.

  • Skin Exposure:

    • Immediately remove contaminated clothing.

    • Wash the affected area thoroughly with soap and water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound toxicology and safety.

Nitrobenzene_Metabolism This compound This compound Nitrosobenzene Nitrosobenzene This compound->Nitrosobenzene Reduction (Gut Flora/Liver) Nitrophenols Nitrophenols This compound->Nitrophenols Oxidation Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine Reduction Methemoglobin Methemoglobin Formation Nitrosobenzene->Methemoglobin Aniline Aniline Phenylhydroxylamine->Aniline Reduction Phenylhydroxylamine->Methemoglobin p_Aminophenol p-Aminophenol Aniline->p_Aminophenol Conjugates Conjugates (Glucuronide/Sulfate) p_Aminophenol->Conjugates Nitrophenols->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathways of this compound leading to toxic metabolites and excretion.

Toxicity_Testing_Workflow start Test Substance: This compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo ames Ames Test (Mutagenicity) in_vitro->ames micronucleus Micronucleus Test (Genotoxicity) in_vitro->micronucleus methemoglobin Methemoglobin Assay (Hematotoxicity) in_vitro->methemoglobin acute_tox Acute Toxicity (LD50/LC50) in_vivo->acute_tox reproductive_tox Reproductive Toxicity (OECD 416) in_vivo->reproductive_tox data_analysis Data Analysis and Risk Assessment ames->data_analysis micronucleus->data_analysis methemoglobin->data_analysis acute_tox->data_analysis reproductive_tox->data_analysis end Toxicological Profile data_analysis->end

Caption: A typical experimental workflow for assessing the toxicity of this compound.

Safe_Handling_this compound start Handling this compound assessment Risk Assessment start->assessment controls Control Measures assessment->controls engineering Engineering Controls (Fume Hood, Eyewash) controls->engineering ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) controls->ppe work_practices Safe Work Practices (Designated Area, Hygiene) controls->work_practices emergency Emergency Procedures engineering->emergency ppe->emergency work_practices->emergency spill Spill Response emergency->spill exposure Exposure Response emergency->exposure

Caption: Logical relationship of safety measures for handling this compound in a lab.

This guide is intended to be a comprehensive resource. However, it is crucial to always consult the most current Safety Data Sheet (SDS) for this compound and to adhere to all institutional and regulatory guidelines. A thorough understanding of the hazards and the implementation of robust safety protocols are paramount to minimizing the risks associated with the laboratory use of this compound.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzene (C₆H₅NO₂) is a synthetic organic compound widely utilized as a precursor in the production of aniline, which is essential for manufacturing polyurethanes, rubber chemicals, pesticides, dyes, explosives, and pharmaceuticals.[1][2] It also finds applications as a solvent and, historically, as a fragrance in soaps and polishes.[2][3] However, the stability conferred by the electron-withdrawing nature of its nitro group, combined with its toxicity, mutagenicity, and classification as a likely human carcinogen, makes this compound a priority environmental pollutant.[1][2][4] Understanding its behavior in the environment and the mechanisms by which it degrades is critical for developing effective remediation strategies and assessing its ecological risk.

Physicochemical Properties of this compound

The environmental transport and fate of this compound are governed by its physical and chemical properties. It is a colorless to pale yellow oily liquid with a characteristic odor of bitter almonds or shoe polish.[5][6][7] Its moderate water solubility and potential to volatilize from water and soil surfaces are key factors in its environmental distribution.[3][6]

PropertyValueReference
Molecular Formula C₆H₅NO₂[6]
Molecular Weight 123.11 g/mol [8]
Appearance Colorless to pale yellow oily liquid[6][7]
Melting Point 5.7 - 6 °C[7][8]
Boiling Point 210 - 211 °C[7][8]
Vapor Pressure 20 Pa (0.15 mm Hg) at 20 °C; 0.340 mm Hg at 25 °C[7][8]
Water Solubility 1900 mg/L at 20 °C; 2090 mg/L at 25 °C[7][9]
Log Octanol/Water Partition Coefficient (Kow) 1.85[7]
Henry's Law Constant 2.4 x 10⁻⁵ atm-m³/mol[10]
Flash Point 88 - 89 °C (closed cup)[7][8]

Environmental Fate

Once released into the environment, this compound's distribution is dictated by its physicochemical properties.

  • Atmosphere: In the air, this compound exists primarily as a vapor.[4][6] It can be slowly degraded by reactions with hydroxyl radicals and through direct photolysis.[10] Due to its vapor density being greater than air, settling may also contribute to its removal from the atmosphere.[7][10]

  • Water: In aquatic systems, this compound is slightly soluble.[9] Volatilization from water to air is a significant but not rapid transfer process, with predicted half-lives ranging from 12 to 68 days.[3] It does not readily hydrolyze.[10] The primary degradation routes in water are photolysis and microbial biodegradation.[3][10] It is not expected to significantly bioaccumulate in aquatic organisms.[10]

  • Soil: When released to soil, this compound exhibits moderate to high mobility and has the potential to leach into groundwater.[10] It can be taken up by plants, but it does not appear to build up significantly in the food chain.[4][5] Biodegradation by soil microbes is a key removal process under both aerobic and anaerobic conditions.[5][10]

Abiotic Degradation Pathways

Abiotic processes, primarily photolysis and advanced oxidation, contribute to the transformation of this compound in the environment.

  • Photodegradation: this compound can undergo direct photolysis in both air and water, although the process is generally slow.[3][7] In water, the half-life for direct photolysis has been estimated to be between 2.5 and 6 days.[3]

  • Advanced Oxidation Processes (AOPs): Technologies like electrochemical oxidation and reactions involving hydroxyl radicals (•OH) can effectively degrade this compound.[11] In these processes, •OH attacks the this compound molecule, leading to hydroxylation of the benzene (B151609) ring to form intermediates like nitrophenols.[11][12] Further oxidation leads to ring cleavage, forming short-chain aliphatic carboxylic acids (e.g., maleic, oxalic acid), which are ultimately mineralized to CO₂, H₂O, and inorganic nitrogen species like NO₃⁻ and NH₄⁺.[11][12]

Biotic Degradation Pathways

Microbial degradation is a crucial mechanism for the complete removal of this compound from the environment. Bacteria have evolved several distinct pathways to metabolize this compound, which can be broadly categorized as reductive or oxidative.

The reductive pathway is a common strategy employed by various bacteria, such as Pseudomonas pseudoalcaligenes JS45.[1][13][14] This pathway involves the initial reduction of the nitro group before the aromatic ring is cleaved.

  • This compound Reduction: this compound is first reduced to nitrosobenzene (B162901) and then to hydroxylaminobenzene.[13][15] This two-step process is catalyzed by a this compound nitroreductase and requires NADPH as a reducing equivalent.[13][15]

  • Rearrangement: The resulting hydroxylaminobenzene undergoes an enzyme-catalyzed rearrangement (similar to a Bamberger rearrangement) to form 2-aminophenol (B121084).[1][13]

  • Ring Cleavage: The 2-aminophenol is then susceptible to attack by a dioxygenase. A 2-aminophenol 1,6-dioxygenase catalyzes the meta-cleavage of the aromatic ring to produce 2-aminomuconic semialdehyde.[1][13]

  • Further Metabolism: The 2-aminomuconic semialdehyde is subsequently oxidized and deaminated, entering central metabolic pathways.[1]

Reductive_Pathway Reductive Biodegradation Pathway of this compound cluster_reduction Nitro Group Reduction cluster_rearrangement Rearrangement cluster_cleavage Ring Cleavage NB This compound NSB Nitrosobenzene NB->NSB E1 This compound nitroreductase (NADPH) NB->E1 HAB Hydroxylaminobenzene NSB->HAB AP 2-Aminophenol HAB->AP E2 Mutase HAB->E2 AMS 2-Aminomuconic semialdehyde AP->AMS E3 2-Aminophenol 1,6-dioxygenase AP->E3 CMP Central Metabolic Products AMS->CMP E1->NSB E2->AP E3->AMS

Reductive Biodegradation Pathway of this compound

An alternative strategy, observed in bacteria like Comamonas sp. JS765, involves a direct oxidative attack on the this compound ring, which releases the nitro group as nitrite (B80452).[16][17][18]

  • Dioxygenation: The pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, incorporating both atoms of molecular oxygen.[17][18] This reaction simultaneously releases the nitro group as nitrite (NO₂⁻) and forms catechol.[17]

  • Ring Cleavage: The resulting catechol is a common intermediate in the degradation of many aromatic compounds. It is subsequently degraded via a meta-cleavage pathway, catalyzed by catechol 2,3-dioxygenase, to form 2-hydroxymuconic semialdehyde.[17][19]

  • Further Metabolism: This intermediate is then further metabolized into central metabolic products like pyruvate (B1213749) and acetaldehyde.[19]

Oxidative_Pathway Oxidative Biodegradation Pathway of this compound cluster_oxidation Initial Dioxygenation cluster_cleavage Ring Cleavage NB This compound Catechol Catechol NB->Catechol Nitrite Nitrite (NO₂⁻) NB->Nitrite E1 This compound 1,2-dioxygenase NB->E1 HMS 2-Hydroxymuconic semialdehyde Catechol->HMS E2 Catechol 2,3-dioxygenase Catechol->E2 CMP Central Metabolic Products (Pyruvate, Acetaldehyde) HMS->CMP E1->Catechol E2->HMS

Oxidative Biodegradation Pathway of this compound

General Abiotic Degradation Pathway

Abiotic degradation, particularly through advanced oxidation processes, follows a distinct pathway involving radical attack and mineralization. This process is less specific than enzymatic catalysis but can be highly effective.

Abiotic_Degradation General Abiotic Degradation Pathway of this compound NB This compound Intermediates Aromatic Intermediates (e.g., Nitrophenols, Phenol, Hydroquinone, Benzoquinone) NB->Intermediates Hydroxylation & Substitution OH_Radical Hydroxyl Radical (•OH) OH_Radical->NB Attack Acids Aliphatic Carboxylic Acids (e.g., Maleic acid, Oxalic acid) Intermediates->Acids Ring Cleavage Mineralization Mineralization Products (CO₂, H₂O, NO₃⁻, NH₄⁺) Acids->Mineralization Oxidation

General Abiotic Degradation Pathway of this compound

Quantitative Degradation Data

The efficiency of this compound degradation is influenced by various factors, including the degradation method, initial concentration, pH, and the presence of co-contaminants. The process often follows pseudo-first-order kinetics.[11][20][21]

MethodInitial Conc. (mg/L)pHRate Constant (k)Half-life (t₁/₂)Reference
Electrochemical Oxidation5 - 50Not Adjusted9.2 x 10⁻² - 7.7 x 10⁻² min⁻¹-[11]
Electrochemical Oxidation1002.06.4 x 10⁻² min⁻¹-[11]
Electrochemical Oxidation10012.05.6 x 10⁻² min⁻¹-[11]
Activated Sludge130-0.0112 h⁻¹61.88 h[21]
Activated Sludge85-0.0116 h⁻¹59.74 h[21]
Activated Sludge40-0.0098 h⁻¹70.71 h[21]
Fe-N/BC Reduction (NaBH₄)2 - 50-0.348 - 0.147 min⁻¹-[22]
MethodConditionsRemoval EfficiencyTimeReference
Electrochemical OxidationOptimal Lab Conditions>99% NB removal; 91.5% TOC removal60 min[11]
Electrochemical OxidationPilot-Scale Industrial Wastewater96.2% NB removal; 68.8% COD removal-[11]
Dielectric Barrier DischargeLower NB conc., acidic pHHigh efficiency-[12]

Experimental Protocols

The study of this compound degradation involves a combination of controlled experiments and sophisticated analytical techniques to identify and quantify the parent compound and its transformation products.

  • Microbial Degradation Studies: Bacterial strains capable of degrading this compound are often isolated from contaminated soil or activated sludge.[13][23] Growth experiments are conducted in liquid mineral salt media with this compound as the sole source of carbon, nitrogen, and energy.[13][16] Cultures are incubated under controlled temperature and agitation, and samples are withdrawn periodically for analysis.

  • Electrochemical Degradation: These experiments are performed in an electrochemical cell using specific anode materials, such as Ti/SnO₂-Sb/Ce-PbO₂.[11] Key parameters like current density, electrode distance, pH, and initial this compound concentration are systematically varied to determine optimal degradation conditions.[11][24]

  • Radiolytic Degradation: Steady-state radiolysis experiments using gamma-ray irradiation are conducted to study degradation kinetics under both oxidative and reductive conditions.[20]

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are the primary techniques used to identify and quantify this compound and its aromatic intermediates.[11][24] HPLC is also used to qualitatively analyze aliphatic carboxylic acids formed after ring cleavage.[11]

  • Total Organic Carbon (TOC) Analysis: A TOC analyzer is used to measure the mineralization of this compound, which indicates its complete conversion to CO₂ and H₂O.[11][24]

  • Spectrophotometry: UV-visible spectroscopy can be used to monitor the disappearance of this compound and the formation of colored intermediates, such as the yellow product of meta-ring cleavage (2-hydroxymuconic semialdehyde), which has a maximum absorbance at 375 nm.[13][17]

  • Toxicity Assays: Cytotoxicity assays, such as the MTT assay, can be employed to assess the change in toxicity of the contaminated water before and after biodegradation, providing a functional measure of detoxification.[21]

Conclusion

The environmental fate of this compound is a complex interplay of physical transport and chemical and biological transformations. While abiotic processes like photolysis and advanced oxidation can effectively degrade the compound, microbial biodegradation represents the most significant pathway for its complete mineralization in soil and water. The two major aerobic biodegradation strategies—the reductive pathway leading to 2-aminophenol and the oxidative pathway yielding catechol—demonstrate the metabolic versatility of microorganisms in detoxifying this priority pollutant. A thorough understanding of these pathways, the intermediates formed, and the kinetics under various environmental conditions is paramount for designing and implementing effective bioremediation technologies for sites contaminated with this compound.

References

An In-depth Technical Guide to the Molecular Orbital Theory of Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzene (C₆H₅NO₂), the simplest of the aromatic nitro compounds, serves as a cornerstone in industrial chemistry and a model system for understanding the electronic effects of strong electron-withdrawing groups on an aromatic ring.[1] Its unique chemical reactivity and electronic properties, pivotal in the synthesis of aniline (B41778) and a range of pharmaceuticals and dyes, are fundamentally governed by the arrangement and energies of its molecular orbitals. This technical guide provides a comprehensive exploration of the molecular orbital (MO) theory of this compound, offering in-depth analysis, quantitative data, and visualizations to elucidate its electronic structure, bonding, and reactivity.

Electronic Structure and Bonding

The electronic structure of this compound is characterized by the interaction between the π-electron system of the benzene (B151609) ring and the molecular orbitals of the nitro (-NO₂) group. This interaction leads to an extended conjugated system, influencing the molecule's geometry, stability, and chemical behavior.

1.1. Molecular Geometry:

X-ray crystallography has confirmed that this compound possesses a planar molecular structure, with the nitro group being coplanar with the benzene ring.[1] This planarity maximizes the overlap between the p-orbitals of the benzene ring and the π-system of the nitro group, facilitating electron delocalization.[1] The carbon-nitrogen bond length is approximately 1.474 pm, which is shorter than a typical C-N single bond, indicating partial double bond character due to resonance.[1] The nitrogen-oxygen bonds are about 1.215 pm in length, consistent with significant double bond character.[1] The nitrogen atom in the nitro group is sp² hybridized, with bond angles around 120°.[1]

1.2. Resonance and Electron Delocalization:

The electron-withdrawing nature of the nitro group can be rationalized through resonance theory. The resonance structures of this compound show a delocalization of positive charge onto the ortho and para positions of the benzene ring, leading to a decrease in electron density at these positions.[2][3] This electron withdrawal deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[1][2]

Molecular Orbital Analysis

A deeper understanding of this compound's electronic properties is achieved through molecular orbital theory. Computational studies, employing methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), have provided detailed insights into the nature of its frontier molecular orbitals (FMOs).[4][5][6][7][8][9]

2.1. Frontier Molecular Orbitals (HOMO and LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity.

  • HOMO: Molecular orbital calculations reveal that the HOMO of this compound is primarily localized on the benzene ring.[1] This orbital is a π-type orbital and is the source of electrons in reactions with electrophiles.

  • LUMO: In contrast, the LUMO is predominantly localized on the nitro group.[1][10] The low energy of the LUMO makes this compound a good electron acceptor.[1]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity.[6] A smaller gap generally implies higher reactivity.

2.2. Interaction of Benzene and Nitro Group Orbitals:

The frontier molecular orbitals of this compound can be conceptualized as arising from the interaction between the π orbitals of the benzene ring and the orbitals of the nitro group. The π* antibonding orbital of the nitro group interacts with the π orbitals of the benzene ring, leading to the formation of the LUMO of this compound, which is lower in energy than the LUMO of benzene.[11] This lowering of the LUMO energy explains the electron-accepting properties of the nitro group.

Quantitative Molecular Orbital Data

Various computational studies have provided quantitative data on the molecular orbitals of this compound. The following tables summarize key parameters obtained from different levels of theory.

Table 1: Calculated HOMO and LUMO Energies of this compound

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
HF---------0.1822 (Hartree)[6]
B3LYP6-311+G(d,p)-8.05-2.285.77[12]

Note: Energy values can vary significantly with the computational method and basis set used. The values presented here are for comparative purposes.

Table 2: Calculated Dipole Moments of this compound

Computational MethodBasis SetDipole Moment (Debye)Experimental Value (Debye)Reference
Ab initioDZV5.8539714.220[13]
Ab initio6-21G5.2290804.220[13]
Ab initio6-31G5.8137264.220[13]
AM1---5.1472244.220[13]
PM3---5.2489824.220[13]

Experimental Determination of Molecular Orbitals

While molecular orbitals are theoretical constructs, their properties can be probed experimentally through various spectroscopic and diffraction techniques.

4.1. Experimental Protocols:

4.1.1. Gas-Phase Electron Diffraction (GED):

  • Objective: To determine the equilibrium geometry of the molecule in the gas phase.

  • Methodology: A beam of high-energy electrons is scattered by the gaseous this compound molecules. The resulting diffraction pattern is recorded and analyzed. The analysis involves fitting a theoretical model of the molecular structure to the experimental scattering data to determine bond lengths, bond angles, and torsional angles.[14] This experimental geometry can then be used as input for high-level quantum chemical calculations to obtain accurate molecular orbital descriptions.

4.1.2. Vibrational Spectroscopy (FTIR and Raman):

  • Objective: To probe the vibrational modes of the molecule, which are related to its bonding and electronic structure.

  • Methodology:

    • FTIR Spectroscopy: An infrared spectrum is obtained by passing infrared radiation through a sample of this compound and measuring the absorption at different wavelengths. The solid-phase FTIR spectrum is typically recorded in the region of 4000-400 cm⁻¹.[15]

    • FT-Raman Spectroscopy: A Raman spectrum is obtained by irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The FT-Raman spectrum is often recorded in the region of 4000-50 cm⁻¹.[15]

    • Analysis: The observed vibrational frequencies are assigned to specific molecular motions (stretching, bending, etc.). These experimental frequencies can be compared with those calculated using computational methods (e.g., DFT with the B3LYP functional and a 6-31G* basis set) to validate the theoretical model of the molecule's electronic structure.[15]

4.1.3. UV-Visible Spectroscopy:

  • Objective: To study the electronic transitions between molecular orbitals.

  • Methodology: The absorption of ultraviolet and visible light by a solution of this compound is measured as a function of wavelength. The resulting spectrum shows absorption bands corresponding to electronic excitations from occupied to unoccupied molecular orbitals. The gas-phase absorption spectrum of this compound exhibits weak bands around 350 nm and 280 nm, and strong bands at 240 nm and 193 nm.[4][5] These experimental transition energies can be compared with theoretical calculations of vertical excitation energies to validate the computed molecular orbital energy levels.[4][5]

Reactivity and Reaction Pathways

The molecular orbital framework provides a powerful tool for understanding and predicting the chemical reactivity of this compound.

5.1. Electrophilic Aromatic Substitution:

The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic attack by lowering the energy of the HOMO and reducing the electron density on the ring.[1][16] The resonance structures and the distribution of the HOMO indicate that the electron density is least depleted at the meta positions. Consequently, electrophilic substitution on this compound occurs predominantly at the meta position.[1]

5.2. Nucleophilic Aromatic Substitution:

The strong electron-withdrawing nature of the nitro group makes the benzene ring susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions where the LUMO has significant coefficients.

5.3. Reduction of the Nitro Group:

The low-lying LUMO, localized on the nitro group, readily accepts electrons, making the reduction of the nitro group to an amino group (to form aniline) a facile process. This reaction is of immense industrial importance.

Visualizations

Diagram 1: Molecular Orbital Interaction in this compound

MO_Interaction cluster_benzene Benzene π Orbitals cluster_nitro Nitro Group Orbitals cluster_this compound This compound MOs benzene_homo HOMO (e1g) nb_homo HOMO (Ring Localized) benzene_homo->nb_homo Interaction benzene_lumo LUMO (e2u) nb_lumo LUMO (NO₂ Localized) nitro_pi_star π* (NO₂) nitro_pi_star->nb_lumo Strong Interaction (Energy Lowering)

Caption: Interaction of benzene and nitro group orbitals to form the frontier molecular orbitals of this compound.

Diagram 2: Electrophilic Aromatic Substitution Pathway

EAS_Pathway This compound This compound (HOMO on Ring) TransitionState Arenium Ion Intermediate (Wheland Intermediate) This compound->TransitionState Attack by π electrons (HOMO) Electrophile Electrophile (E⁺) Electrophile->TransitionState MetaProduct Meta-substituted Product TransitionState->MetaProduct Deprotonation

Caption: Simplified pathway for electrophilic aromatic substitution on this compound, highlighting the role of the HOMO.

Conclusion

The molecular orbital theory provides a robust framework for understanding the electronic structure, bonding, and reactivity of this compound. The strong electron-withdrawing nature of the nitro group, a consequence of the interaction between its orbitals and those of the benzene ring, leads to a low-lying LUMO localized on the nitro group and a deactivated aromatic ring. This electronic arrangement governs its characteristic reactivity in electrophilic and nucleophilic substitutions and its facile reduction to aniline. The synergy of computational and experimental methods continues to refine our understanding of this fundamental molecule, with implications for catalyst design, synthesis of novel materials, and drug development.

References

Synthesis of Nitrobenzene from Benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental synthesis of nitrobenzene from benzene (B151609). It includes detailed methodologies, a summary of quantitative data, and visual representations of the reaction pathway and experimental workflow, designed for use in a research and development setting.

Core Principles: Electrophilic Aromatic Substitution

The synthesis of this compound from benzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3][4] In this reaction, a nitro group (-NO₂) is introduced onto the benzene ring. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid."[1][2][5][6]

The role of sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4][6][7] The nitronium ion is the active electrophile that attacks the electron-rich benzene ring. The reaction is exothermic and requires careful temperature control to prevent dinitration and other side reactions.[8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from benzene, compiled from various laboratory procedures.

Table 1: Reagent Quantities

ReagentVolume (mL) - Procedure 1Volume (mL) - Procedure 2Volume (mL) - Procedure 3
Benzene30[1][10]50[5]6[3]
Conc. Nitric Acid35[1][10]60[5]7[3]
Conc. Sulfuric Acid40[1][10]60[5]8[3]

Table 2: Reaction Conditions and Yield

ParameterValue
Reaction Temperature50-60°C[1][3][5][8][10]
Reaction Time1 - 1.5 hours[3][5][10]
Theoretical YieldVaries based on starting material quantity
Actual Yield (Example)24.1%[8], 57%[10]

Table 3: Physical and Spectroscopic Properties of this compound

PropertyValue
Chemical FormulaC₆H₅NO₂[2][8]
Molar Mass123.11 g/mol [8]
AppearancePale yellow oily liquid[8][11]
Density~1.20 g/cm³[8]
Boiling Point210.9°C[8]
IR Absorption (cm⁻¹)~1525 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch)[12][13]
¹H NMR (CDCl₃, δ ppm)~8.2 (d, 2H), ~7.7 (t, 1H), ~7.5 (t, 2H)[14]

Detailed Experimental Protocol

This protocol provides a detailed methodology for the laboratory synthesis of this compound.

3.1. Materials and Equipment

  • Reagents: Benzene, concentrated nitric acid, concentrated sulfuric acid, dilute sodium carbonate solution, anhydrous calcium chloride, distilled water.

  • Equipment: Round-bottom flask, dropping funnel, reflux condenser, water bath, ice bath, separating funnel, beaker, distillation apparatus, thermometer.

3.2. Procedure

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, carefully add a specific volume of concentrated sulfuric acid (e.g., 40 mL).[1][10] Cool the flask in an ice bath. Slowly, and with constant swirling, add an equivalent volume of concentrated nitric acid (e.g., 35 mL) to the sulfuric acid.[1][10] Keep the mixture cool during this addition as the process is exothermic.

  • Addition of Benzene: Fit the flask with a dropping funnel and a reflux condenser. Place a thermometer in the reaction mixture. Slowly add benzene (e.g., 30 mL) dropwise from the dropping funnel into the cooled nitrating mixture.[1][10] The rate of addition should be controlled to maintain the reaction temperature between 50°C and 60°C.[1][3][5][10] Use a water bath to gently heat the mixture if necessary, but do not exceed 60°C to minimize the formation of dithis compound.[3][6][10]

  • Reaction: After the addition of benzene is complete, continue to heat the mixture at 60°C for approximately one to one and a half hours with occasional shaking to ensure complete reaction.[3][5][10] A yellow, oily layer of this compound will form.[1][5]

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separating funnel containing cold water. The this compound will form the lower, denser layer.[10] Separate the lower layer of crude this compound.

  • Purification:

    • Washing: Wash the crude this compound layer sequentially with cold water, dilute sodium carbonate solution (to remove acidic impurities), and finally again with water.[1][5] During each wash, shake the separating funnel gently and allow the layers to separate before draining the lower this compound layer.

    • Drying: Transfer the washed this compound to a clean, dry flask and add anhydrous calcium chloride to remove any remaining water.[1][5][10] Swirl the flask and allow it to stand until the liquid becomes clear.

    • Distillation: Decant or filter the dried this compound into a distillation flask. Perform a simple distillation, collecting the fraction that boils at approximately 211°C as pure this compound.[1][5]

Visualizations

4.1. Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Benzene Benzene (C₆H₆) This compound This compound (C₆H₅NO₂) Benzene->this compound Electrophilic Attack MixedAcid Mixed Acid (Conc. HNO₃ + Conc. H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) (Electrophile) MixedAcid->Nitronium Generation of Electrophile

Caption: Reaction pathway for the synthesis of this compound.

4.2. Experimental Workflow

Experimental_Workflow start Start prep_acid Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) start->prep_acid add_benzene Add Benzene Dropwise (50-60°C) prep_acid->add_benzene react Heat at 60°C (1 - 1.5 hours) add_benzene->react workup Work-up: - Cool reaction mixture - Separate layers react->workup wash Wash Crude Product: - Water - Na₂CO₃ solution - Water workup->wash dry Dry with Anhydrous CaCl₂ wash->dry distill Purify by Distillation (Collect at ~211°C) dry->distill end Pure this compound distill->end

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to Nitrobenzene: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nitrobenzene, a foundational chemical intermediate. It details its chemical identity, physicochemical properties, synthesis protocols, key reactions, and metabolic pathways, offering valuable information for professionals in research and development.

Chemical Identification

  • IUPAC Name: this compound[1][2][3][4]

  • CAS Number: 98-95-3[1][2][3][5][6]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

PropertyValueReferences
Molecular Formula C₆H₅NO₂
Molecular Weight 123.11 g/mol [7]
Appearance Pale yellow to dark brown oily liquid
Odor Almond-like or shoe polish odor[8]
Density 1.199 g/cm³ at 20 °C[6]
Boiling Point 210.9 °C[7]
Melting/Freezing Point 5.7 °C / 41.2 °F[7]
Flash Point 88 °C (190 °F)
Solubility in Water 0.19 g/100 mL at 20 °C[9]
Solubility in Organic Solvents Very soluble in ethanol, diethyl ether, acetone, and benzene (B151609).
Vapor Pressure 0.3 mmHg at 25 °C[9]

Synthesis of this compound

This compound is primarily synthesized via the electrophilic aromatic substitution of benzene using a nitrating mixture.

Industrially, this compound is produced through the continuous nitration of benzene with a "mixed acid" solution.[10] This mixture typically consists of 27–32% nitric acid (HNO₃), 56–60% sulfuric acid (H₂SO₄), and 8–17% water.[10][11] The reaction is highly exothermic (ΔH = −117 kJ/mol) and requires careful temperature control.[5]

The following protocol outlines a typical laboratory procedure for the synthesis of this compound.

Materials:

  • Concentrated Nitric Acid (HNO₃): 35 mL[4]

  • Concentrated Sulfuric Acid (H₂SO₄): 40 mL[4]

  • Benzene (C₆H₆): 30 mL[4]

  • Anhydrous Calcium Chloride (CaCl₂)[4]

  • Dilute Sodium Carbonate (Na₂CO₃) solution[1]

  • Round-bottom flask

  • Reflux condenser

  • Separating funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add 40 mL of concentrated H₂SO₄ to 35 mL of concentrated HNO₃.[4][6] Cool the mixture in an ice bath.[6]

  • Nitration of Benzene: Slowly add 30 mL of benzene to the cooled nitrating mixture in small portions, ensuring the temperature does not exceed 55-60°C.[4][6] Continuous stirring is essential during this addition.[6]

  • Reaction Completion: After the complete addition of benzene, heat the mixture on a water bath at approximately 60°C for about one hour.[1][4]

  • Isolation: Cool the reaction mixture. Two distinct layers will form: the upper layer of this compound and the lower layer of spent acid.[6] Separate the layers using a separating funnel.[1][6]

  • Purification:

    • Wash the crude this compound layer with a dilute solution of sodium carbonate (Na₂CO₃) to neutralize any remaining acid, followed by several washes with water.[1]

    • Dry the washed this compound over anhydrous calcium chloride.[1][4]

    • Perform a final purification by distillation, collecting the fraction that boils at approximately 211°C.[1]

Key Chemical Reactions of this compound

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming substituents to the meta position.[1][8]

The most significant industrial reaction of this compound is its reduction to aniline (B41778) (C₆H₅NH₂), a precursor for many dyes, pharmaceuticals, and polymers.[5][12]

Experimental Protocol for the Reduction of this compound to Aniline:

Materials:

  • This compound: 10 mL[13]

  • Granulated Tin (Sn): 25 g[14]

  • Concentrated Hydrochloric Acid (HCl): 125 mL[14]

  • Sodium Hydroxide (B78521) (NaOH) solution (concentrated)[14]

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 25 g of granulated tin and 25 g of this compound.[14]

  • Acid Addition: Gradually add 125 mL of concentrated HCl in increments. The reaction is exothermic and may require gentle heating to initiate.[14] Maintain the reaction by controlling the rate of acid addition.[14]

  • Reflux: Once all the acid has been added, heat the mixture under reflux for about 30-60 minutes until the odor of this compound is no longer present.[14][15]

  • Neutralization: Cool the reaction mixture and cautiously add a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This converts the phenylammonium ions to aniline.[14][15]

  • Isolation and Purification: The aniline can then be isolated and purified by steam distillation, followed by solvent extraction and a final distillation.[14][15]

  • Nitration: Further nitration of this compound requires harsh conditions (e.g., fuming nitric acid and elevated temperatures) to yield m-dithis compound.[16][17]

  • Halogenation: Chlorination in the presence of a Lewis acid catalyst like FeCl₃ primarily produces m-chlorothis compound.[18]

  • Sulfonation: Reaction with fuming sulfuric acid yields m-nitrobenzenesulfonic acid.[16]

Metabolic and Degradation Pathways

This compound can be metabolized in biological systems and degraded by microorganisms through various pathways.

In mammals, this compound metabolism occurs via two primary routes: reduction of the nitro group and oxidation of the aromatic ring.[3][19] The reductive pathway, often carried out by gut microflora and hepatic microsomes, is considered to produce the toxic metabolites.[20]

Metabolism NB This compound NSB Nitrosobenzene NB->NSB Reduction NP Nitrophenols (o-, m-, p-) NB->NP Oxidation PHA Phenylhydroxylamine NSB->PHA Reduction AN Aniline PHA->AN Reduction AP Aminophenols (o-, m-, p-) AN->AP Oxidation Conj Conjugates (Glucuronide or Sulfate) AP->Conj NP->Conj

Caption: Metabolic pathways of this compound in mammals.

Certain bacteria can degrade this compound through oxidative or reductive pathways. For instance, Comamonas sp. strain JS765 utilizes a dioxygenase to initiate the degradation, converting this compound to catechol, which is then further metabolized.[21]

Biodegradation cluster_pathway Oxidative Degradation by Comamonas sp. JS765 This compound This compound Nitrohydrodiol Nitrohydrodiol This compound->Nitrohydrodiol This compound dioxygenase Catechol Catechol Nitrohydrodiol->Catechol Spontaneous -NO₂⁻ HMS 2-Hydroxymuconic Semialdehyde Catechol->HMS Catechol 2,3-dioxygenase Metabolites Further Metabolism HMS->Metabolites

Caption: Oxidative biodegradation pathway of this compound.

Analytical Methods

Various analytical techniques are employed for the detection and quantification of this compound in different matrices.

Analytical TechniqueDetectorApplicationReferences
Gas Chromatography (GC) Flame Ionization (FID), Electron Capture (ECD), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS)Water, Air, Soil[2]
High-Performance Liquid Chromatography (HPLC) UV DetectorWater, Soil[2]
Thin-Layer Chromatography (TLC) Visual (after derivatization)Biological Materials[22]

A common approach for water analysis involves solid-phase extraction (SPE) to concentrate the analyte, followed by GC-ECD or GC-MS for sensitive detection.[23][24] For rapid field analysis, transportable GC/MS systems can detect ppb levels of this compound in water within minutes.[25]

Safety and Toxicology

This compound is a toxic substance that can be absorbed through the skin, inhalation, and ingestion.[5] Chronic exposure can lead to serious health issues, including damage to the central nervous system, liver, and kidneys.[5][8] Its metabolism can lead to methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[3][16] It is classified as a likely human carcinogen.[19] Therefore, strict safety protocols, including the use of appropriate personal protective equipment, must be followed when handling this chemical.

References

The Crystal Structure of Solid Nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzene (C₆H₅NO₂), a fundamental aromatic nitro compound, serves as a cornerstone in industrial chemistry and a model system for understanding electronic effects in aromatic molecules. While its properties in the liquid and gaseous states are well-documented, a thorough understanding of its solid-state structure is crucial for applications in materials science, crystallography, and drug design, where intermolecular interactions and packing motifs dictate macroscopic properties. This technical guide provides a detailed overview of the crystal structure of solid this compound, compiling crystallographic data and outlining the experimental methodologies for its determination. The planar nature of the this compound molecule, as confirmed by X-ray crystallography, is a key feature of its structure.[1]

Crystallographic Data of Solid this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. Key crystallographic parameters are summarized in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 3.86 Å
b = 11.65 Å
c = 13.24 Å
α = 90°
β = 95°35'
γ = 90°
Molecules per Unit Cell (Z)4
Temperature of Data Collection-30 °C

Experimental Protocols

The determination of the crystal structure of solid this compound involves two primary stages: single-crystal growth and single-crystal X-ray diffraction analysis.

Single-Crystal Growth of this compound

Due to its low melting point (5.7 °C), single crystals of this compound for X-ray diffraction are typically grown in situ at low temperatures. The following protocol is based on the method described by Trotter (1959):

  • Sample Preparation: A small amount of liquid this compound is introduced into a thin-walled glass capillary tube.

  • In-situ Crystallization: The capillary is mounted on a goniometer head and placed in a low-temperature apparatus. A stream of cold nitrogen gas is directed over the capillary to cool the sample below its freezing point.

  • Crystal Growth: The crystal is grown by carefully controlled cooling and annealing cycles. A small region of the capillary is repeatedly melted and refrozen to encourage the growth of a single, well-formed crystal. This is achieved by adjusting the temperature of the cold stream or using a small heating element. The aim is to obtain a crystal that is of a suitable size and quality for diffraction, with sharp extinction under polarized light.

Single-Crystal X-ray Diffraction and Structure Refinement

Once a suitable single crystal is obtained, X-ray diffraction data are collected and used to solve and refine the crystal structure. The general workflow is as follows:

  • Data Collection: The crystal is maintained at a low temperature (e.g., -30 °C) in the cold stream of a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Historically, Weissenberg cameras were used to record the diffraction data on photographic film. Modern studies utilize automated diffractometers equipped with sensitive detectors such as CCDs or CMOS detectors.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background scattering, Lorentz and polarization effects, and absorption. This process yields a set of structure factor amplitudes (|Fₒ|).

  • Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. For organic molecules, direct methods are a common and effective approach.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₒ|). The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit to the data.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for determining the crystal structure of solid this compound.

experimental_workflow cluster_preparation Sample Preparation & Crystallization cluster_diffraction X-ray Diffraction & Data Collection cluster_analysis Structure Solution & Refinement start Liquid this compound capillary Introduction into Capillary start->capillary cooling Low-Temperature Cooling capillary->cooling growth In-situ Single Crystal Growth cooling->growth mount Mounting on Diffractometer growth->mount xray X-ray Exposure & Data Collection mount->xray raw_data Raw Diffraction Data xray->raw_data reduction Data Reduction & Correction raw_data->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Least-Squares Refinement solution->refinement final_structure Final Crystal Structure Model refinement->final_structure

Experimental workflow for this compound crystal structure determination.

References

An In-depth Technical Guide to the Vapor Pressure of Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the vapor pressure of nitrobenzene at various temperatures, intended for researchers, scientists, and professionals in drug development. The document details experimental data, methodologies for vapor pressure determination, and the thermodynamic relationship governing the phase transition of this compound.

Vapor Pressure Data of this compound

The vapor pressure of this compound is a critical physicochemical property, essential for a wide range of applications from process design to safety assessments. Below is a compilation of experimental data, summarizing the vapor pressure of this compound at different temperatures.

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (kPa)
20293.150.150.02
25298.150.2450.0327
44.4317.551.00.133
98.85372-3.6
210-211483.15-484.15760101.325

Data sourced from various references.[1][2][3][4] The boiling point of this compound is between 210 and 211 °C at atmospheric pressure.[1]

The relationship between temperature and vapor pressure can be accurately described by the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where:

  • P is the vapor pressure in bar.

  • T is the temperature in Kelvin (K).

  • A, B, and C are the Antoine coefficients for this compound.

For this compound, over a temperature range of 407.3 K to 483.78 K, the Antoine coefficients are:

  • A = 4.21553

  • B = 1727.592

  • C = -73.438

These coefficients were calculated by NIST from author's data.[5][6][7]

Experimental Protocols for Vapor Pressure Determination

Several experimental techniques are employed to measure the vapor pressure of substances like this compound.[8] The choice of method often depends on the pressure range of interest and the physical state of the substance.

2.1. Transpiration Method

The transpiration method is a dynamic technique suitable for measuring low vapor pressures.

Principle: An inert carrier gas is passed slowly over the substance under investigation at a constant temperature and pressure. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the substance and the volume of the carrier gas, the partial pressure of the substance can be calculated using Dalton's Law.[9]

Methodology:

  • A sample of this compound is placed in a thermostatically controlled saturator.

  • An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a known and constant flow rate. The flow rate is kept low enough to ensure saturation.

  • The temperature and total pressure of the system are precisely controlled and measured.

  • The gas mixture exiting the saturator is passed through a condenser or an absorption trap to collect the vaporized this compound.

  • The amount of this compound transported by the gas is determined by gravimetric analysis of the condenser/trap or by measuring the mass loss of the saturator.

  • The vapor pressure is calculated using the ideal gas law and Dalton's law of partial pressures.

2.2. Effusion Methods (Knudsen and Torsion)

Effusion methods are based on the rate of escape of vapor molecules through a small orifice in a vacuum.

Principle: In the Knudsen effusion method, the substance is placed in a cell with a small orifice. The rate of mass loss due to effusion is proportional to the vapor pressure. The torsion-effusion method utilizes two cells with orifices pointing in opposite directions, and the vapor pressure is determined from the torque exerted on the suspension fiber.

Methodology:

  • The this compound sample is placed in an effusion cell, which is then placed in a high-vacuum chamber.

  • The cell is heated to the desired temperature, which is carefully monitored.

  • For the Knudsen method, the mass loss of the cell over a specific time is measured using a microbalance.

  • For the torsion method, the angular deflection of the suspended cell is measured.

  • The vapor pressure is calculated from the rate of effusion and the cell parameters (orifice area, etc.) using the Hertz-Knudsen equation.

2.3. Static Method

The static method directly measures the pressure of the vapor in equilibrium with its condensed phase in a closed system.

Principle: The sample is placed in a container, degassed to remove any volatile impurities, and then heated to a specific temperature. The pressure inside the container at equilibrium is measured directly.

Methodology:

  • A small amount of this compound is introduced into a thermostatted vessel connected to a pressure-measuring device (e.g., a manometer).

  • The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove dissolved air and other volatile impurities.

  • The vessel is sealed, and the temperature is raised to the desired value and allowed to equilibrate.

  • The pressure of the vapor in equilibrium with the liquid or solid this compound is recorded.

Visualizations

3.1. Experimental Workflow for the Transpiration Method

The following diagram illustrates the general workflow for determining vapor pressure using the transpiration method.

Transpiration_Method_Workflow cluster_setup Experimental Setup cluster_procedure Procedure & Data Collection cluster_calculation Calculation GasSource Inert Gas Source FlowControl Flow Controller GasSource->FlowControl Saturator Saturator (this compound Sample) FlowControl->Saturator Condenser Condenser/Trap Saturator->Condenser Thermostat Thermostat Thermostat->Saturator GasMeter Gas Volume Meter Condenser->GasMeter PassGas Pass gas through saturator MeasureMassLoss Measure mass loss of saturator or mass gain of trap PassGas->MeasureMassLoss MeasureGasVolume Measure total gas volume PassGas->MeasureGasVolume MeasureTempPressure Record Temperature & Pressure PassGas->MeasureTempPressure CalculatePressure Calculate Vapor Pressure (Dalton's Law) MeasureMassLoss->CalculatePressure MeasureGasVolume->CalculatePressure MeasureTempPressure->CalculatePressure

Caption: Workflow for vapor pressure determination by the transpiration method.

3.2. Relationship between Temperature and Vapor Pressure

The Antoine equation provides a semi-empirical correlation between vapor pressure and temperature. The logical relationship is depicted below.

Antoine_Equation_Relationship Temp Temperature (T) Antoine Antoine Equation log10(P) = A - (B / (T + C)) Temp->Antoine VaporPressure Vapor Pressure (P) Antoine->VaporPressure Coefficients Antoine Coefficients (A, B, C) (Substance Specific) Coefficients->Antoine

Caption: Logical relationship defined by the Antoine equation.

References

A Comprehensive Technical Guide to the Dielectric Constant of Nitrobenzene as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzene (C₆H₅NO₂), a pale yellow, oily liquid with a characteristic almond-like odor, is a versatile organic solvent with a notably high dielectric constant. This property, a measure of a substance's ability to store electrical energy in an electric field, makes this compound a subject of significant interest in various scientific and industrial applications, including chemical synthesis, electro-optics, and potentially in specialized areas of drug development. Its high polarity influences reaction kinetics, the solubility of polar compounds, and the stabilization of charged intermediates, making a thorough understanding of its dielectric properties essential for researchers and professionals in these fields.

This technical guide provides an in-depth exploration of the dielectric constant of this compound, presenting quantitative data, detailed experimental protocols for its measurement, and visualizations of relevant processes and workflows. The information is tailored for an audience of researchers, scientists, and drug development professionals who require a precise and practical understanding of this critical solvent property.

Data Presentation: Dielectric Constant of this compound

The dielectric constant of a solvent is not a fixed value; it is influenced by factors such as temperature and the presence of other solutes or co-solvents. The following tables summarize the dielectric constant of pure this compound at various temperatures and in binary mixtures with common organic solvents.

Pure this compound

The dielectric constant of pure this compound generally decreases with an increase in temperature. This is attributed to the increased thermal agitation of the molecules, which disrupts their alignment with an applied electric field.

Temperature (°C)Temperature (K)Dielectric Constant (ε)Reference
10283.1537.56[1]
20293.1535.72[1]
25298.1534.82[1][2]
30303.1533.99[1]
40313.1532.45[1]
50323.1531.00[1]
60333.1529.63[1]
70343.1528.34[1]
80353.1527.12[1]
90363.1525.97[1]
100373.1524.88[1]
110383.1523.84[1]
120393.1522.86[1]
130403.1521.93[1]
140413.1521.04[1]
150423.1520.20[1]
160433.1519.40[1]
170443.1518.64[1]
180453.1517.92[1]
190463.1517.24[1]
200473.1516.59[1]
Binary Mixtures of this compound

The dielectric constant of a binary mixture is dependent on the mole fraction of its components. The following tables provide data for various this compound mixtures.

This compound and n-Hexane [3]

Mole Fraction of this compoundTemperature (K)Dielectric Constant (ε)
Critical Mixture292.67~13.5

This compound and n-Octane [4]

Mole Fraction of this compoundTemperature (K)Dielectric Constant (ε)
Critical Mixture292.3~14

This compound and n-Decane [5][6]

Mole Fraction of this compoundTemperature (K)Dielectric Constant (ε)
Critical Mixture298.85~14.5

This compound and n-Tetradecane [7][8]

Mole Fraction of this compoundTemperature (K)Dielectric Constant (ε)
Critical Mixture305.2~13

Experimental Protocols for Measuring Dielectric Constant

Accurate determination of the dielectric constant is crucial for any application that relies on this property. Two common methods for measuring the dielectric constant of liquids like this compound are the capacitance method and the microwave bench method.

Capacitance Method

This method involves measuring the capacitance of a capacitor with and without the liquid sample as the dielectric material.

Apparatus:

  • Parallel plate capacitor (dielectric cell)

  • Capacitance meter or LCR meter

  • Temperature-controlled chamber or water bath

  • Calibrated thermometer

  • Beaker and pipettes for handling the liquid sample

Procedure:

  • Calibration:

    • Thoroughly clean and dry the dielectric cell.

    • Measure the capacitance of the empty cell (C₀) at a specific temperature. This is the capacitance with air as the dielectric.

  • Sample Measurement:

    • Carefully fill the dielectric cell with this compound, ensuring there are no air bubbles between the plates.

    • Place the filled cell in the temperature-controlled chamber and allow it to reach thermal equilibrium at the desired temperature.

    • Measure the capacitance of the cell filled with this compound (C) at the same temperature.

  • Calculation:

    • The dielectric constant (ε) of this compound is calculated using the formula: ε = C / C₀

Microwave Bench Method

This method is suitable for determining the dielectric properties of materials at microwave frequencies.

Apparatus:

  • Microwave source (e.g., Gunn oscillator)

  • Isolator

  • Frequency meter

  • Variable attenuator

  • Slotted line with a tunable probe and VSWR meter

  • Liquid cell (a section of waveguide with a transparent window to hold the liquid)

  • Shorting plunger

Procedure:

  • Setup and Calibration:

    • Assemble the microwave bench components as per the standard configuration.

    • Set the microwave source to the desired frequency and power level.

    • Calibrate the setup by measuring the guide wavelength (λg) with the empty liquid cell terminated by the shorting plunger. This is done by measuring the distance between two successive minima of the standing wave pattern in the slotted line.

  • Sample Measurement:

    • Fill the liquid cell with this compound.

    • Place the filled cell in the waveguide setup.

    • Measure the new guide wavelength (λd) in the dielectric-filled section of the waveguide by observing the shift in the minima positions.

  • Calculation:

    • The dielectric constant (ε') is calculated using the following relationship, which depends on the specific waveguide mode and dimensions. For a TE₁₀ mode in a rectangular waveguide: ε' = (λ₀ / λc)² + (λ₀ / λd)² / (1 + (λ₀ / λc)²) where λ₀ is the free-space wavelength and λc is the cutoff wavelength of the waveguide.

Mandatory Visualizations

Logical Relationship: The Kerr Effect in this compound

This compound exhibits a strong Kerr effect, an electro-optic phenomenon where the refractive index of the material changes in response to an applied electric field. This property is exploited in devices like Kerr cell shutters for high-speed photography. The following diagram illustrates the logical relationship of the components and principles involved in the Kerr effect.

Kerr_Effect cluster_input Input cluster_process Process cluster_output Output Electric_Field Applied Electric Field (E) Molecular_Alignment Molecular Dipole Alignment Electric_Field->Molecular_Alignment induces This compound This compound (Isotropic Medium) This compound->Molecular_Alignment in Birefringence Induced Birefringence Molecular_Alignment->Birefringence leads to Anisotropic_Medium Anisotropic Optical Medium Birefringence->Anisotropic_Medium results in Refractive_Index_Change Change in Refractive Index (Δn ∝ E²) Anisotropic_Medium->Refractive_Index_Change characterized by Dielectric_Constant_Workflow cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Measurement cluster_calc Calculation & End Start Start Clean_Cell Clean and Dry Dielectric Cell Start->Clean_Cell Calibrate_Temp Set and Stabilize Temperature Clean_Cell->Calibrate_Temp Measure_C0 Measure Capacitance of Empty Cell (C₀) Calibrate_Temp->Measure_C0 Fill_Cell Fill Cell with this compound Measure_C0->Fill_Cell Equilibrate_Temp Allow Thermal Equilibration Fill_Cell->Equilibrate_Temp Measure_C Measure Capacitance of Filled Cell (C) Equilibrate_Temp->Measure_C Calculate_Epsilon Calculate Dielectric Constant (ε = C / C₀) Measure_C->Calculate_Epsilon End End Calculate_Epsilon->End

References

The Electrochemical Behavior of Nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core electrochemical properties of nitrobenzene. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in work involving nitroaromatic compounds. This guide details the reduction mechanisms of this compound under various conditions, presents key quantitative data in a structured format, outlines detailed experimental protocols, and visualizes complex electrochemical pathways and workflows.

Introduction to the Electrochemistry of this compound

This compound is an aromatic compound that has been extensively studied in electrochemistry due to its well-defined reduction behavior. Its electrochemical reduction is a multi-step process that is highly dependent on the experimental conditions, particularly the pH of the electrolyte solution and the nature of the working electrode. The reduction of the nitro group (-NO₂) can lead to a variety of products, including nitrosobenzene (B162901), phenylhydroxylamine, and aniline (B41778), making it a versatile model compound for understanding electron transfer reactions. Furthermore, the electrochemical properties of this compound are of significant interest in various applications, including organic synthesis, environmental remediation, and the development of electrochemical sensors.[1][2]

Electrochemical Reduction Pathways of this compound

The electrochemical reduction of this compound proceeds through a series of electron and proton transfer steps. The final products and the stability of intermediates are dictated by the reaction medium.

Reduction in Aqueous Media

The pH of the aqueous solution is the most critical factor influencing the reduction pathway.

  • Acidic Medium (pH < 4): In a strongly acidic medium, this compound undergoes a four-electron, four-proton reduction to form phenylhydroxylamine.[3] This intermediate is unstable in acidic conditions and rapidly rearranges to form the final product, p-aminophenol.[3][4] A further two-electron, two-proton reduction of phenylhydroxylamine can also occur to produce aniline.[5]

  • Neutral and Weakly Acidic Media (pH 4-7): In neutral or weakly acidic solutions, the primary reduction product is phenylhydroxylamine.[6] The formation of aniline through the further reduction of phenylhydroxylamine is also observed.[7]

  • Alkaline Medium (pH > 8): In alkaline solutions, the reduction of this compound initially forms the this compound radical anion in a one-electron step.[8][9] This is followed by a three-electron, three-proton reduction to yield phenylhydroxylamine.[8] Condensation reactions between the intermediates, nitrosobenzene and phenylhydroxylamine, can also occur, leading to the formation of azoxybenzene, which can be further reduced to azobenzene (B91143) and then hydrazobenzene.[10][11]

Reduction in Non-Aqueous (Aprotic) Media

In aprotic solvents, such as acetonitrile (B52724), the electrochemical reduction of this compound typically involves two distinct one-electron transfer steps. The first is a reversible one-electron reduction to form the stable this compound radical anion.[12][13] The second step is an irreversible one-electron reduction to form the dianion, which is highly reactive.[12]

Quantitative Electrochemical Data

The following tables summarize key quantitative data related to the electrochemical properties of this compound, compiled from various sources.

Table 1: Reduction Potentials of this compound and Intermediates

CompoundMedium/ElectrodepHPotential (V vs. SCE)Reference(s)
This compound to PhenylhydroxylamineEtOH/H₂O1-0.255[14]
EtOH/H₂O13-0.810[14]
This compound to AnilineCNT-modified electrode5-1.20[7]
NitrosobenzenePyrolytic graphite (B72142) in EtOH/H₂O1.6+0.240[10][11]
Pyrolytic graphite in EtOH/H₂O12.5-0.412[10][11]
PhenylhydroxylaminePyrolytic graphite in EtOH/H₂O1.6+0.261[10]
Pyrolytic graphite in EtOH/H₂O12.5-0.416[10]
This compound (1e⁻ reduction to radical anion)CH₃CN, 0.2 M Bu₄NPF₆, Glassy Carbon--1.15[14]

Table 2: Diffusion Coefficients of this compound

MediumTechniqueDiffusion Coefficient (cm²/s)Reference(s)
1:1 water/propanol mixture with DODACCyclic Voltammetry1.12 x 10⁻⁵[8]
Aqueous CTAB micellar solutionCyclic Voltammetry1.05 x 10⁻⁵[8]
Room Temperature Ionic Liquid [C4dmim][N(Tf)2]Cyclic Voltammetry~10⁻⁷[15]

Experimental Protocols

This section provides detailed methodologies for key electrochemical experiments used to study this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox properties of a species in solution.

Objective: To determine the reduction potentials of this compound and to study the reversibility of the electron transfer processes.

Experimental Setup:

  • Electrochemical Cell: A standard three-electrode cell.[16]

  • Working Electrode: Glassy carbon electrode (GCE), platinum electrode, or hanging mercury drop electrode (HMDE).[8][14]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[8][17]

  • Counter Electrode: Platinum wire or graphite rod.[8]

  • Potentiostat: A computer-controlled potentiostat capable of applying a potential waveform and measuring the resulting current.

Procedure:

  • Electrolyte Preparation: Prepare the supporting electrolyte solution (e.g., 0.1 M KCl in a suitable buffer for aqueous studies, or 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile for non-aqueous studies).[18]

  • Analyte Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Add a known concentration of this compound to the electrolyte solution (typically in the mM range).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.[19]

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse with deionized water and the electrolyte solution, and dry before use.

  • Data Acquisition:

    • Immerse the electrodes in the solution.

    • Set the potential range to scan over the expected reduction potentials of this compound (e.g., from 0 V to -1.5 V vs. SCE).

    • Set the scan rate (e.g., 100 mV/s).[14]

    • Initiate the potential scan and record the resulting current to obtain the cyclic voltammogram.

    • Perform scans at various scan rates to investigate the diffusion-controlled nature of the process.[20]

Controlled Potential Electrolysis (CPE)

Controlled potential electrolysis is used to quantitatively reduce a substance at a constant potential and to identify the products of the electrolysis.

Objective: To determine the number of electrons involved in the reduction of this compound and to synthesize and identify the reduction products.

Experimental Setup:

  • Electrolysis Cell: A divided H-type cell with a fritted glass separator between the anode and cathode compartments to prevent mixing of the products.[21]

  • Working Electrode (Cathode): A large surface area electrode, such as a mercury pool, platinum gauze, or reticulated vitreous carbon.

  • Reference Electrode: Placed in the cathode compartment.

  • Counter Electrode (Anode): Platinum wire or graphite rod in the anode compartment.

  • Potentiostat/Galvanostat: To maintain a constant potential at the working electrode.

Procedure:

  • Electrolyte and Analyte Preparation: Prepare a solution of this compound in a suitable electrolyte as described for CV. The anolyte in the counter electrode compartment is typically the supporting electrolyte solution.

  • Deoxygenation: Purge both compartments with an inert gas.

  • Electrolysis:

    • Apply a constant potential to the working electrode that is slightly more negative than the reduction potential of this compound determined from CV.

    • Stir the solution continuously during electrolysis.

    • Monitor the current, which will decrease exponentially over time as the this compound is consumed. The electrolysis is considered complete when the current reaches a low, steady value.

  • Product Analysis: After electrolysis, the solution in the cathode compartment is analyzed to identify and quantify the products using techniques such as HPLC, GC-MS, or NMR spectroscopy.[16][21]

Polarography

Polarography is an electrochemical technique that uses a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE) as the working electrode.

Objective: To determine the half-wave potential (E₁/₂) of this compound reduction, which is related to the standard reduction potential.

Experimental Setup:

  • Polarograph: An instrument that applies a linearly increasing potential to the DME and measures the resulting current.

  • Electrodes: DME or SMDE as the working electrode, a reference electrode, and a counter electrode.

Procedure:

  • Solution Preparation: Prepare a solution of this compound in a supporting electrolyte as for CV. The use of a buffer is common for organic polarography.[22]

  • Deoxygenation: Remove dissolved oxygen from the solution.

  • Data Acquisition:

    • Apply a potential ramp to the DME.

    • Record the current as a function of the applied potential. The resulting plot is a polarogram.

    • The half-wave potential (E₁/₂) is the potential at which the current is half of the limiting diffusion current.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key electrochemical processes and experimental workflows.

G This compound This compound (C₆H₅NO₂) Nitrosobenzene Nitrosobenzene (C₆H₅NO) This compound->Nitrosobenzene +2e⁻, +2H⁺ Phenylhydroxylamine Phenylhydroxylamine (C₆H₅NHOH) Nitrosobenzene->Phenylhydroxylamine +2e⁻, +2H⁺ Aniline Aniline (C₆H₅NH₂) Phenylhydroxylamine->Aniline +2e⁻, +2H⁺ p_Aminophenol p-Aminophenol (HOC₆H₄NH₂) Phenylhydroxylamine->p_Aminophenol Rearrangement (Acidic)

Caption: General electrochemical reduction pathway of this compound.

G cluster_aqueous Aqueous Media cluster_acidic Acidic (pH < 4) cluster_neutral Neutral (pH 4-7) cluster_alkaline Alkaline (pH > 8) NB_aq This compound PHA_acid Phenylhydroxylamine NB_aq->PHA_acid +4e⁻, +4H⁺ PHA_neutral Phenylhydroxylamine NB_aq->PHA_neutral +4e⁻, +4H⁺ NB_radical This compound Radical Anion NB_aq->NB_radical +1e⁻ pAP p-Aminophenol PHA_acid->pAP Rearrangement Aniline_acid Aniline PHA_acid->Aniline_acid +2e⁻, +2H⁺ Aniline_neutral Aniline PHA_neutral->Aniline_neutral +2e⁻, +2H⁺ PHA_alk Phenylhydroxylamine NB_radical->PHA_alk +3e⁻, +3H⁺ Azoxybenzene Azoxybenzene PHA_alk->Azoxybenzene Condensation with Nitrosobenzene

Caption: pH-dependent reduction pathways of this compound in aqueous media.

G start Start prep_sol Prepare Electrolyte and Analyte Solution start->prep_sol deoxygenate Deoxygenate with Inert Gas prep_sol->deoxygenate setup_cell Assemble Three-Electrode Cell deoxygenate->setup_cell run_cv Run Cyclic Voltammetry (Vary Scan Rate) setup_cell->run_cv analyze Analyze Voltammogram (Identify Peaks, Determine Epc, Epa) run_cv->analyze end End analyze->end

Caption: Experimental workflow for Cyclic Voltammetry of this compound.

Conclusion

The electrochemical properties of this compound are rich and varied, offering a fascinating case study in organic electrochemistry. The reduction pathways are intricately linked to the experimental conditions, allowing for the selective formation of different products. This guide has provided a foundational understanding of these properties, supported by quantitative data and detailed experimental protocols. For researchers and professionals working with nitroaromatic compounds, a thorough grasp of their electrochemical behavior is essential for applications ranging from synthetic chemistry to environmental analysis and drug development.

References

Methodological & Application

Application Notes and Protocols for the Reduction of Nitrobenzene to Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitrobenzene to aniline (B41778) is a fundamental and widely utilized transformation in organic synthesis. Aniline is a crucial intermediate in the production of a vast array of chemicals, including pharmaceuticals, dyes, agrochemicals, and polymers. The selection of a suitable reduction protocol is contingent upon factors such as scale, substrate tolerance, cost of reagents, and desired purity. This document provides detailed application notes and protocols for four common methods for the reduction of this compound to aniline: reduction with tin and hydrochloric acid, the Béchamp reduction using iron and hydrochloric acid, catalytic hydrogenation, and reduction with sodium dithionite (B78146).

Comparative Data of Reduction Protocols

The following table summarizes the key quantitative parameters for the different methods of this compound reduction to aniline, allowing for a direct comparison of their efficacy and reaction conditions.

ParameterTin (Sn) / HCl MethodBéchamp Reduction (Fe / HCl)Catalytic Hydrogenation (Ni/SiO₂)Sodium Dithionite Method
Reducing Agent Granulated TinIron PowderHydrogen Gas (H₂)Sodium Dithionite (Na₂S₂O₄)
Catalyst/Acid Concentrated Hydrochloric AcidHydrochloric Acid (catalytic)Nickel on Silica Gel (Ni/SiO₂)-
Solvent Water (from aq. HCl)Methanol/WaterEthanolAcetonitrile/Water or DMF/Water
Reaction Temperature 55-60°C, then refluxReflux (approx. 65-70°C)90°CAmbient to mild heating
Reaction Time ~1 hour7 hours5.5 hours0.5 - 2 hours
Reported Yield ~80%[1]68%>99% conversion, 99% selectivity[2]High (often >90%)
Key Features Classic, reliable lab-scale method.Industrially significant, cost-effective.High efficiency and purity, requires specialized equipment.Mild conditions, good functional group tolerance.

Experimental Protocols

Protocol 1: Reduction of this compound using Tin (Sn) and Hydrochloric Acid

This protocol is a classic and reliable laboratory-scale method for the synthesis of aniline.

Materials:

  • This compound (25 g, 21 mL, 0.2 mol)

  • Granulated Tin (50 g, 0.42 mol)

  • Concentrated Hydrochloric Acid (125 mL)

  • Sodium Hydroxide (B78521) (90 g)

  • Deionized Water

  • Sodium Chloride

  • Dichloromethane (B109758) (or Diethyl Ether)

  • Anhydrous Sodium Sulfate

  • 500 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 25 g of this compound and 50 g of granulated tin.[3]

  • Addition of Acid: Slowly add 125 mL of concentrated hydrochloric acid in 10-20 mL portions through the dropping funnel.[3] The reaction is exothermic and may become vigorous. If the reaction becomes too vigorous, cool the flask in an ice-water bath.[3]

  • Reflux: After the initial vigorous reaction subsides, gently heat the mixture to reflux using a heating mantle for 30-60 minutes, or until the odor of this compound is no longer apparent.[3]

  • Basification: Allow the reaction mixture to cool to room temperature. In a separate beaker, dissolve 90 g of sodium hydroxide in 150 mL of water. Carefully and slowly add the sodium hydroxide solution to the reaction mixture with cooling to make it strongly alkaline. This will precipitate tin hydroxides which will then redissolve in excess base.[3]

  • Purification by Steam Distillation: Set up for steam distillation and distill the mixture until the distillate is no longer turbid.[3][4]

  • Extraction: Saturate the distillate with sodium chloride to salt out the aniline.[4] Transfer the mixture to a separatory funnel and extract with two 50 mL portions of dichloromethane or diethyl ether.[3]

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation or simple distillation to obtain aniline.[3]

Protocol 2: Béchamp Reduction of this compound using Iron (Fe) and Hydrochloric Acid

This method is of significant industrial importance due to the low cost of iron.

Materials:

  • This compound (43 g, 0.35 mol)

  • Iron Powder (100 g, 1.79 mol)

  • Sodium Chloride (70 g)

  • Methanol (250 mL)

  • Deionized Water (210 mL)

  • Sodium Hydroxide (15 g)

  • Diethyl Ether

  • Concentrated Hydrochloric Acid (for purification)

  • 1 L Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of Reaction Mixture: In a 1 L flask, dissolve 43 g of this compound in 250 mL of methanol.[5] In a separate beaker, dissolve 70 g of sodium chloride in 210 mL of water and add this to the this compound solution.[5]

  • Addition of Iron: To the stirred mixture, add 100 g of iron powder in portions.[5]

  • Reflux: Heat the mixture to reflux for 7 hours.[5]

  • Work-up: After cooling, filter the reaction mixture to remove the iron sludge. The iron powder should be kept moist for disposal as it can be pyrophoric when dry.[5]

  • Basification and Steam Distillation: Transfer the filtrate to a larger flask, add a solution of 15 g of sodium hydroxide in 100 mL of water, and perform steam distillation to isolate the aniline.[5]

  • Purification: The crude aniline can be further purified by extraction into diethyl ether, followed by conversion to aniline hydrochloride by treatment with hydrochloric acid. The aniline hydrochloride can then be isolated and the free base regenerated by the addition of a strong base.[5] The final product can be dried and the yield determined. The reported yield for this specific procedure is 68%.[5]

Protocol 3: Catalytic Hydrogenation of this compound

Catalytic hydrogenation offers a clean and efficient route to aniline, with high selectivity and yield. The specific conditions can vary significantly based on the catalyst and equipment used.

Materials:

  • This compound (5.0 mL, 0.0489 mol)

  • Ethanol (30 mL)

  • Ni/SiO₂ catalyst (0.20 g) or other suitable catalyst (e.g., Pd/C)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Catalyst Activation (if required): The Ni/SiO₂ catalyst may require reduction in a stream of hydrogen at a high temperature (e.g., 600°C) prior to use.[2]

  • Reaction Setup: In a high-pressure reactor, combine 0.20 g of the reduced catalyst, 5.0 mL of this compound, and 30 mL of ethanol.[2]

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1.0 MPa) with hydrogen.[2]

  • Reaction: Heat the reactor to the desired temperature (e.g., 90°C) with vigorous stirring.[2] Monitor the reaction progress by hydrogen uptake or by analytical methods such as TLC or GC. The reaction is typically complete within a few hours.[2]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture to remove the catalyst. The filtrate contains the aniline product in ethanol. The solvent can be removed under reduced pressure to yield the crude aniline, which can be further purified by distillation if necessary. A conversion of 100% and selectivity for aniline of 99% has been reported under these conditions.[2]

Protocol 4: Reduction of this compound using Sodium Dithionite

Sodium dithionite is a mild and effective reducing agent, often used when other functional groups that are sensitive to catalytic hydrogenation or strong acids are present.

Materials:

  • Aromatic nitro compound (e.g., this compound)

  • Sodium Dithionite (Na₂S₂O₄)

  • Solvent system (e.g., DMF/water, ethanol/water, or acetonitrile/water)

  • Sodium Bicarbonate (optional, to maintain a basic pH)

  • Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the this compound in a suitable solvent system in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: In a separate flask, prepare a solution of sodium dithionite in water. Slowly add the aqueous sodium dithionite solution to the stirred solution of this compound. The reaction can be exothermic, and cooling may be necessary.[6]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[6]

  • Purification: Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate.[6] Filter and concentrate the organic phase under reduced pressure to obtain the crude aniline. Further purification can be achieved by column chromatography or distillation.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reaction_Vessel Reaction (Heating/Stirring) This compound->Reaction_Vessel Reducing_Agent Reducing Agent (Sn/HCl, Fe/HCl, H₂/Catalyst, Na₂S₂O₄) Reducing_Agent->Reaction_Vessel Quenching_Basification Quenching / Basification (e.g., NaOH solution) Reaction_Vessel->Quenching_Basification Crude Product Extraction Extraction (Organic Solvent) Quenching_Basification->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Distillation / Chromatography Solvent_Removal->Distillation Aniline Pure Aniline Distillation->Aniline

Caption: General experimental workflow for the reduction of this compound to aniline.

signaling_pathway This compound This compound Nitrosobenzene Nitrosobenzene This compound->Nitrosobenzene + 2e⁻, + 2H⁺ - H₂O Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine + 2e⁻, + 2H⁺ Aniline Aniline Phenylhydroxylamine->Aniline + 2e⁻, + 2H⁺ - H₂O

References

Application Notes and Protocols for the Skraup Synthesis of Quinoline Using Nitrobenzene as an Oxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Skraup synthesis of quinoline (B57606), a cornerstone reaction in heterocyclic chemistry. The protocol detailed herein specifically utilizes nitrobenzene as an oxidizing agent, a classic and effective method for constructing the quinoline scaffold. These notes are intended for professionals in research and drug development who are leveraging this synthesis for the creation of novel chemical entities.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a chemical reaction that produces quinolines from the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.[1] The reaction is notoriously exothermic and can be vigorous if not properly controlled.[2] However, with appropriate moderation, it offers a robust pathway to a diverse range of substituted quinolines, which are prevalent in many biologically active compounds.[3]

Core Principles and Mechanism

The Skraup synthesis proceeds through a series of well-established steps. The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to generate the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5] This is followed by a Michael addition of the aniline (B41778) to the acrolein.[1][2] The subsequent acid-catalyzed cyclization and dehydration of the resulting β-anilinopropionaldehyde forms a 1,2-dihydroquinoline (B8789712) intermediate.[6] The final and critical step is the oxidation of this intermediate by this compound to yield the aromatic quinoline ring system.[6][7] In this process, this compound is reduced to aniline, which can then participate in the reaction.[6]

Quantitative Data

The yield of the Skraup synthesis is influenced by several factors, including the specific substrates used, the choice of oxidizing agent, and the presence of moderators to control the reaction's vigor.[2] The following table summarizes key quantitative data for the synthesis of quinoline from aniline using this compound as the oxidant.

Reactant (Aniline)ProductOxidizing AgentModeratorYield (%)Reference
AnilineQuinolineThis compoundFerrous sulfate (B86663) heptahydrate84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[2]

Experimental Protocol: Synthesis of Quinoline from Aniline

This protocol is adapted from the well-established procedure found in Organic Syntheses.

Materials:

  • Aniline (93 g, 1.0 mole)[2]

  • Glycerol (276 g, 3.0 moles)[2]

  • This compound (49 g, 0.4 mole)[2]

  • Concentrated Sulfuric Acid (100 ml)[2]

  • Ferrous Sulfate Heptahydrate (10 g)[2]

  • Water

  • Concentrated Sodium Hydroxide (B78521) Solution

  • Anhydrous Potassium Carbonate

Equipment:

  • 2-liter round-bottom flask[2]

  • Reflux condenser[2]

  • Mechanical stirrer[2]

  • Oil bath[2]

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and this compound.[2]

  • Acid Addition: With continuous stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.[2]

  • Moderator Addition: Add the ferrous sulfate heptahydrate to the reaction mixture.[2] Ferrous sulfate acts as a moderator, helping to control the exothermic nature of the reaction.[2][6]

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic.[2] Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[2]

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and then carefully neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[2]

  • Isolation: Isolate the crude quinoline via steam distillation.[2]

  • Purification: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.[2] Collect the fraction boiling at 235-237°C.[2]

Visualizations

.dot

Skraup_Synthesis_Mechanism Glycerol Glycerol H2SO4_dehydrate Conc. H₂SO₄ (Dehydration) Glycerol->H2SO4_dehydrate Acrolein Acrolein H2SO4_dehydrate->Acrolein Michael_Addition Michael Addition Acrolein->Michael_Addition Aniline Aniline Aniline->Michael_Addition Beta_Anilinopropionaldehyde β-Anilinopropionaldehyde Michael_Addition->Beta_Anilinopropionaldehyde H2SO4_cyclize Conc. H₂SO₄ (Cyclization & Dehydration) Beta_Anilinopropionaldehyde->H2SO4_cyclize Dihydroquinoline 1,2-Dihydroquinoline H2SO4_cyclize->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation This compound This compound (Oxidant) This compound->Oxidation Quinoline Quinoline Oxidation->Quinoline Aniline_byproduct Aniline Oxidation->Aniline_byproduct

Caption: Reaction mechanism of the Skraup synthesis of quinoline.

.dot

Skraup_Synthesis_Workflow cluster_reaction Reaction Setup cluster_heating Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Mix Aniline, Glycerol, & this compound Add_Acid Slowly add Conc. H₂SO₄ Reactants->Add_Acid Add_Moderator Add Ferrous Sulfate Add_Acid->Add_Moderator Heat Heat in oil bath (140-150°C, 3-4h) Add_Moderator->Heat Cool Cool to Room Temp. Heat->Cool Dilute Dilute with Water Cool->Dilute Neutralize Neutralize with NaOH Dilute->Neutralize Steam_Distill Steam Distillation Neutralize->Steam_Distill Separate Separate Organic Layer Steam_Distill->Separate Dry Dry with K₂CO₃ Separate->Dry Distill Fractional Distillation Dry->Distill Final_Product Pure Quinoline Distill->Final_Product

Caption: Experimental workflow for the Skraup synthesis.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications. These include antimalarial agents (e.g., chloroquine (B1663885) and hydroxychloroquine), smooth muscle relaxants (e.g., papaverine), and antihypertensives (e.g., quinapril).[8] The Skraup synthesis remains a vital tool for accessing this important heterocyclic system, enabling the synthesis of novel quinoline derivatives for drug discovery and development programs.[4] By modifying the starting aniline, a wide variety of substituted quinolines can be prepared, allowing for the systematic exploration of structure-activity relationships.

References

Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of nitrobenzene to aniline (B41778) is a fundamental and widely utilized transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Aniline and its derivatives are crucial building blocks for a vast array of compounds, including dyes, polymers, and active pharmaceutical ingredients. Palladium on carbon (Pd/C) is a highly effective and commonly employed catalyst for this reduction due to its high activity, selectivity, and ease of handling.[1][2]

These application notes provide detailed protocols and quantitative data for the catalytic hydrogenation of this compound using Pd/C, intended to guide researchers in optimizing reaction conditions and achieving high yields of the desired aniline product.

Reaction Mechanism

The catalytic hydrogenation of this compound over a palladium catalyst is generally understood to proceed through a stepwise reduction pathway. This compound is first reduced to nitrosobenzene, which is then further reduced to phenylhydroxylamine. Finally, phenylhydroxylamine is hydrogenated to the stable aniline product.

ReactionMechanism This compound This compound Nitrosobenzene Nitrosobenzene This compound->Nitrosobenzene + H₂ Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine + H₂ Aniline Aniline Phenylhydroxylamine->Aniline + H₂

Caption: Reaction pathway for the hydrogenation of this compound.

Quantitative Data Summary

The efficiency of the catalytic hydrogenation of this compound is influenced by several factors, including catalyst loading, solvent, temperature, and hydrogen pressure. The following tables summarize quantitative data from various studies to facilitate comparison and optimization.

Table 1: Effect of Catalyst Loading on Reaction Rate

Catalyst Loading (mg of 1% Pd/C)SubstrateSolventTemperature (°C)PressureReaction Rate (Volumetric H₂ Uptake)Reference
4.0This compound (4.75 mass%)1-Decanol30-Increases with catalyst loading[3]
9.3This compound (4.75 mass%)1-Decanol30-Increases with catalyst loading[3]
20This compound (0.08 M)-357 bar-[4]

Table 2: Effect of Solvent on Reaction Performance

SolventCatalystTemperature (°C)PressureConversion (%)Aniline Yield (%)Aniline Selectivity (%)Reference
MethanolPd/C313 K (40°C)0.5 bar---[5]
IsopropanolPd/C313 K (40°C)0.5 bar---[5]
EthanolBamboo-like CNT-supported Pd--~100-Exceptional[6]
MethanolPd/C504.0-6.0 MPa---[7]
Cyclohexane5% Pd/CRoom Temp-Longer induction time--[6][8]
Ethyl Acetate5% Pd/CRoom Temp----[8]
Water5% Pd/CRoom Temp----[8]

Experimental Protocols

General Protocol for Batch Hydrogenation

This protocol provides a general procedure for the catalytic hydrogenation of this compound in a batch reactor.

Materials:

  • This compound

  • Palladium on carbon (e.g., 5% or 10% Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave) equipped with a magnetic or mechanical stirrer, pressure gauge, and gas inlet/outlet.

  • Filtration apparatus (e.g., Celite® or a syringe filter)

Procedure:

  • Reactor Setup: Ensure the hydrogenation apparatus is clean, dry, and properly assembled.

  • Inerting the System: Add the magnetic stir bar, this compound, and solvent to the reaction flask. In a typical procedure, 18 ml (0.17 mol) of this compound can be used.[5]

  • Catalyst Addition: Under a stream of inert gas, carefully add the Pd/C catalyst to the reaction mixture. A typical catalyst loading is 0.05 g for the specified amount of this compound.[5] Pd/C is flammable, especially when dry, so handle it with care.[2]

  • Purging with Hydrogen: Seal the reactor and purge the system with hydrogen gas multiple times (typically 3-5 cycles of evacuating to a moderate vacuum and refilling with hydrogen) to ensure a complete hydrogen atmosphere.[2]

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 0.5 bar g) and begin vigorous stirring.[5] The reaction is typically conducted at a specific temperature, for instance, 313 K (40°C).[5]

  • Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Once the reaction is complete, stop the stirring and release the excess hydrogen pressure. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The filtered Pd/C catalyst can be pyrophoric and should be kept wet and disposed of properly.[2]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline. The product can be further purified by distillation or chromatography if necessary.

Protocol for Catalyst Screening in a Continuous Flow System

This protocol outlines a method for screening Pd/C catalysts in a recirculating batch platform for continuous hydrogenation.

Apparatus:

  • Recirculating batch platform with a pump, catalyst bed, and gas and liquid flow controllers.[4]

Procedure:

  • Catalyst Loading: Load a small amount of the Pd/C catalyst (e.g., 20 mg) into the catalyst bed of the reactor.[4]

  • System Priming: Introduce the this compound solution (e.g., 0.08 M) into the system at a specific liquid flow rate (e.g., 1 mL/min).[4]

  • Hydrogen Introduction: Introduce hydrogen gas at a controlled flow rate (e.g., 20 mL/min) and pressurize the system to the desired level (e.g., 7 bar).[4]

  • Reaction: Start the recirculation pump and maintain the reaction at the desired temperature (e.g., 35°C).[4]

  • Analysis: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method such as HPLC or GC.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for a catalytic hydrogenation experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Assemble and Clean Reactor B Add Substrate and Solvent A->B C Add Pd/C Catalyst (under inert gas) B->C D Seal and Purge with H₂ C->D E Pressurize and Stir D->E F Monitor H₂ Uptake E->F G Depressurize and Purge with Inert Gas F->G H Filter to Remove Catalyst G->H I Isolate Product H->I J Analyze Product I->J

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols: Electrolytic Reduction of Nitrobenzene in Acidic Medium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The electrolytic reduction of nitrobenzene is a significant process in synthetic organic chemistry, providing a pathway to various valuable compounds. In a strongly acidic medium, the primary product is p-aminophenol (PAP), a key intermediate in the manufacturing of pharmaceuticals (like paracetamol), dyes, and rubber.[1][2] The reaction proceeds through the formation of phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement known as the Bamberger rearrangement to yield the final product.[3][4][5] This method offers a potentially greener and more controlled alternative to traditional chemical reduction methods. This document provides detailed protocols and quantitative data for this electrochemical synthesis.

Reaction Mechanism and Pathway

The overall process involves a two-stage mechanism:

  • Electrochemical Reduction: this compound is first reduced at the cathode in a four-electron, four-proton process to form N-phenylhydroxylamine.[6]

  • Bamberger Rearrangement: In the presence of a strong acid, the N-phenylhydroxylamine intermediate undergoes a chemical rearrangement to form the final product, p-aminophenol.[5][7][8]

In weakly acidic conditions, the reaction pathway favors the formation of aniline (B41778).[9][10][11] However, in a strongly acidic environment, the Bamberger rearrangement is the predominant follow-up reaction.[4][10]

G A This compound (C₆H₅NO₂) B N-Phenylhydroxylamine (C₆H₅NHOH) A->B Electrolytic Reduction (+4e⁻, +4H⁺) C p-Aminophenol (HOC₆H₄NH₂) B->C Bamberger Rearrangement (Strong Acid, H⁺)

Caption: Reaction pathway for the formation of p-aminophenol.

Quantitative Data Summary

The efficiency and selectivity of the electrolytic reduction of this compound are highly dependent on various experimental parameters. The table below summarizes key quantitative data from several studies to facilitate comparison.

Cathode MaterialElectrolyte / MediumCurrent DensityTemperatureAdditivesProduct Yield / SelectivityReference
Copper1:1 1-propanol (B7761284)/water, 3M H₂SO₄150 mA/cm²Not SpecifiedNone>75% yield of p-aminophenol[12]
Amalgamated Copper (Cu(Hg))Aqueous H₂SO₄Controlled CurrentNot Specified2.3% BiCl₃High selectivity for p-aminophenol[13]
Copper Mesh (Packed Bed)Aqueous H₂SO₄1000 A/m² (100 mA/cm²)85°CNone83% selectivity of p-aminophenol[14]
Rotating Cu-HgAqueous H₂SO₄Not SpecifiedIncreased T favored PAPNoneYield dependent on T and rotation speed[14]
Mercury0.114M H₂SO₄>100 mA/cm²Not SpecifiedNone>75% yield of aniline (note: different product)[12]

Experimental Protocols

Protocol 1: Preparative Scale Electrolysis for p-Aminophenol

This protocol is based on methodologies described for producing p-aminophenol using a divided electrolytic cell.[12][13][15]

Objective: To synthesize p-aminophenol from this compound via controlled electrolytic reduction in a strongly acidic medium.

Materials and Reagents:

  • This compound (C₆H₅NO₂)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • 1-Propanol

  • Deionized Water

  • Copper sheet (for cathode) or Amalgamated Copper

  • Lead or Platinum sheet (for anode)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for neutralization

  • Ethyl Acetate or Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Apparatus:

  • H-type divided electrolytic cell with a porous separator (e.g., fritted glass)

  • DC Power Supply (Potentiostat/Galvanostat)

  • Magnetic stirrer and stir bar

  • Reference Electrode (e.g., Saturated Calomel Electrode - SCE), optional for potentiostatic control

  • Beakers, graduated cylinders, separatory funnel, rotary evaporator

  • pH meter or pH paper

Experimental Workflow

G A 1. Prepare Electrolytes B 2. Assemble H-Type Cell A->B C 3. Run Electrolysis (Controlled Current/Potential) B->C D 4. Monitor Reaction (e.g., via TLC or HPLC) C->D D->C Continue until NB consumed E 5. Neutralize Catholyte D->E F 6. Product Extraction E->F G 7. Purify Product (e.g., Recrystallization) F->G H 8. Characterize Product (e.g., NMR, IR, Melting Point) G->H

Caption: General workflow for electrolytic synthesis of p-aminophenol.

Procedure:
  • Catholyte Preparation:

    • In a beaker, carefully prepare the catholyte solution. For example, create a 1:1 (v/v) solution of 1-propanol and 3M aqueous sulfuric acid.[12]

    • Dissolve a known quantity of this compound into the catholyte. The concentration can vary, but a starting point could be around 0.1 to 0.5 M.

    • Place a magnetic stir bar in the beaker and stir until the this compound is fully dissolved.

  • Anolyte Preparation:

    • Prepare the anolyte solution, which is typically the same acidic medium without the organic substrate (e.g., 3M H₂SO₄).

  • Electrolytic Cell Assembly:

    • Set up the H-type divided cell. Place the copper cathode in the cathodic compartment and the lead or platinum anode in the anodic compartment.

    • Carefully pour the prepared catholyte into the cathode compartment and the anolyte into the anode compartment, ensuring the liquid levels are equal.

    • Connect the electrodes to the DC power supply.

  • Electrolysis:

    • Begin stirring the catholyte.

    • Turn on the power supply and set it to the desired constant current (galvanostatic mode). A current density of 100-150 mA/cm² of the cathode surface area is a typical starting point.[12][14]

    • Alternatively, if using a three-electrode setup, maintain a constant potential (potentiostatic mode).

    • The total charge passed should be calculated based on Faraday's laws for a 4-electron reduction to ensure complete conversion of the starting material.

    • Monitor the reaction progress by periodically taking small aliquots from the catholyte and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Work-up and Isolation:

    • Once the reaction is complete (this compound is consumed), turn off the power supply and disassemble the cell.

    • Transfer the catholyte to a large beaker placed in an ice bath.

    • Slowly and carefully neutralize the acidic solution by adding a base (e.g., concentrated NH₄OH or a cold NaOH solution) until the pH is approximately 7-8. This will precipitate the p-aminophenol.

    • Filter the crude p-aminophenol precipitate and wash it with cold deionized water.

  • Purification:

    • The crude product can be further purified by recrystallization from hot water or an appropriate solvent mixture.

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Safety Precautions:

  • This compound is highly toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Handle concentrated sulfuric acid with extreme care, as it is highly corrosive. Always add acid to water, never the other way around.

  • The electrolysis process generates hydrogen gas at the cathode, which is flammable. Ensure the setup is well-ventilated and away from ignition sources.

References

Application of Nitrobenzene in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of nitrobenzene as a starting material in the synthesis of azo dyes. Detailed experimental protocols for the key transformations, from the reduction of this compound to the final azo coupling, are presented. Quantitative data from representative syntheses are summarized, and the overall workflow is visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

Azo dyes, compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group, -N=N-), represent the largest and most versatile class of synthetic colorants. Their applications span a wide range of industries, including textiles, printing, food, and pharmaceuticals. The synthesis of azo dyes is a well-established process that typically involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound.

This compound serves as a crucial precursor in this synthetic pathway. Through a reduction reaction, the nitro group (-NO₂) is converted to a primary amine group (-NH₂), yielding aniline (B41778). Aniline is a fundamental building block for a vast array of azo dyes. This application note will detail the complete synthetic route from this compound to a representative azo dye, Para Red.

Overall Synthesis Workflow

The conversion of this compound to an azo dye is a multi-step process that requires careful control of reaction conditions, particularly temperature. The general workflow involves the reduction of the nitroaromatic compound, followed by the diazotization of the resulting amine, and finally, the electrophilic aromatic substitution reaction with a coupling agent.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling This compound This compound Reduction Reduction (e.g., Sn/HCl) This compound->Reduction Aniline Aniline Reduction->Aniline Aniline_step2 Aniline Diazotization Diazotization (NaNO2, HCl, 0-5°C) Aniline_step2->Diazotization Diazonium Benzenediazonium (B1195382) Chloride Diazotization->Diazonium Diazonium_step3 Benzenediazonium Chloride Coupling Azo Coupling (2-Naphthol, NaOH, 0-5°C) Diazonium_step3->Coupling AzoDye Azo Dye (e.g., Para Red) Coupling->AzoDye

Caption: Overall workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. This compound and aniline are toxic; handle with care. Diazonium salts can be explosive when dry; they should be kept in solution and used immediately after preparation.

Protocol 1: Reduction of this compound to Aniline

This protocol describes the reduction of this compound to aniline using tin and concentrated hydrochloric acid.[1][2][3]

Materials:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 12 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and granulated tin.

  • Slowly add concentrated hydrochloric acid in small portions through the condenser. The reaction is exothermic and may require initial gentle heating to start.[4] Once initiated, the reaction should proceed vigorously. Maintain the reaction temperature below 60°C using an ice-water bath if necessary.[3]

  • After the initial vigorous reaction subsides, heat the mixture under reflux for approximately 30-60 minutes to ensure the completion of the reaction.[3]

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will dissolve the tin salts and liberate the free aniline.

  • The aniline can then be isolated and purified by steam distillation.

Protocol 2: Diazotization of Aniline

This protocol details the conversion of aniline to benzenediazonium chloride.[5][6]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled water

  • Beakers

  • Ice bath

  • Stirring rod

Procedure:

  • In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution in an ice bath to 0-5°C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature remains between 0-5°C.[6]

  • After the addition is complete, continue to stir the mixture for a few minutes. The resulting solution contains the benzenediazonium chloride and should be used immediately in the next step.

Protocol 3: Azo Coupling - Synthesis of Para Red

This protocol describes the coupling of benzenediazonium chloride with 2-naphthol (B1666908) to form the azo dye Para Red.[7][8][9]

Materials:

  • Benzenediazonium chloride solution (from Protocol 2)

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH) solution

  • Beakers

  • Ice bath

  • Stirring rod

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • In a beaker, dissolve 2-naphthol in a dilute sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5°C.

  • While stirring vigorously, slowly add the cold benzenediazonium chloride solution (from Protocol 2) to the alkaline 2-naphthol solution.[8][9]

  • A brightly colored precipitate of the azo dye (Para Red) will form immediately.

  • Continue to stir the reaction mixture in the ice bath for 10-30 minutes to ensure the completion of the coupling reaction.[9]

  • Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Dry the product.

Chemical Signaling Pathway

The synthesis of an azo dye from this compound involves a series of well-defined chemical transformations. The key steps are the reduction of the nitro group, the formation of the electrophilic diazonium ion, and the subsequent electrophilic aromatic substitution.

G This compound This compound (C₆H₅NO₂) Aniline Aniline (C₆H₅NH₂) This compound->Aniline + [H] (Reduction) Diazonium Benzenediazonium Ion (C₆H₅N₂⁺) Aniline->Diazonium + HNO₂ (Diazotization) AzoDye Para Red (Azo Dye) Diazonium->AzoDye Electrophilic Aromatic Substitution Naphthol 2-Naphtholate Ion Naphthol->AzoDye

Caption: Key chemical transformations in the synthesis of Para Red from this compound.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of azo dyes starting from nitroaromatic precursors. It is important to note that yields can vary significantly based on the specific reaction conditions and the purity of the final product.

Table 1: Reactant Quantities for Para Red Synthesis [7][10]

StepReactantMolar Mass ( g/mol )AmountMoles (mmol)
Diazotization p-Nitroaniline*138.120.14 g1.01
Sodium Nitrite69.000.3 g4.35
Hydrochloric Acid (6M)36.461.0 mL6.0
Azo Coupling 2-Naphthol144.170.30 g2.08
Sodium Hydroxide40.0010 mL of 2.0 M20.0

*Note: This example uses p-nitroaniline as the starting amine for clarity in the protocol. The synthesis would first involve the nitration of benzene (B151609) followed by reduction to obtain p-nitroaniline, or the separation of isomers after nitrating aniline.

Table 2: Reported Yields for Azo Dye Synthesis

Starting AmineCoupling AgentAzo DyeYield (%)Reference
p-NitroanilineBarbituric Acid5-(4-nitro-phenylazo)pyrimidine-2,4,6-trione50-80[11]
p-Nitroaniline2-NaphtholPara Red604*[12]

*Note: The exceptionally high yield reported for Para Red likely indicates the presence of impurities or residual solvent in the final product.[12] Careful purification and drying are essential for obtaining an accurate yield.

References

Application Notes and Protocols: Nitrobenzene as a High-Boiling Point Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of nitrobenzene as a high-boiling point solvent in various organic reactions. Its high boiling point, chemical stability under certain conditions, and unique properties as a mild oxidizing agent make it a valuable, albeit hazardous, solvent for specific synthetic applications.

Physicochemical Properties of this compound

This compound is a pale yellow, oily liquid with a characteristic almond-like odor.[1][2][3] Its physical and chemical properties are summarized below, making it suitable for high-temperature reactions.

PropertyValueReferences
Molecular FormulaC₆H₅NO₂[4]
Molar Mass123.11 g/mol [4]
Boiling Point210-211 °C (410-412 °F)[1][3][4]
Melting Point5.7 °C (42.3 °F)[4]
Density1.20 g/cm³ at 20 °C[4]
Solubility in WaterSparingly soluble (~1.9 g/L at 20°C)[2][5]
Solubility in Organic SolventsSoluble in ethanol, ether, acetone, and benzene[1][2][5]
Vapor Pressure0.1 mmHg at 20 °C[4]
Flash Point88 °C (190 °F)[2]

Application in Quinoline (B57606) Synthesis: The Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines, which are important structural motifs in many pharmaceuticals. In this reaction, an aniline (B41778) is heated with glycerol, sulfuric acid, and an oxidizing agent. This compound is frequently used as it serves the dual purpose of being a high-boiling point solvent and the oxidizing agent for the final aromatization step.[6][7]

General Reaction Scheme: Aniline + Glycerol --(H₂SO₄, this compound)--> Quinoline

The reaction is notoriously exothermic and requires careful temperature control.[8] Ferrous sulfate (B86663) is often added to moderate the reaction.[8]

Workflow for the Skraup Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep Mix aniline, glycerol, and this compound in a flask add_acid Slowly add concentrated sulfuric acid with cooling prep->add_acid add_moderator Add ferrous sulfate heptahydrate add_acid->add_moderator heat Gently heat the mixture in an oil bath to 140-150°C add_moderator->heat reflux Maintain reflux for 3-4 hours heat->reflux cool Cool to room temperature reflux->cool dilute Dilute with water cool->dilute neutralize Neutralize with concentrated NaOH dilute->neutralize distill Perform steam distillation to isolate crude quinoline neutralize->distill separate Separate quinoline layer distill->separate

Caption: A typical experimental workflow for the Skraup synthesis of quinoline.

This protocol is adapted from Organic Syntheses.[8]

Materials:

  • Aniline (1.0 mole, 93 g)

  • Glycerol (3.0 moles, 276 g)

  • This compound (0.4 mole, 49 g)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully mix the aniline, glycerol, and this compound.

  • With constant stirring, slowly add the concentrated sulfuric acid to the mixture. The addition is exothermic and may require external cooling.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide (B78521) until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • The crude quinoline can be further purified by fractional distillation, collecting the fraction boiling at 235-237°C.[8]

Yield Data:

Aniline DerivativeProductYield (%)Reference
AnilineQuinoline84-91%[8]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixture[8]

Application in Friedel-Crafts Reactions

This compound is an effective solvent for Friedel-Crafts reactions, particularly acylations, for several key reasons. The nitro group is strongly deactivating, which makes the this compound ring itself unreactive to electrophilic aromatic substitution under Friedel-Crafts conditions.[9][10][11] This prevents the solvent from competing with the substrate in the reaction. Its high boiling point also allows for a wide range of reaction temperatures.

Rationale for Using this compound in Friedel-Crafts Reactions

NB This compound Properties Key Properties NB->Properties Deactivating Strongly Deactivating -NO₂ Group Properties->Deactivating HighBP High Boiling Point (211°C) Properties->HighBP Polarity High Dielectric Constant Properties->Polarity Inert Inert to Friedel-Crafts Reaction Conditions Deactivating->Inert TempRange Wide Operating Temperature Range HighBP->TempRange Solubility Solubilizes AlCl₃ Complex Polarity->Solubility Outcome Advantages as Solvent Inert->Outcome TempRange->Outcome Solubility->Outcome

Caption: Logical relationship diagram illustrating the advantages of this compound as a solvent.

While a specific protocol depends on the substrate, the following are general steps when using this compound as a solvent:

  • Drying: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst (e.g., AlCl₃).

  • Reagent Addition: Dissolve the substrate in dry this compound in the reaction flask. Cool the mixture in an ice bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise to the stirred solution.

  • Acylating Agent Addition: Add the acylating agent (e.g., an acyl chloride or anhydride) dropwise, maintaining a low temperature.

  • Reaction: Allow the reaction to warm to the desired temperature (which can range from room temperature to elevated temperatures, depending on the substrate's reactivity) and stir for the required time.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. The product will typically be in the organic layer. Wash the organic layer with water, dilute sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the this compound solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

Application in Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides.[12][13] The reaction is typically carried out using a dehydrating agent like POCl₃ or P₂O₅ at elevated temperatures.[14][15] While various solvents can be used, the high temperatures often required make high-boiling point solvents like this compound a potential, though less common, choice, especially for unactivated aromatic rings that require forcing conditions.[16]

Reaction Mechanism Overview

Amide β-Arylethylamide Intermediate Nitrilium Ion Intermediate Amide->Intermediate + Reagent Reagent Dehydrating Agent (e.g., POCl₃) Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product 3,4-Dihydroisoquinoline Cyclization->Product

Caption: A simplified mechanism of the Bischler-Napieralski reaction.

Safety and Handling Precautions

This compound is highly toxic and a known carcinogen that can be absorbed through the skin.[2][17] Extreme caution must be exercised when handling this chemical.

Hazard Summary:

Hazard TypeDescriptionReferences
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin. Can cause death due to respiratory failure.[17][18]
Organ Toxicity Causes damage to organs (blood, central nervous system, liver, kidneys) through prolonged or repeated exposure.[18][19]
Carcinogenicity May cause cancer.[2][18]
Reproductive Toxicity May damage fertility.[2][18]
Flammability Combustible liquid.[18][20]
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[21][22]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., Viton, Butyl Rubber).[20] Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[18][22]

    • Lab Coat: A chemically resistant lab coat or apron should be worn.[20]

  • Dispensing: Use a syringe or cannula for transferring liquid this compound to minimize exposure. Handle and open containers with care.[21]

  • Spill Management:

    • Have a spill kit ready containing an absorbent material (e.g., sand, diatomaceous earth).[21]

    • In case of a small spill, absorb the liquid, place it in a sealed container, and ventilate the area.

    • For larger spills, evacuate the area and contact emergency personnel.

  • Waste Disposal: Dispose of all this compound-contaminated waste (including gloves, paper towels, and reaction residues) in a clearly labeled, sealed hazardous waste container according to institutional and regulatory guidelines.[2]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[20][21]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[21]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[18][21]

References

Application Notes and Protocols: Photocatalytic Degradation of Nitrobenzene in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of nitrobenzene, a toxic and recalcitrant pollutant commonly found in industrial wastewater. The information is intended for researchers, scientists, and professionals in environmental science and drug development who are exploring advanced oxidation processes for water remediation.

Application Notes

1. Principle of Photocatalysis

Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst, typically a metal oxide, to generate highly reactive oxygen species (ROS) upon irradiation with light of sufficient energy. When a photocatalyst absorbs photons with energy equal to or greater than its band gap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h⁺). These charge carriers migrate to the catalyst surface and initiate redox reactions.

  • Oxidation: Valence band holes (h⁺) are powerful oxidants that can directly oxidize adsorbed this compound molecules or react with water (H₂O) and hydroxide (B78521) ions (OH⁻) to produce hydroxyl radicals (•OH).

  • Reduction: Conduction band electrons (e⁻) can reduce adsorbed oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻), which can further lead to the formation of other ROS. In the absence of oxygen, electrons can directly reduce this compound.

These highly reactive radicals, particularly •OH, are non-selective and can effectively mineralize a wide range of organic pollutants, including this compound, into simpler, less harmful substances like CO₂, H₂O, and inorganic ions.[1]

2. Degradation Pathways of this compound

The photocatalytic degradation of this compound can proceed through two primary pathways: oxidative and reductive. The dominant pathway depends on the specific catalyst used and the reaction conditions, such as the presence or absence of oxygen and hole scavengers.[1][2]

  • Oxidative Pathway: In the presence of oxygen, the degradation is primarily driven by hydroxyl radicals. The process typically begins with the hydroxylation of the benzene (B151609) ring to form intermediates like 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol. These intermediates undergo further oxidation and denitration to form phenol, which is then oxidized to hydroquinone (B1673460) and p-benzoquinone before the ring opens, eventually leading to complete mineralization.[3][4]

  • Reductive Pathway: In an anaerobic environment or when using specific surface-modified catalysts, the reductive pathway becomes significant.[2][5] Conduction band electrons directly reduce the nitro group (-NO₂) of this compound. This multi-step reduction proceeds through intermediates such as nitrosobenzene (B162901) and N-phenylhydroxylamine to ultimately form aniline (B41778).[1][5] In some cases, condensation reactions can also lead to the formation of azoxybenzene (B3421426) and azobenzene.[1]

G cluster_oxidative Oxidative Pathway (+O2, •OH) cluster_reductive Reductive Pathway (-O2, e⁻) NB_ox This compound NP 2/3/4-Nitrophenol NB_ox->NP Hydroxylation P Phenol NP->P Denitration HQ Hydroquinone / p-Benzoquinone P->HQ Oxidation MIN Mineralization (CO2, H2O, NO3⁻) HQ->MIN Ring Opening NB_red This compound NSB Nitrosobenzene NB_red->NSB Reduction AZO Azoxybenzene / Azobenzene NB_red->AZO Condensation/Reduction PHA N-Phenylhydroxylamine NSB->PHA Reduction AN Aniline PHA->AN Reduction AZO->AN Reduction NB This compound NB->NB_ox NB->NB_red

Figure 1: Major photocatalytic degradation pathways of this compound.

3. Factors Influencing Degradation Efficiency

Several operational parameters significantly affect the rate and efficiency of this compound photodegradation. Optimization of these factors is crucial for practical applications.

  • pH: The solution pH influences the surface charge of the photocatalyst and the speciation of this compound. Studies have shown that the degradation rate can vary significantly with pH, and the optimal pH needs to be determined for each specific catalyst system.[6]

  • Catalyst Loading: The degradation rate generally increases with catalyst dosage up to a certain point, as it provides more active sites for the reaction. However, excessive catalyst loading can lead to light scattering and particle agglomeration, reducing the light penetration depth and overall efficiency.[6][7]

  • Initial this compound Concentration: At low concentrations, the degradation rate often follows pseudo-first-order kinetics. As the initial concentration increases, the reaction rate may plateau as the active sites on the catalyst surface become saturated.[7][8]

  • Light Source and Intensity: The light source must provide photons with energy exceeding the catalyst's band gap. Higher light intensity generally increases the rate of electron-hole pair generation, leading to a faster degradation rate, up to a point where the reaction becomes limited by other factors.[1][9]

  • Presence of Oxidants: The addition of co-oxidants like persulfate can significantly enhance degradation. Persulfate anions can be activated by photo-induced electrons to generate highly reactive sulfate (B86663) radicals (SO₄•⁻), providing an additional powerful pathway for this compound mineralization.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of this compound

This protocol describes a typical batch experiment for evaluating the photocatalytic activity of a catalyst for this compound degradation in aqueous solution.

1. Materials and Equipment:

  • Photocatalyst (e.g., TiO₂, Ag/Cu₂O, etc.)

  • This compound stock solution (e.g., 1000 mg/L)

  • Deionized (DI) water

  • Photoreactor: A vessel (typically quartz or borosilicate glass) equipped with a light source (e.g., UV mercury lamp, Xenon lamp with filters, or LEDs), a magnetic stirrer, and a cooling system to maintain constant temperature.[3][10]

  • Analytical instruments: HPLC with UV detector or GC-MS for concentration measurement.[8][11]

  • pH meter, magnetic stir plates, syringes, and filters (0.45 µm).

2. Experimental Workflow:

G prep 1. Prepare Working Solution Dilute this compound stock to desired concentration (e.g., 20-50 mg/L). adjust 2. Adjust pH Adjust the pH of the solution using dilute HCl or NaOH. prep->adjust add_cat 3. Add Photocatalyst Disperse the required amount of catalyst (e.g., 0.5-1.5 g/L) into the solution. adjust->add_cat equil 4. Adsorption-Desorption Equilibrium Stir the suspension in the dark for 30-60 min to establish equilibrium. add_cat->equil irrad 5. Initiate Photocatalysis Turn on the light source to start the reaction. Begin timing (t=0). equil->irrad sample 6. Collect Samples Withdraw aliquots (e.g., 2-5 mL) at specific time intervals. irrad->sample filter 7. Filter Catalyst Immediately filter the sample through a 0.45 µm syringe filter. sample->filter analyze 8. Analyze Concentration Analyze the filtrate using HPLC or GC-MS to determine the remaining this compound concentration. filter->analyze

Figure 2: General workflow for a photocatalytic degradation experiment.

3. Procedure:

  • Preparation: Prepare a specific volume (e.g., 100-250 mL) of this compound solution of a known initial concentration (C₀) by diluting the stock solution with DI water.[10]

  • pH Adjustment: Transfer the solution to the photoreactor and adjust to the desired pH using dilute acid or base.

  • Catalyst Addition: Add the predetermined amount of photocatalyst to the solution.

  • Equilibration: Stir the suspension in complete darkness for 30-60 minutes to ensure that adsorption-desorption equilibrium of this compound on the catalyst surface is reached. Take an initial sample at the end of this period (this is your t=0 concentration).

  • Photoreaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring and temperature throughout the experiment.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw aliquots of the suspension.

  • Sample Preparation for Analysis: Immediately filter the collected aliquots through a 0.45 µm filter to remove the catalyst particles and stop the reaction.

  • Analysis: Analyze the concentration of this compound in the filtrate using a suitable analytical method (see Protocol 2).

  • Calculation: Calculate the degradation efficiency (%) at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration (after equilibration) and Cₜ is the concentration at time t.

Protocol 2: Analytical Methods for Quantification

Accurate quantification of this compound and its degradation byproducts is critical. High-Performance Liquid Chromatography (HPLC) is the most common method.

1. HPLC Method for this compound Quantification:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of methanol (B129727) and ultrapure water, typically in a ratio of 70:30 (v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 265 nm.[11]

  • Injection Volume: 20 µL.

  • Quantification: Prepare a series of standard solutions of this compound with known concentrations to create a calibration curve. The concentration in the experimental samples is determined by comparing their peak areas to the calibration curve.

2. GC-MS for Intermediate Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify the various aromatic intermediates formed during degradation.[8][11]

  • Sample Preparation: Samples may require liquid-liquid extraction (e.g., with dichloromethane (B109758) or ethyl acetate) and concentration before injection.

  • GC Column: A non-polar or mid-polarity capillary column (e.g., TG-5MS or TG-1701MS) is typically used.[12]

  • Analysis: The separated compounds are identified by comparing their mass spectra with a standard library (e.g., NIST).

Data Presentation

The following tables summarize quantitative data from various studies on the photocatalytic degradation of this compound.

Table 1: Comparison of Performance of Different Photocatalytic Systems

PhotocatalystLight SourceInitial NB Conc. (mg/L)Catalyst Dosage (g/L)pHDegradation Efficiency (%)Reference
H₃PW₁₂O₄₀/TiO₂Visible Light200.4~794.1% in 6.5 h[7]
Ag/Cu₂O + PersulfateVisible Light~251.05 - 1.505-6~100% in 1 h[3]
Arginine-modified TiO₂UV (250-400 nm)Not specifiedNot specifiedNot specified3-fold rate increase vs. bare TiO₂[2]
Ag-exchanged ETS-10UV (125W Hg lamp)~251~7>90% in 3 h[10]
Nanocrystalline TiO₂UV50Not specifiedNot specifiedEnhanced with air purging[13]
Zn-doped TiO₂Not specifiedNot specifiedNot specifiedNot specified99% in 2 h[14]

Table 2: Kinetic Parameters for this compound Degradation

PhotocatalystReaction ConditionsKinetic ModelApparent Rate Constant (k_app)Reference
Ag-exchanged ETS-1025 mg/L NB, 1 g/L catalyst, UVPseudo-first-order0.012 min⁻¹[10]
TiO₂ (P25) in Ethanol20 mM NB, 2.5 g/L TiO₂, UVZero-orderUp to 74.3 mM h⁻¹ (rate, not k_app)[9][15]
Zn-doped TiO₂Not specifiedPseudo-first-order0.035 min⁻¹[14]

References

Synthesis of Substituted Nitrobenzene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrobenzene derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, playing a crucial role in the pharmaceutical, agrochemical, and dye industries.[1][2] The nitro group, a strong electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring, enabling a variety of chemical transformations.[3][4] Its presence is pivotal for subsequent reactions such as reduction to an amino group, a key step in the synthesis of anilines, which are precursors to many drugs.[1][5] This document provides an overview of common synthetic methodologies for preparing substituted nitrobenzenes, complete with detailed experimental protocols and comparative data.

Synthetic Methodologies

Several key strategies are employed for the synthesis of substituted this compound derivatives, each with its own advantages and substrate scope. The most prominent methods include electrophilic aromatic nitration, nucleophilic aromatic substitution, and various cross-coupling reactions.

Electrophilic Aromatic Nitration

Electrophilic aromatic nitration is the most direct and widely utilized method for introducing a nitro group onto an aromatic ring.[6] The reaction typically involves the generation of a highly reactive nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring.[5][7]

Mechanism: The reaction proceeds via the formation of the nitronium ion, which acts as the electrophile. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the nitronium ion.[8] The aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a weak base deprotonates the carbocation, restoring aromaticity and yielding the nitroaromatic product.[7]

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation HNO3 HNO3 H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Benzene Benzene H2O H₂O SigmaComplex Sigma Complex (Resonance Stabilized) Benzene->SigmaComplex + NO₂⁺ This compound This compound SigmaComplex->this compound + H₂O - H₃O⁺ H3O+ H₃O⁺ G start Start step1 Prepare Nitrating Mixture (H₂SO₄ + HNO₃) in Ice Bath (<15°C) start->step1 step2 Slowly Add Benzene (Keep Temp <60°C) step1->step2 step3 Stir at 50-60°C for 1 hour step2->step3 step4 Quench Reaction (Pour into Ice Water) step3->step4 step5 Work-up: 1. Separate Organic Layer 2. Wash with H₂O 3. Wash with 5% NaHCO₃ 4. Wash with H₂O step4->step5 step6 Dry with Anhydrous CaCl₂ step5->step6 step7 Purify by Distillation step6->step7 end End (this compound) step7->end

References

The Role of Nitrobenzene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzene and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. The primary utility of the nitroaromatic scaffold lies in the versatile reactivity of the nitro group, which most commonly undergoes reduction to form an aniline. This transformation is a cornerstone of many synthetic routes, providing a crucial amino functional group that serves as a key intermediate for constructing more complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals, highlighting the central role of this compound-derived intermediates.

Key Applications of this compound Derivatives in Pharmaceutical Synthesis

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. However, its most significant role in pharmaceutical synthesis is as a precursor to an amino group via reduction. This simple yet powerful transformation opens up a vast chemical space for drug design and development.

Common Transformations and Their Pharmaceutical Relevance:

  • Reduction to Anilines: This is the most prevalent application. The resulting anilines are precursors to a multitude of drugs, including analgesics, anesthetics, and antimicrobials.

  • Building Blocks for Heterocycles: Nitroaromatic compounds can be utilized in the construction of various heterocyclic ring systems, which are common motifs in drug molecules.

  • Versatile Intermediates: Substituted nitrobenzenes offer multiple reaction sites, allowing for a range of chemical modifications to build complex molecular architectures.[1]

Featured Pharmaceutical Syntheses

This section details the synthesis of three prominent pharmaceuticals where this compound or its derivatives are key starting materials: Paracetamol, Lidocaine, and Mirabegron (B1684304).

Paracetamol (Acetaminophen)

Paracetamol, a widely used analgesic and antipyretic, can be synthesized from this compound in a two-step process involving reduction followed by acetylation.

Synthesis Pathway from this compound:

The overall synthesis involves the reduction of this compound to 4-aminophenol (B1666318), which is then acetylated to yield paracetamol.

Experimental Protocols:

Step 1: Catalytic Hydrogenation of this compound to 4-Aminophenol

This procedure is based on the selective hydrogenation of this compound in an acidic medium.

  • Materials: this compound, 5% Platinum on Carbon (Pt/C) catalyst, Sulfuric Acid (H₂SO₄), Water, Hydrogen gas (H₂).

  • Procedure:

    • In a high-pressure reactor, combine this compound, water, and sulfuric acid.

    • Add the 5% Pt/C catalyst.

    • Pressurize the reactor with hydrogen gas.

    • Heat the mixture to the desired temperature and stir vigorously.

    • Monitor the reaction progress by measuring hydrogen uptake.

    • Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.

    • Neutralize the filtrate with a suitable base (e.g., ammonium (B1175870) hydroxide) to precipitate the 4-aminophenol.

    • Filter, wash with cold water, and dry the product.

Step 2: Acetylation of 4-Aminophenol to Paracetamol

  • Materials: 4-Aminophenol, Acetic Anhydride (B1165640) ((CH₃CO)₂O), Water.

  • Procedure:

    • Suspend 4-aminophenol in water.

    • Add acetic anhydride to the suspension.

    • Heat the mixture gently with stirring until the reaction is complete.

    • Cool the reaction mixture in an ice bath to induce crystallization of paracetamol.

    • Collect the crystals by vacuum filtration, wash with cold water, and air dry.

    • The crude product can be purified by recrystallization from hot water.

Quantitative Data:

Reaction StepStarting MaterialProductCatalyst/ReagentTemperature (°C)Pressure (psig)Yield (%)Purity (%)Reference
1 This compound4-Aminophenol10% Ni-0.05% Pt/ZSM-512040045 (selectivity to PAP)-[2]
1 This compound4-AminophenolPt/C--55>90[3]
2 4-AminophenolParacetamolAcetic Anhydride~85-8699.3[4]

Logical Relationship: Synthesis of Paracetamol

G This compound This compound H2_catalyst H₂, Catalyst (e.g., Pt/C) H₂SO₄ This compound->H2_catalyst Aminophenol 4-Aminophenol H2_catalyst->Aminophenol AceticAnhydride Acetic Anhydride Aminophenol->AceticAnhydride Paracetamol Paracetamol AceticAnhydride->Paracetamol

Caption: Synthetic pathway of Paracetamol from this compound.

Lidocaine

Lidocaine, a common local anesthetic, is synthesized from 2,6-dimethylthis compound. The synthesis is a multi-step process involving reduction, acylation, and nucleophilic substitution.

Synthesis Pathway from 2,6-Dimethylthis compound:

The synthesis begins with the reduction of 2,6-dimethylthis compound to 2,6-dimethylaniline (B139824), followed by reaction with chloroacetyl chloride to form an intermediate, which then reacts with diethylamine (B46881) to yield lidocaine.[5]

Experimental Protocols:

Step 1: Reduction of 2,6-Dimethylthis compound to 2,6-Dimethylaniline

  • Materials: 2,6-Dimethylthis compound, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Glacial Acetic Acid, Potassium Hydroxide (KOH), Diethyl ether.

  • Procedure:

    • Dissolve stannous chloride dihydrate in concentrated HCl, with gentle heating if necessary.

    • In a separate flask, dissolve 2,6-dimethylthis compound in glacial acetic acid.

    • Add the stannous chloride solution to the this compound solution and let it stand for 15 minutes.

    • Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

    • Suspend the solid in water and make the solution strongly basic with 8M KOH.

    • Extract the product with diethyl ether.

    • Wash the combined ether extracts with water, dry over anhydrous potassium carbonate, and evaporate the solvent to obtain 2,6-dimethylaniline.

Step 2: Synthesis of α-Chloro-2,6-dimethylacetanilide

  • Materials: 2,6-Dimethylaniline, Glacial Acetic Acid, Chloroacetyl chloride, Sodium acetate (B1210297) trihydrate, Water.

  • Procedure:

    • Dissolve the 2,6-dimethylaniline from the previous step in glacial acetic acid.

    • Add chloroacetyl chloride (1.1 equivalents) to the solution.

    • Heat the solution to 40-50°C for 10 minutes.

    • Cool the solution and add a solution of sodium acetate trihydrate in water.

    • Place the mixture in an ice bath to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid.

    • Air-dry the product.

Step 3: Synthesis of Lidocaine

  • Materials: α-Chloro-2,6-dimethylacetanilide, Toluene, Diethylamine.

  • Procedure:

    • In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide with toluene.

    • Add three molar equivalents of diethylamine.

    • Reflux the mixture for 90 minutes.

    • Cool the reaction mixture in a water bath and filter off any solid that forms.

    • The filtrate contains the crude lidocaine, which can be further purified by extraction and recrystallization.

Quantitative Data:

Reaction StepStarting MaterialProductReagentsYield (%)Purity (HPLC, %)Reference
1 2,6-Dimethylthis compound2,6-DimethylanilinePd/C, H₂99.2-[6]
2 2,6-Dimethylanilineα-Chloro-2,6-dimethylacetanilideChloroacetyl chloride, Potassium carbonate91.0-[7]
3 α-Chloro-2,6-dimethylacetanilideLidocaineDiethylamine91.199.68[7]
Overall 2,6-DimethylanilineLidocaine-71-[5]

Experimental Workflow: Synthesis of Lidocaine

G start Start step1 Reduction of 2,6-Dimethylthis compound start->step1 step2 Acylation with Chloroacetyl Chloride step1->step2 step3 Nucleophilic Substitution with Diethylamine step2->step3 end Lidocaine step3->end

Caption: Experimental workflow for the synthesis of Lidocaine.

Mirabegron

Mirabegron, a β₃-adrenergic receptor agonist for the treatment of overactive bladder, can be synthesized from a this compound derivative, 1-(2-bromoethyl)-2-nitrobenzene (B107829).

Synthesis Pathway from 1-(2-Bromoethyl)-2-nitrobenzene:

A key intermediate, 2-(2-nitrophenyl)ethanamine (B1314092), is first synthesized from 1-(2-bromoethyl)-2-nitrobenzene. This intermediate is then further elaborated to produce Mirabegron.

Experimental Protocols:

Step 1: Synthesis of N-Benzyl-2-(2-nitrophenyl)ethanamine

  • Materials: 1-(2-Bromoethyl)-2-nitrobenzene, Benzylamine (B48309), Potassium carbonate, Acetonitrile.

  • Procedure:

    • Dissolve 1-(2-bromoethyl)-2-nitrobenzene in acetonitrile.

    • Add benzylamine and potassium carbonate to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • After completion, filter the mixture and concentrate the filtrate.

    • The crude product can be purified by column chromatography.[1]

Step 2: Synthesis of 2-(2-Nitrophenyl)ethanamine

This can be achieved by reduction of 2-nitrophenylacetonitrile (B16159).

  • Materials: 2-Nitrophenylacetonitrile, Borane-dimethylsulfide complex, Tetrahydrofuran (THF), Methanol.

  • Procedure:

    • To a solution of 2-nitrophenylacetonitrile in THF at 0°C, add borane-dimethylsulfide complex.

    • Reflux the resulting solution for 8 hours.

    • Cool the reaction and quench with methanol.

    • Remove the solvent, redissolve the residue in methanol, and reflux for 1 hour.

    • Concentrate the solution to obtain 2-(2-nitrophenyl)ethanamine.[8]

Further steps to Mirabegron: The 2-(2-nitrophenyl)ethanamine intermediate undergoes further reactions, including coupling with (R)-2-amino-2-phenylethanol, to form the final Mirabegron molecule. A detailed protocol involves the reaction of (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol with (2-amino-1,3-thiazol-4-yl)acetyl chloride.[9]

Quantitative Data:

Reaction StepStarting MaterialProductReagentsYield (%)Purity (HPLC, %)Reference
1 (R)-Styryl oxide and N-benzyl-4-nitro-phenethylamine(R)-2-{N-benzyl-[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanolIsopropanol--[10]
2 (R)-2-{N-benzyl-[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol(R)-2-[(4-aminophenyl)ethyl]amino-1-phenylethanol10% Pd/C, H₂10099.8[10]
3 (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanolMirabegron(2-amino-1,3-thiazol-4-yl)acetyl chloride70-[9]

Signaling Pathway Visualizations

Mirabegron: β₃-Adrenergic Receptor Agonist

Mirabegron activates β₃-adrenergic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.[11][12]

G Mirabegron Mirabegron Beta3_AR β₃-Adrenergic Receptor Mirabegron->Beta3_AR G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to

Caption: Signaling pathway of Mirabegron.

Paracetamol: Multi-target Analgesic

The mechanism of action of paracetamol is complex and not fully understood. It is thought to involve inhibition of COX enzymes in the central nervous system and modulation of the endocannabinoid system.

G Paracetamol Paracetamol p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Metabolism FAAH FAAH p_Aminophenol->FAAH AM404 AM404 FAAH->AM404 COX_CNS COX (in CNS) AM404->COX_CNS inhibits CB1_Receptor CB1 Receptor AM404->CB1_Receptor activates Analgesia Analgesic Effect COX_CNS->Analgesia contributes to CB1_Receptor->Analgesia contributes to

Caption: Simplified mechanism of action of Paracetamol.

Lidocaine: Sodium Channel Blocker

Lidocaine blocks voltage-gated sodium channels in the neuronal cell membrane, preventing the propagation of action potentials and thus producing a local anesthetic effect.

G Lidocaine Lidocaine Neuron_Membrane Neuronal Membrane Lidocaine->Neuron_Membrane crosses Na_Channel Voltage-gated Sodium Channel Neuron_Membrane->Na_Channel binds to Na_Influx Sodium Influx Na_Channel->Na_Influx blocks Action_Potential Action Potential Propagation Na_Influx->Action_Potential prevents Nerve_Conduction_Block Nerve Conduction Block Action_Potential->Nerve_Conduction_Block leads to

Caption: Mechanism of action of Lidocaine.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Aniline from Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of aniline (B41778) through the reduction of nitrobenzene. The primary method described utilizes tin (Sn) and concentrated hydrochloric acid (HCl) as the reducing agents, a well-established and reliable procedure for this transformation.[1][2][3][4][5] This process is fundamental in organic synthesis and serves as a key step in the production of various dyes, pharmaceuticals, and polymers.[6] The protocol covers the reaction setup, execution, and purification of the final product, aniline.

Introduction

The conversion of this compound to aniline is a classic example of a nitro group reduction, a crucial reaction in organic chemistry. In an acidic medium, metals such as tin, iron, or zinc can be used to reduce the nitro group to an amine.[2][3] The reaction proceeds through intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine, which are rapidly reduced to aniline under the reaction conditions.[5][7] This protocol focuses on the use of tin and concentrated hydrochloric acid, a common and effective laboratory method.[1][2][4]

Reaction Principle

This compound is reduced to aniline by the action of nascent hydrogen produced from the reaction of a metal (in this case, tin) with a strong acid (hydrochloric acid). The overall reaction can be represented as:

C₆H₅NO₂ + 6[H] → C₆H₅NH₂ + 2H₂O

In the acidic environment, the aniline formed is protonated to the anilinium ion (C₆H₅NH₃⁺). Subsequent treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), is necessary to deprotonate the anilinium ion and liberate the free aniline.[1]

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • This compound (C₆H₅NO₂)

    • Granulated Tin (Sn)

    • Concentrated Hydrochloric Acid (HCl)

    • Concentrated Sodium Hydroxide (NaOH) solution

    • Diethyl ether (or Dichloromethane)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or Potassium hydroxide (KOH) pellets

    • Sodium Chloride (NaCl)

  • Equipment:

    • Round-bottom flask (250 mL or 500 mL)

    • Reflux condenser

    • Heating mantle or water bath

    • Separatory funnel

    • Distillation apparatus (for steam distillation and simple distillation)

    • Beakers, Erlenmeyer flasks, and graduated cylinders

    • Ice bath

    • pH indicator paper

3.2. Reaction Procedure

  • Reaction Setup: In a round-bottom flask, place 10 mL of this compound and 20-25 g of granulated tin.[4][8] Fit the flask with a reflux condenser.

  • Addition of Acid: Through the top of the condenser, cautiously add 50 mL of concentrated hydrochloric acid in small portions.[4] The reaction is exothermic, so it's crucial to control the temperature. Shake the flask well after each addition and cool it in an ice bath if the reaction becomes too vigorous, ensuring the temperature does not exceed 90°C.[4] Some protocols suggest maintaining a temperature between 55°C and 60°C for about 15 minutes.[8]

  • Reflux: After the complete addition of the acid, heat the reaction mixture on a boiling water bath or with a heating mantle for approximately 30-60 minutes.[1][4] The reaction is considered complete when the characteristic smell of this compound is no longer detectable.[4][9]

  • Basification: Cool the flask to room temperature. A solid crystalline mass of a double salt may separate out.[4] Slowly add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (check with pH paper).[4][9] This will neutralize the excess acid and liberate aniline from its salt, which will appear as a dark brown oil floating on the surface.[4][9]

3.3. Purification

  • Steam Distillation: The aniline is then separated from the reaction mixture by steam distillation.[4][6][8][9] Continue the distillation until the distillate runs clear.[4]

  • Solvent Extraction: Transfer the distillate to a separatory funnel. To increase the separation of the organic layer, saturate the aqueous layer with sodium chloride.[6] Extract the aniline from the distillate using two portions of diethyl ether or dichloromethane.[2] Combine the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or potassium hydroxide pellets.[2][9]

  • Final Distillation: Decant the dried organic solution into a clean, dry round-bottom flask. First, distill off the solvent (diethyl ether or dichloromethane). Then, replace the condenser and receiving flask to collect the purified aniline, which distills at 182-184°C.[4][6][9]

Data Presentation

ParameterValueReference
Reactants
This compound10 mL (12 g)[4][8]
Granulated Tin20-25 g[4][8]
Conc. HCl50-55 mL[4][8]
Conc. NaOH~40 g in 100 mL H₂O[8]
Reaction Conditions
Temperature (Acid Addition)< 90°C (or 55-60°C)[4][8]
Reflux Time30-60 minutes[1][4]
Product
Aniline Boiling Point182-184°C[4][9]
Aniline AppearanceColorless to pale yellow oily liquid[4][9]
Typical YieldVaries, can be ~10g from 25g this compound[6]

Visualizations

Experimental Workflow Diagram

experimental_workflow reactants Reactants (this compound, Tin) reflux Reflux (Heating) reactants->reflux Add acid Conc. HCl acid->reflux Add basification Basification (Conc. NaOH) reflux->basification Cool then add steam_dist Steam Distillation basification->steam_dist extraction Solvent Extraction (Ether/DCM) steam_dist->extraction drying Drying (Anhydrous Na2SO4) extraction->drying final_dist Final Distillation (182-184°C) drying->final_dist product Purified Aniline final_dist->product

A schematic overview of the laboratory-scale synthesis of aniline from this compound.

Reaction Pathway Diagram

reaction_pathway This compound This compound (C₆H₅NO₂) reduction Reduction (Sn/HCl) This compound->reduction anilinium Anilinium Chloride (C₆H₅NH₃⁺Cl⁻) reduction->anilinium neutralization Neutralization (NaOH) anilinium->neutralization aniline Aniline (C₆H₅NH₂) neutralization->aniline

The chemical transformation pathway from this compound to aniline.

Safety Precautions

  • This compound is highly toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

  • The reaction between tin and hydrochloric acid is exothermic and produces hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

  • Diethyl ether is extremely flammable. Perform extractions and distillations away from open flames or sparks.

  • Aniline is also toxic and should be handled with care.

Conclusion

The reduction of this compound using tin and hydrochloric acid is a robust and effective method for the laboratory-scale synthesis of aniline. Adherence to the detailed protocol and safety precautions is essential for a successful and safe experiment. The purification steps, including steam distillation, solvent extraction, and final distillation, are critical for obtaining a pure product. This foundational synthesis is a valuable technique for researchers in organic chemistry and drug development.

References

Application Notes: The Mechanism of Electrophilic Substitution on Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. This process involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. When the benzene (B151609) ring is already substituted, as in the case of nitrobenzene, the existing substituent profoundly influences the reactivity of the ring and the regioselectivity of subsequent substitutions. This compound presents a classic example of a deactivated aromatic system, and understanding its behavior in EAS reactions is critical for the rational design of synthetic pathways in medicinal chemistry and materials science.

The Role of the Nitro Group (-NO₂) in Electrophilic Aromatic Substitution

The nitro group is a potent electron-withdrawing group, which significantly impacts the course of electrophilic aromatic substitution reactions in two primary ways:

  • Deactivation of the Aromatic Ring: The nitro group withdraws electron density from the benzene ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect.[1][2] This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[1] Consequently, electrophilic substitution on this compound requires more forcing conditions, such as higher temperatures and stronger acid catalysts, than similar reactions with benzene.[3][4]

  • Meta-Directing Effect: The electron-withdrawing nature of the nitro group directs incoming electrophiles to the meta position.[1][5] This can be explained by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction. When the electrophile attacks the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group.[2][6] This is a highly unstable arrangement due to the repulsion between adjacent positive charges.[6] In contrast, attack at the meta position ensures that the positive charge is never located on the carbon atom attached to the nitro group, resulting in a more stable intermediate.[1][2] Therefore, the activation energy for meta substitution is lower, making it the predominant pathway.[6]

General Mechanism

The mechanism for electrophilic substitution on this compound follows three fundamental steps, analogous to the general EAS mechanism:

  • Generation of the Electrophile: A strong electrophile (E⁺) is generated, typically by the reaction of a reagent with a catalyst. For instance, in nitration, the nitronium ion (NO₂⁺) is formed from the reaction of concentrated nitric acid and sulfuric acid.[7][8]

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the this compound ring attacks the electrophile. This is the slow, rate-determining step, which breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the sigma complex or arenium ion.[8][9]

  • Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile.[8] This is a fast step that restores the stable aromatic system, yielding the substituted this compound product.[9]

Data Presentation: Regioselectivity and Yields

The following table summarizes quantitative data for typical electrophilic substitution reactions performed on this compound.

ReactionElectrophile (Reagent)CatalystTemperature (°C)Product DistributionYieldReference(s)
Nitration NO₂⁺ (conc. HNO₃)conc. H₂SO₄90-100meta: 91.5%, ortho: 7.1%, para: 1.4%~90% (for m-dithis compound)[4][10][11]
Chlorination Cl⁺ (Cl₂)FeCl₃35-45meta: 86%, ortho: 10%, para: 4%-[11]
Bromination Br⁺ (Br₂)FeBr₃140meta-bromothis compound is the chief product-[3]
Sulfonation SO₃- (in microreactor)60meta-nitrobenzenesulfonic acid88%[12][13]
Friedel-Crafts Acylation RCO⁺ (RCOCl)AlCl₃-No reaction0%[3]
Friedel-Crafts Alkylation R⁺ (RCl)AlCl₃-No reaction0%[3]

Experimental Protocols

Caution: These protocols involve the use of concentrated acids and hazardous materials. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Nitration of this compound to m-Dithis compound
  • Preparation of Nitrating Mixture: In a 100 mL round-bottom flask, carefully add 10 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-water bath.

  • Slowly, and with constant swirling, add 8 mL of concentrated nitric acid (HNO₃) to the cooled sulfuric acid. Keep the mixture in the ice bath.

  • Reaction Setup: To the cold nitrating mixture, slowly add 5.0 g (4.2 mL) of this compound dropwise using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 100°C.

  • Heating: After the addition is complete, attach a reflux condenser to the flask and heat the mixture in a water bath at 90-100°C for 30 minutes with occasional swirling.[4][14]

  • Isolation: Allow the reaction mixture to cool to room temperature and then carefully pour it over 100 g of crushed ice in a beaker.

  • Purification: The crude m-dithis compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol (B145695) to obtain purified crystals of m-dithis compound.

  • Drying and Characterization: Dry the crystals, weigh them to determine the yield, and measure the melting point (expected: 89-90°C).

Protocol 2: Sulfonation of this compound to m-Nitrobenzenesulfonic Acid

This protocol is adapted from a microreactor synthesis, which offers enhanced safety and efficiency.[12][13] A traditional batch protocol is also described.

Batch Protocol:

  • Reaction Setup: Place 12.3 g (10 mL) of this compound into a 100 mL round-bottom flask equipped with a dropping funnel and a mechanical stirrer.

  • Addition of Sulfonating Agent: Cool the flask in an ice bath. Slowly add 20 mL of fuming sulfuric acid (oleum, 20% SO₃) dropwise with vigorous stirring. Maintain the temperature between 30-35°C.[15]

  • Heating: After the addition is complete, heat the reaction mixture to 130-135°C for two hours to complete the sulfonation.[15]

  • Isolation: Allow the mixture to cool to room temperature. Carefully pour the viscous solution into 100 mL of a saturated sodium chloride solution.

  • Precipitation: The sodium salt of m-nitrobenzenesulfonic acid will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution. The product can be further purified by recrystallization from water.

Mandatory Visualizations

G cluster_step1 Step 1: Generation of Electrophile (E+) cluster_step2 Step 2: Nucleophilic Attack (Rate-Determining) cluster_step3 Step 3: Deprotonation Reagent Reagent (e.g., HNO3) Electrophile Electrophile (E+) (e.g., NO2+) Reagent->Electrophile Activation Catalyst Catalyst (e.g., H2SO4) Catalyst->Electrophile This compound This compound SigmaComplex Sigma Complex (Arenium Ion) This compound->SigmaComplex Slow Base Base (e.g., HSO4-) Electrophile_ref E+ Product meta-Substituted This compound Base->Product Removes H+ SigmaComplex_ref->Product Fast

Caption: General mechanism of electrophilic substitution on this compound.

G cluster_ortho Ortho Attack cluster_meta Meta Attack (Favored) cluster_para Para Attack ortho_start NO2 Ring + E+ ortho_1 Resonance Structure 1 ortho_start->ortho_1 ortho_2 Resonance Structure 2 (Unstable: + on C-NO2) ortho_1->ortho_2 ortho_3 Resonance Structure 3 ortho_2->ortho_3 para_start NO2 Ring + E+ meta_start NO2 Ring + E+ meta_1 Resonance Structure 1 meta_start->meta_1 meta_2 Resonance Structure 2 meta_1->meta_2 meta_3 Resonance Structure 3 meta_2->meta_3 Conclusion Meta attack avoids placing a positive charge adjacent to the positive nitrogen of the NO2 group, leading to a more stable intermediate. meta_2->Conclusion para_1 Resonance Structure 1 para_start->para_1 para_2 Resonance Structure 2 para_1->para_2 para_3 Resonance Structure 3 (Unstable: + on C-NO2) para_2->para_3

Caption: Stability of sigma complexes for ortho, meta, and para attack.

G start Start prep Prepare Reagents (e.g., Nitrating Mixture) start->prep react Combine Reactants (this compound + Reagents) Control Temperature prep->react heat Heat Reaction Mixture (if required) react->heat quench Quench Reaction (e.g., Pour onto ice) heat->quench isolate Isolate Crude Product (e.g., Vacuum Filtration) quench->isolate purify Purify Product (e.g., Recrystallization) isolate->purify analyze Analyze Product (Yield, MP, Spectroscopy) purify->analyze end End analyze->end

Caption: General experimental workflow for EAS on this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of benzene (B151609). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfuric acid in the nitration of benzene?

Concentrated sulfuric acid acts as a catalyst.[1] Its primary function is to facilitate the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid.[1][2] The sulfuric acid protonates the nitric acid, which then loses a water molecule to generate the nitronium ion, the key species that reacts with the benzene ring.[3]

Q2: How does reaction temperature influence the nitration of benzene?

Temperature is a critical parameter in benzene nitration. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures (typically above 50-60°C for benzene) can lead to undesirable side reactions, most notably the formation of dinitrobenzene and other polynitrated products.[4] For activated substrates like toluene, even lower temperatures (around 30°C) are recommended to maintain selectivity for mononitration.[4]

Q3: My reaction is producing a significant amount of m-dithis compound. How can I minimize this?

The formation of m-dithis compound is a common issue, often caused by excessive reaction temperatures or a high concentration of the nitrating agent.[4] To favor mononitration, it is crucial to maintain strict temperature control, typically at or below 50°C, using an ice bath to manage the exothermic nature of the reaction.[5][6] Additionally, using a stoichiometric or only a slight excess of nitric acid relative to benzene can help minimize the extent of nitration.[3]

Q4: I am observing a low yield of this compound. What are the potential causes and solutions?

Low yields in benzene nitration can stem from several factors:

  • Insufficiently reactive electrophile: Ensure that concentrated acids are used to generate a sufficient concentration of the nitronium ion. The presence of water can hinder the formation of the nitronium ion, so using anhydrous reagents and glassware is important.[3]

  • Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Reaction times of 30-60 minutes at the optimal temperature are typically recommended.[4][5]

  • Loss of product during workup: this compound is denser than water and will form the lower layer during aqueous workup.[5] Ensure careful separation of the organic and aqueous layers. Washing with a sodium bicarbonate solution to neutralize residual acid should be done cautiously to avoid emulsions.

Q5: Can I nitrate (B79036) a benzene ring that already has a substituent? How does this affect the reaction?

Yes, substituted benzenes can be nitrated, but the existing substituent will influence both the reaction rate and the position of the incoming nitro group (regioselectivity).

  • Activating groups (e.g., -CH₃, -OH, -OCH₃) increase the electron density of the ring, making it more reactive than benzene and favoring the formation of ortho- and para-isomers.[2]

  • Deactivating groups (e.g., -NO₂, -CN, -COOH) decrease the electron density of the ring, making it less reactive than benzene and directing the incoming nitro group to the meta-position.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Reaction - Use of dilute nitric or sulfuric acid.- Reaction temperature is too low.- Insufficient reaction time.- Ensure the use of concentrated acids.- Maintain the recommended reaction temperature (e.g., 50-60°C for benzene).[5]- Allow the reaction to stir for the recommended duration (e.g., 30-60 minutes).[5]
Formation of Dithis compound - Reaction temperature is too high.- Excess of nitrating agent.- Maintain strict temperature control, not exceeding 60°C for benzene.[4][5]- Use a controlled stoichiometry of nitric acid.[3]
Poor Yield - Incomplete reaction.- Loss of product during workup.- Presence of water in reagents.- Ensure adequate reaction time and temperature.- Carefully separate the organic layer during extraction.- Use anhydrous reagents and glassware.[3]
Formation of Other Byproducts (e.g., oxidation products) - Reaction temperature is excessively high.- Contaminants in the starting materials.- Adhere to the recommended temperature range.- Use pure, high-quality benzene and acids.

Experimental Protocols

Standard Protocol for the Mononitration of Benzene

This protocol is designed for the synthesis of this compound with minimal formation of byproducts.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (C₆H₆)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar or mechanical stirrer

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Beakers

  • Thermometer

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, slowly add a specific volume of concentrated sulfuric acid. While stirring, cautiously add an equimolar amount of concentrated nitric acid dropwise, ensuring the temperature of the mixture remains below 10°C.

  • Addition of Benzene: To the cooled nitrating mixture, add benzene dropwise from a dropping funnel over a period of 15-20 minutes. Maintain the reaction temperature below 50°C throughout the addition.[5]

  • Reaction: After the addition of benzene is complete, allow the mixture to warm to room temperature and continue to stir for an additional 30-40 minutes. The temperature can be gently raised to 50-60°C to ensure the reaction goes to completion.[5]

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker containing cold water or ice. Transfer the mixture to a separatory funnel.

  • Separation: Allow the layers to separate. The lower, denser layer is the crude this compound.[5] Drain the lower organic layer.

  • Washing: Wash the organic layer sequentially with cold water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water.

  • Drying: Dry the this compound over an anhydrous drying agent like calcium chloride or magnesium sulfate.

  • Purification (Optional): The crude this compound can be purified further by distillation.

Quantitative Data for Reaction Optimization
ParameterCondition 1 (Standard)Condition 2 (For Activated Substrates)Condition 3 (For Dinitration)
Substrate BenzeneTolueneThis compound
Temperature 50-60°C[5]30°C[4]100°C[2]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄[2]
Reaction Time 30-60 minutes[5]30 minutes60+ minutes
Expected Major Product This compoundMixture of 2-nitrotoluene (B74249) and 4-nitrotoluene[4]1,3-Dithis compound

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to <10°C add_benzene Slowly Add Benzene to Nitrating Mixture (Keep Temp < 50°C) prep_acids->add_benzene prep_benzene Cool Benzene prep_benzene->add_benzene stir Stir at 50-60°C for 30-60 mins add_benzene->stir quench Pour into Ice Water stir->quench separate Separate Layers (Collect Organic Layer) quench->separate wash Wash with H₂O and NaHCO₃ Solution separate->wash dry Dry with Anhydrous Drying Agent wash->dry purify Purify by Distillation (Optional) dry->purify troubleshooting_low_yield start Low Yield of This compound check_temp Was the reaction temperature maintained at 50-60°C? start->check_temp check_time Was the reaction time sufficient (30-60 mins)? check_temp->check_time Yes solution_temp Optimize temperature control check_temp->solution_temp No check_reagents Were concentrated acids and anhydrous conditions used? check_time->check_reagents Yes solution_time Increase reaction time check_time->solution_time No check_workup Was the workup procedure followed correctly? check_reagents->check_workup Yes solution_reagents Use high-quality, concentrated reagents check_reagents->solution_reagents No solution_workup Review and refine separation and washing steps check_workup->solution_workup No

References

"how to minimize the formation of dinitrobenzene byproducts"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aromatic Nitration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and minimizing the formation of dinitrobenzene byproducts during nitration reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of dithis compound byproducts?

A1: The formation of dithis compound as a byproduct is primarily influenced by several key reaction parameters. Over-nitration occurs when the initially formed monothis compound undergoes a second nitration.[1] The main contributing factors include:

  • Reaction Temperature: Higher temperatures increase the rate of all reactions, including the second nitration of this compound.[2][3][4]

  • Concentration of Nitrating Agent: Using a large excess of the nitrating mixture (concentrated nitric and sulfuric acids) increases the likelihood of multiple nitrations.[1]

  • Reaction Time: Allowing the reaction to proceed for an extended period after the initial starting material has been consumed can lead to the formation of dinitrated products.[1]

  • Strength of Nitrating Agent: The use of more potent nitrating agents, such as fuming nitric acid or oleum (B3057394) (fuming sulfuric acid), significantly promotes dinitration.[1][3]

  • Sulfuric Acid Concentration: A higher concentration of sulfuric acid in the mixed acid promotes the formation of the nitronium ion (NO₂⁺), the active electrophile, which can lead to increased dinitration.[2] It has been observed that a significant amount of 1,3-dithis compound (B52904) forms when the sulfuric acid concentration is greater than 85%.[2]

Q2: How can I control the reaction temperature to minimize dinitration?

A2: Temperature control is critical for selective mononitration. To minimize dithis compound formation, it is recommended to keep the reaction temperature below 50-60°C when nitrating benzene (B151609).[1][4][5][6] For the nitration of this compound to dithis compound, higher temperatures of around 100°C are typically required.[3] Therefore, maintaining a lower temperature selectively favors the formation of monothis compound. It is advisable to add the nitrating agent dropwise to the aromatic compound while cooling the reaction vessel in an ice bath to manage the exothermic nature of the reaction.[7][8]

Q3: What is the optimal stoichiometry of reactants to favor mononitration?

A3: To favor mononitration, it is crucial to control the stoichiometry of the nitrating agent.[1] Using a stoichiometric amount or only a slight excess of nitric acid relative to the aromatic substrate will limit the availability of the nitronium ion for a second nitration once the initial starting material is consumed.

Q4: Are there alternative nitrating agents that can offer better selectivity?

A4: Yes, alternative nitrating agents can provide better selectivity for mononitration. While the standard mixed acid (HNO₃/H₂SO₄) is widely used, other reagents have been developed. For instance, bismuth subnitrate in combination with thionyl chloride has been shown to be an efficient and selective method for the mononitration of various aromatic compounds.[9] These alternative methods often operate under milder conditions, which can help to avoid over-nitration.

Q5: My reaction has already produced a mixture of mono- and dithis compound. How can I purify the desired monothis compound?

A5: If a mixture of nitrobenzenes is obtained, purification can be achieved through several methods. Impure this compound can be treated with sodium carbonate to neutralize excess acid, followed by washing with water.[5] Subsequent drying with an anhydrous salt like calcium chloride and distillation can yield pure this compound.[5] For solid dithis compound byproducts, recrystallization from a suitable solvent, such as ethanol (B145695), is an effective purification technique.[7]

Troubleshooting Guide

This guide addresses common issues encountered during nitration experiments aimed at producing monothis compound.

Issue Potential Cause(s) Recommended Solution(s)
High yield of dithis compound 1. Reaction temperature was too high.2. Excess nitrating agent was used.3. Prolonged reaction time.4. High concentration of sulfuric acid.1. Maintain the reaction temperature below 50-60°C using an ice bath.2. Use a stoichiometric or slight excess of nitric acid.3. Monitor the reaction progress (e.g., via TLC or GC) and quench it upon consumption of the starting material.4. Use a sulfuric acid concentration below 85% if possible.[2]
Low conversion of starting material 1. Reaction temperature was too low.2. Insufficient amount of nitrating agent.3. Inadequate mixing.1. Gradually increase the temperature, but do not exceed 60°C.2. Ensure a slight molar excess of nitric acid is used.3. Ensure vigorous stirring to promote contact between the organic and acid layers.
Formation of undesired isomers (e.g., ortho-, para-dithis compound) The directing effects of substituents on the aromatic ring influence isomer distribution. The nitro group is a meta-director.For benzene, the primary dinitration product is meta-dithis compound.[10] The formation of ortho and para isomers is generally minor.[11] If other substituents are present, their directing effects must be considered.
Presence of oxidation byproducts The nitrating mixture is a strong oxidizing agent.Using milder nitrating agents or protecting sensitive functional groups on the aromatic ring can minimize oxidation.

Experimental Protocols

Protocol 1: Selective Mononitration of Benzene

This protocol is designed to favor the formation of monothis compound while minimizing the dithis compound byproduct.

Materials:

  • Benzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Carbonate solution (10%)

  • Anhydrous Calcium Chloride

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully prepare the nitrating mixture by slowly adding 40 mL of concentrated sulfuric acid to 35 mL of concentrated nitric acid.[5] Cool the mixture in an ice bath to below 10°C.

  • While maintaining the low temperature and stirring, add 30 mL of benzene dropwise from a dropping funnel over a period of about 30-45 minutes.[5] Ensure the reaction temperature does not exceed 50°C.[4][6]

  • After the addition is complete, continue to stir the mixture at a controlled temperature (e.g., 50-60°C) for approximately one hour.[5]

  • Carefully pour the reaction mixture onto crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel. The lower layer is the spent acid, and the upper, oily, yellow layer is the crude this compound.

  • Separate the layers and wash the organic layer sequentially with cold water, 10% sodium carbonate solution (to neutralize residual acid), and again with cold water.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purify the product by distillation, collecting the fraction that boils at approximately 211°C.[5]

Protocol 2: Purification of this compound Containing Dithis compound Impurities by Recrystallization

This protocol is for the purification of a solid product mixture where dithis compound is the major component.

Materials:

  • Crude dithis compound solid

  • Ethanol

  • Erlenmeyer flask

  • Hot plate or water bath

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude solid dithis compound in an Erlenmeyer flask.[7]

  • Add a minimal amount of hot ethanol to dissolve the solid.[7] Heat the mixture gently on a hot plate or in a water bath to facilitate dissolution.

  • Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.

  • After cooling to room temperature, place the flask in an ice bath to promote further crystallization.[7]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals thoroughly.

Visualizations

NitrationPathway Benzene Benzene This compound Monothis compound Benzene->this compound First Nitration (Desired Reaction) Dithis compound Dithis compound Byproduct This compound->Dithis compound Second Nitration (Side Reaction) NitratingAgent Nitrating Agent (HNO₃/H₂SO₄) NitratingAgent->Benzene NitratingAgent->this compound

Caption: Pathway of benzene nitration.

TroubleshootingWorkflow start High Dithis compound Formation Detected check_temp Was Temperature > 60°C? start->check_temp lower_temp Action: Lower and strictly control temperature check_temp->lower_temp Yes check_stoich Was a large excess of nitrating agent used? check_temp->check_stoich No lower_temp->check_stoich control_stoich Action: Use stoichiometric or slight excess of HNO₃ check_stoich->control_stoich Yes check_time Was reaction time prolonged? check_stoich->check_time No control_stoich->check_time monitor_reaction Action: Monitor reaction and quench after completion check_time->monitor_reaction Yes end Minimized Dithis compound Formation check_time->end No monitor_reaction->end

Caption: Troubleshooting dithis compound formation.

References

"purification of crude nitrobenzene from unreacted benzene and acids"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude nitrobenzene, specifically focusing on the removal of unreacted benzene (B151609) and residual acids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: "Oiling out" during recrystallization instead of crystal formation.

Cause: This phenomenon occurs when the solute separates from the solution as a liquid rather than a solid. It often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

Solution:

  • Increase Solvent Volume: Add more of the primary solvent to the heated mixture to ensure the compound remains dissolved at a slightly lower temperature during the cooling process.

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling is crucial for crystal formation.

  • Use a Seed Crystal: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization.

  • Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. For instance, if a highly non-polar solvent is causing oiling out, a slightly more polar solvent system might be beneficial.

Issue 2: Low yield of purified this compound.

Cause: Several factors can contribute to a low recovery of the final product.

Solution:

  • Avoid Excessive Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product during recrystallization. Excess solvent will retain more of the product in the solution upon cooling.

  • Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the purified this compound.

  • Prevent Premature Crystallization: If filtering hot solutions to remove impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing out on the filter paper.

  • Check for Leaks in the Distillation Apparatus: Ensure all joints in the distillation setup are properly sealed to prevent the loss of volatile components.

  • Monitor Distillation Temperature Carefully: Collect the fraction that boils at the correct temperature for this compound (around 211°C at atmospheric pressure) to avoid loss to either the lower-boiling benzene fraction or the higher-boiling residue.[1]

Issue 3: The purified this compound is not clear (cloudy or hazy).

Cause: The presence of water is a common cause of cloudiness in the final product.[2]

Solution:

  • Thorough Drying: Ensure the this compound is treated with a sufficient amount of a suitable drying agent, such as anhydrous calcium chloride, until the liquid becomes clear.[2]

  • Avoid Introduction of Moisture: Use dry glassware and protect the product from atmospheric moisture, especially during transfers.

Issue 4: Incomplete removal of acidic impurities.

Cause: Insufficient washing or use of a weak or dilute alkaline solution.

Solution:

  • Multiple Washes: Wash the crude this compound multiple times with water and a dilute alkaline solution (e.g., 5% sodium carbonate or sodium hydroxide (B78521) solution).[2]

  • Vigorous Shaking: During the washing steps in a separatory funnel, shake the mixture vigorously to ensure thorough mixing of the organic and aqueous layers.[3]

  • Test the Aqueous Layer: After the final alkaline wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic, indicating that the acid has been neutralized.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted benzene from this compound?

A1: Fractional distillation is the most effective method due to the significant difference in the boiling points of benzene (80.1°C) and this compound (210.9°C). Simple distillation can also be used and is often sufficient for laboratory-scale purifications.

Q2: Which alkaline solution is best for neutralizing residual acids?

A2: A dilute solution of sodium carbonate (Na₂CO₃) is commonly used and is effective at neutralizing strong acids like sulfuric and nitric acid.[1][3] A dilute sodium hydroxide (NaOH) solution can also be used. It is important to wash with water after the alkaline wash to remove any remaining base.

Q3: How can I confirm the purity of my final this compound product?

A3: The purity of this compound can be assessed using several analytical techniques, including:

  • Boiling Point Measurement: A sharp and accurate boiling point is a good indicator of purity.

  • Gas Chromatography (GC): This technique can separate and quantify any remaining benzene or other impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is also effective for assessing purity.

Q4: What are the key safety precautions to take during the purification of this compound?

A4: this compound is toxic and can be absorbed through the skin. The acids used are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Physical Properties for Separation

CompoundBoiling Point (°C)Density (g/mL)Solubility in Water
Benzene80.10.876Insoluble
This compound210.91.20Slightly soluble

Table 2: Comparison of Purification Methods

Purification MethodPrincipleTypical YieldPurityAdvantagesDisadvantages
Distillation Separation based on differences in boiling points.60-80%>98%Highly effective for separating volatile impurities like benzene.Can lead to decomposition if overheated; requires careful temperature control.
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.80-90%>99%Can yield very pure product; effective for removing non-volatile impurities.[4]Potential for "oiling out"; yield can be reduced by solubility in the cold solvent.[4]

Experimental Protocols

Protocol 1: Washing of Crude this compound

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of cold water and shake vigorously for 1-2 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the lower organic layer (this compound) into a clean flask. Discard the upper aqueous layer.

  • Return the this compound to the separatory funnel and add an equal volume of a 5% sodium carbonate solution. Shake vigorously for 2-3 minutes, venting frequently to release any pressure from carbon dioxide evolution.

  • Allow the layers to separate and drain the lower organic layer. Test the upper aqueous layer with pH paper to ensure it is no longer acidic.

  • Repeat the wash with 5% sodium carbonate solution if necessary.

  • Wash the this compound with an equal volume of water twice more to remove any residual sodium carbonate.

Protocol 2: Drying the Washed this compound

  • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous calcium chloride (approximately 1-2 grams per 20 mL of this compound).

  • Swirl the flask gently. If the drying agent clumps together and the liquid remains cloudy, add more anhydrous calcium chloride.

  • Allow the mixture to stand until the liquid becomes clear, indicating that the water has been removed.

  • Decant or filter the dry this compound into a distillation flask.

Protocol 3: Purification by Simple Distillation

  • Set up a simple distillation apparatus with a heating mantle, a distillation flask containing the dried this compound, a condenser, and a receiving flask.

  • Add a few boiling chips to the distillation flask to ensure smooth boiling.

  • Slowly heat the distillation flask.

  • Discard the initial fraction that distills at a lower temperature, which will primarily be unreacted benzene (boiling point ~80°C).

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (around 207-211°C).[3]

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive residues.

Visualizations

PurificationWorkflow crude Crude this compound (with Benzene and Acids) wash_water Wash with Water crude->wash_water wash_base Wash with Dilute Sodium Carbonate Solution wash_water->wash_base waste Aqueous Waste (Acids and Base) wash_water->waste dry Dry with Anhydrous Calcium Chloride wash_base->dry wash_base->waste distill Simple or Fractional Distillation dry->distill pure Pure this compound distill->pure benzene_waste Benzene Fraction distill->benzene_waste

Caption: Workflow for the purification of crude this compound.

TroubleshootingGuide start Problem Encountered oiling_out Product 'Oiling Out'? start->oiling_out low_yield Low Yield? start->low_yield cloudy_product Product is Cloudy? start->cloudy_product solution_oiling Increase solvent volume Slow cooling rate Use seed crystal oiling_out->solution_oiling Yes solution_yield Use minimal hot solvent Ensure complete cooling Check for leaks low_yield->solution_yield Yes solution_cloudy Add more drying agent Ensure anhydrous conditions cloudy_product->solution_cloudy Yes

References

"troubleshooting low yield in the synthesis of nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Nitrobenzene

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound and addressing common issues such as low yield.

Troubleshooting Guide

Question: My this compound synthesis resulted in a very low yield. What are the potential causes?

Answer: Low yields in the synthesis of this compound can arise from several factors, including suboptimal reaction conditions, the formation of byproducts, and inefficient purification.[1] Key areas to investigate include:

  • Reaction Temperature: The temperature of the nitration reaction is critical.[1] If the temperature is too high (e.g., rising to 80°C instead of the intended 60°C), it can lead to the formation of dithis compound and other side products, which can significantly lower the yield of the desired monothis compound.[2][3] Conversely, a temperature that is too low may result in an incomplete reaction.[1] The reaction is exothermic, so careful temperature control is necessary.[4][5]

  • Rate of Addition of Benzene (B151609): The slow, dropwise addition of benzene to the nitrating mixture (concentrated nitric acid and sulfuric acid) is crucial to control the reaction temperature and minimize side reactions.[1][4][6]

  • Ratio of Acids: The ratio of concentrated sulfuric acid to nitric acid in the nitrating mixture can affect the generation of the nitronium ion (NO₂⁺), which is the active electrophile.[6][7] An improper ratio can lead to a lower concentration of the nitronium ion and thus a lower reaction rate and yield.

  • Purity of Starting Materials: The purity of the benzene and the concentration of the acids are important for achieving a good yield.[1]

  • Inadequate Mixing: Benzene and the nitrating mixture are immiscible.[4] Vigorous shaking or stirring is necessary to ensure the reactants are in close contact to facilitate the reaction.[4][8]

  • Inefficient Purification: Loss of product during the workup and purification steps can also contribute to low yield. This includes incomplete extraction, insufficient washing to remove acidic impurities, and losses during distillation.[9][10]

Question: I observed the formation of a significant amount of dark, tarry byproducts. What could be the cause?

Answer: The formation of dark or tarry byproducts is a common side reaction in aromatic nitration.[11] This is often a result of oxidation reactions or other side reactions occurring at elevated temperatures. Maintaining the reaction temperature below the recommended 50-60°C is critical to minimize the formation of these impurities.[6][8][12][13]

Question: My final product is difficult to purify. What are the recommended purification methods?

Answer: A standard purification protocol for this compound involves several steps to remove unreacted starting materials, acidic impurities, and byproducts.[9][10]

  • Washing with Water: After the reaction is complete, the mixture is typically poured into cold water to dilute the acids and separate the crude this compound.[6][8]

  • Neutralization: The organic layer is then washed with a dilute sodium carbonate solution to neutralize any remaining acidic impurities.[8][9][10] This step should be continued until there is no more effervescence (evolution of CO₂ gas).[8]

  • Final Water Wash: A final wash with water is performed to remove any remaining salts.[9][10]

  • Drying: The washed this compound is dried over an anhydrous drying agent, such as fused calcium chloride, to remove any dissolved water.[8][9][10]

  • Distillation: The final purification is achieved by simple distillation, collecting the fraction that boils at the literature value for this compound (around 211°C).[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The recommended temperature for the nitration of benzene to this compound is typically maintained at or below 60°C.[9][10] It is crucial to keep the temperature from exceeding this, as higher temperatures can lead to the formation of dithis compound and other unwanted byproducts.[6][8] Some procedures recommend keeping the temperature below 50°C during the addition of benzene.[4][8]

Q2: What is the ideal ratio of sulfuric acid to nitric acid for the nitrating mixture?

A2: A common ratio for the nitrating mixture is 1:1 by volume of concentrated nitric acid to concentrated sulfuric acid.[7][9] However, the optimal ratio can vary depending on the specific procedure and the concentration of the acids used. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid.[6][7]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Boiling Point: A sharp boiling point close to the literature value of 210.9°C indicates a high degree of purity.[13]

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the compound.

  • Refractive Index: Measuring the refractive index and comparing it to the literature value (1.55457 at 15°C) can also help assess purity.[14]

  • Appearance and Odor: Pure this compound is a pale yellow, oily liquid with a characteristic almond-like odor.[9][15]

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Yield

Reaction Temperature (°C)Expected YieldObservations and Potential Byproducts
< 50-60Good to HighMonothis compound is the major product.
> 60Low to ModerateIncreased formation of dithis compound and other nitrated byproducts.[6][8]
80~57% (example)Significant decrease in yield due to side reactions.[2]

Table 2: Common Reagent Ratios for this compound Synthesis

ReagentVolume/Mass RatioPurpose
Conc. H₂SO₄ : Conc. HNO₃1:1 (v/v) is common[7][9]Forms the nitrating mixture to generate the nitronium ion.
Benzene : Nitrating MixtureSlight excess of benzeneTo ensure the complete consumption of nitric acid.[14]

Experimental Protocols

Standard Laboratory Synthesis of this compound

This protocol is a general guideline and should be adapted based on specific laboratory safety procedures and equipment.

  • Preparation of the Nitrating Mixture: In a round-bottomed flask, carefully add 40 mL of concentrated sulfuric acid to 35 mL of concentrated nitric acid.[4][10] Cool the mixture in an ice bath.[8]

  • Addition of Benzene: Slowly add 30 mL of benzene to the cooled nitrating mixture in small portions, ensuring the temperature of the reaction mixture does not exceed 50-60°C.[4][8][10] This addition should be done with constant shaking or stirring.[9]

  • Reaction: After the addition of benzene is complete, heat the mixture in a water bath at 60°C for about one hour to ensure the reaction goes to completion.[9][10]

  • Workup and Separation:

    • Cool the reaction mixture and pour it into a beaker containing cold water.[6][8]

    • Transfer the mixture to a separatory funnel. The this compound will form the lower, denser layer.[9][13]

    • Separate the two layers and discard the upper aqueous layer.

  • Purification:

    • Wash the crude this compound with water, followed by a dilute solution of sodium carbonate to remove acidic impurities.[9][10]

    • Finally, wash with water again.

    • Dry the this compound over anhydrous calcium chloride.[9][10]

  • Distillation: Purify the dried this compound by distillation, collecting the fraction that boils between 207-211°C.[8][9]

Mandatory Visualization

Troubleshooting_Nitrobenzene_Synthesis start Low Yield of This compound temp Check Reaction Temperature start->temp addition_rate Review Addition Rate of Benzene start->addition_rate mixing Evaluate Mixing Efficiency start->mixing purification Assess Purification Procedure start->purification temp_high Temperature > 60°C? temp->temp_high rate_fast Addition too Fast? addition_rate->rate_fast mixing_poor Inadequate Stirring? mixing->mixing_poor loss_workup Product Loss during Workup? purification->loss_workup temp_high->addition_rate No solution_dinitration Cause: Dinitration & Side Reactions temp_high->solution_dinitration Yes rate_fast->mixing No solution_exotherm Cause: Uncontrolled Exotherm rate_fast->solution_exotherm Yes mixing_poor->purification No solution_interface Cause: Poor Reactant Contact mixing_poor->solution_interface Yes solution_purification Cause: Inefficient Extraction/Washing loss_workup->solution_purification Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Nitrobenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of managing exothermic reactions during the large-scale production of nitrobenzene. The information is presented in a practical question-and-answer format to assist you in ensuring the safety and efficiency of your experiments.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during large-scale this compound production.

Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)

A thermal runaway is a critical situation where the heat generated by the exothermic nitration of benzene (B151609) exceeds the heat removal capacity of the system. This leads to a rapid, self-accelerating increase in temperature and pressure, which can result in reactor failure and the release of toxic materials.[1] The production of this compound is a notably dangerous process due to the high exothermicity of the reaction (ΔH = -117 kJ/mol).[2]

Question: My reaction temperature is rising rapidly and uncontrollably. What immediate actions should I take, and what are the potential causes?

Answer:

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the feed of the nitrating acid (the mixture of nitric and sulfuric acids).[1] This is the most critical first step to prevent further heat generation.

  • Ensure Maximum Cooling: Verify that the cooling system is operating at its maximum capacity.[1]

  • Maintain Agitation: Proper agitation is crucial for efficient heat transfer to the cooling surfaces and to prevent the formation of localized hot spots.[1] If the agitator has failed, do not restart it, as this could suddenly mix unreacted reagents and cause a violent exotherm.

  • Prepare for Emergency Quench: If the temperature continues to rise beyond a critical limit (predetermined by safety assessments like Hazard and Operability [HAZOP] studies), initiate an emergency quench. This typically involves transferring the reactor contents to a quench tank containing a large volume of cold water.

Potential Causes and Preventative Measures:

Potential Cause Preventative Measure/Solution
Inadequate Cooling Ensure the cooling system is properly sized for the scale of the reaction. Regularly maintain and clean heat exchanger surfaces to ensure optimal performance.
Poor Agitation Use a properly designed agitation system that ensures thorough mixing of the reactants.[1] Monitor the agitator's performance throughout the reaction.
Incorrect Reagent Concentration or Ratio Use precise measurements for all reactants. Verify the concentration of the nitric and sulfuric acids before use.[1]
Rate of Addition of Nitrating Acid is Too High The rate of addition should be carefully controlled to match the heat removal capacity of the reactor. Use a calibrated dosing pump for accurate addition.
Accumulation of Unreacted Nitrating Agent If the initial reaction temperature is too low, the nitrating agent can accumulate. A subsequent small increase in temperature can then lead to a rapid, uncontrolled reaction. Ensure the reaction has initiated before proceeding with the full addition of the nitrating agent.
Issue 2: Low Yield of this compound

Question: My this compound yield is significantly lower than expected. What are the possible reasons and how can I improve it?

Answer:

Low yields in this compound production can be attributed to several factors, ranging from incomplete reaction to the formation of byproducts.

Potential Causes and Solutions:

Potential Cause Solution
Incomplete Reaction The reaction time may have been too short, or the temperature too low for the reaction to proceed to completion. Consider extending the reaction time or cautiously increasing the temperature while carefully monitoring the exotherm.
Formation of Byproducts The primary byproduct is dithis compound, which is favored at higher temperatures.[3][4][5] Oxidation of benzene can also occur. To minimize byproduct formation, maintain the reaction temperature below 50-60°C.[6][7]
Poor Mass Transfer Inefficient mixing between the organic (benzene) and aqueous (mixed acid) phases can limit the reaction rate. Ensure vigorous agitation to maximize the interfacial area between the two phases.
Loss of Product During Work-up Product can be lost during the washing and separation steps. Ensure complete phase separation and minimize the number of transfer steps.
Incorrect Stoichiometry An incorrect ratio of benzene to nitrating acid can lead to incomplete conversion of the limiting reagent. Accurately measure all reactants.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of benzene?

A1: Concentrated sulfuric acid serves two crucial roles. Firstly, it acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the benzene ring.[7][8] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is important because water can dilute the acid mixture and inhibit the reaction.[8]

Q2: How can I safely quench a large-scale this compound reaction?

A2: The standard and safest method for quenching a nitration reaction is to slowly pour the reaction mixture into a large volume of crushed ice or an ice-water mixture with vigorous stirring.[9] This serves to both dilute the concentrated acids and dissipate the significant heat of dilution.

Q3: What are the key differences in managing exotherms between batch and continuous-flow reactors for this compound production?

A3:

  • Batch Reactors: These are more common for smaller-scale production. Managing exotherms can be challenging due to the lower surface-area-to-volume ratio, making heat removal less efficient as the scale increases.[9]

  • Continuous-Flow Reactors: These offer superior heat transfer due to their high surface-area-to-volume ratio.[9] This allows for better temperature control and is inherently safer for highly exothermic reactions, making them well-suited for large-scale production.

Q4: How can the formation of dithis compound be minimized?

A4: The formation of dithis compound and other polynitrated byproducts can be minimized by:

  • Controlling Temperature: Maintaining a reaction temperature below 60°C is crucial, as higher temperatures favor dinitration.[6]

  • Controlling Stoichiometry: Using a slight excess of benzene can help to ensure that the nitrating agent is consumed before it can react a second time with the this compound product.

  • Reaction Time: Quenching the reaction promptly once the desired conversion of benzene is achieved can prevent further nitration.

Data Presentation

The following tables summarize key quantitative data for the large-scale production of this compound.

Table 1: Thermodynamic and Kinetic Data

ParameterValueSignificance
Heat of Reaction (ΔH) -117 kJ/molIndicates a highly exothermic reaction requiring significant cooling capacity.[2]
Activation Energy (Ea) for NO₂⁺ formation 18-22 kcal/mol (in mixed acid)Represents the energy barrier for the formation of the active nitrating species.[7]
Specific Heat of this compound (liquid) 1.509 J/g at 30°CImportant for calculating the heat capacity of the reaction mixture and for cooling calculations.[10]
Heat of Formation (ΔfH°) of this compound (liquid) 12.5 kJ/molUsed in thermodynamic calculations to determine the overall heat of reaction.[10]
Heat of Formation (ΔfH°) of Benzene (liquid) 49.0 kJ/molUsed in thermodynamic calculations.[11]
Heat of Formation (ΔfH°) of Nitric Acid (liquid) -173.35 kJ/molUsed in thermodynamic calculations.[11]
Heat of Formation (ΔfH°) of Water (liquid) -285.83 kJ/molUsed in thermodynamic calculations.[11]

Table 2: Typical Operating Parameters for Industrial this compound Production

ParameterTypical RangeRationale
Reaction Temperature 50 - 60°CBalances reaction rate with minimizing dinitration.[6][7]
Mixed Acid Composition 27-32% HNO₃, 56-60% H₂SO₄, 8-17% H₂OOptimized for the efficient generation of the nitronium ion and to act as a dehydrating agent.[12]
Benzene to Nitric Acid Molar Ratio Slight excess of benzeneTo ensure complete consumption of nitric acid and minimize dinitration.
Reaction Time (Continuous) Varies with reactor design and flow ratesResidence time is optimized for high conversion.
Agitator Speed Process specificMust be sufficient to ensure good mixing and heat transfer without causing excessive shear.

Experimental Protocols

Protocol 1: Reaction Calorimetry for Determining the Heat of Reaction of Benzene Nitration

Reaction calorimetry is essential for determining the heat of reaction, which is critical for safe scale-up.

Objective: To measure the heat evolved during the nitration of benzene to determine the reaction enthalpy (ΔH).

Apparatus:

  • Reaction calorimeter (e.g., RC1e or similar) with a jacketed glass reactor.

  • Automated dosing system for the nitrating acid.

  • Temperature probes for the reactor contents and the cooling jacket.

  • Stirrer with a calibrated motor.

  • Data logging and analysis software.

Methodology:

  • Calibration: Calibrate the calorimeter by introducing a known amount of electrical heat and measuring the temperature response to determine the overall heat transfer coefficient (UA).

  • Reactor Charging: Charge the reactor with a known amount of benzene.

  • Temperature Equilibration: Bring the reactor contents to the desired initial temperature (e.g., 50°C) and allow the system to reach thermal equilibrium.

  • Dosing of Nitrating Acid: Add a pre-prepared mixture of concentrated nitric acid and sulfuric acid at a constant, controlled rate using the automated dosing system.

  • Data Acquisition: Continuously record the temperature of the reactor contents and the cooling jacket, as well as the rate of addition of the nitrating acid.

  • Heat Flow Calculation: The software calculates the heat flow from the reaction in real-time using the equation: q = UA(T_reaction - T_jacket) + mC_p(dT/dt) , where q is the heat flow, U is the overall heat transfer coefficient, A is the heat transfer area, T is temperature, m is the mass of the reactor contents, C_p is the specific heat capacity, and t is time.

  • Determination of ΔH: Integrate the heat flow over the course of the addition to obtain the total heat evolved. The molar enthalpy of reaction (ΔH) is then calculated by dividing the total heat by the number of moles of the limiting reactant.

Mandatory Visualizations

Diagram 1: Signaling Pathway for Thermal Runaway

Thermal_Runaway_Pathway cluster_0 Initiating Factors cluster_1 Positive Feedback Loop cluster_2 Consequences Inadequate Cooling Inadequate Cooling Heat Generation > Heat Removal Heat Generation > Heat Removal Inadequate Cooling->Heat Generation > Heat Removal Poor Agitation Poor Agitation Poor Agitation->Heat Generation > Heat Removal High Reactant Concentration High Reactant Concentration High Reactant Concentration->Heat Generation > Heat Removal High Addition Rate High Addition Rate High Addition Rate->Heat Generation > Heat Removal Temperature Increase Temperature Increase Heat Generation > Heat Removal->Temperature Increase Exothermic Reaction Increased Reaction Rate Increased Reaction Rate Temperature Increase->Increased Reaction Rate Arrhenius Law Pressure Buildup Pressure Buildup Temperature Increase->Pressure Buildup Boiling of Reactants Boiling of Reactants Temperature Increase->Boiling of Reactants Increased Reaction Rate->Heat Generation > Heat Removal Positive Feedback Reactor Failure / Explosion Reactor Failure / Explosion Pressure Buildup->Reactor Failure / Explosion Boiling of Reactants->Pressure Buildup

Caption: The positive feedback loop leading to a thermal runaway in this compound production.

Diagram 2: Experimental Workflow for Safe this compound Synthesis

Safe_Synthesis_Workflow start Start prep_reactants Prepare & Verify Reactants start->prep_reactants charge_benzene Charge Benzene to Reactor prep_reactants->charge_benzene cool_reactor Cool Reactor to Initial Temperature charge_benzene->cool_reactor start_agitation Start Agitation cool_reactor->start_agitation prepare_mixed_acid Prepare Mixed Acid (under cooling) start_agitation->prepare_mixed_acid add_mixed_acid Controlled Addition of Mixed Acid prepare_mixed_acid->add_mixed_acid monitor_temp Monitor Temperature Continuously add_mixed_acid->monitor_temp temp_ok Temperature in Safe Range? monitor_temp->temp_ok reaction_complete Reaction Complete? temp_ok->reaction_complete Yes emergency Emergency Shutdown Procedure temp_ok->emergency No reaction_complete->add_mixed_acid No quench Quench Reaction (Ice/Water) reaction_complete->quench Yes workup Product Work-up (Wash, Separate) quench->workup end End workup->end

Caption: A generalized workflow for the safe laboratory synthesis of this compound.

Diagram 3: Troubleshooting Logic for Thermal Runaway

Troubleshooting_Runaway start High Temperature Alarm stop_feed Immediately Stop Nitrating Acid Feed start->stop_feed max_cooling Ensure Maximum Cooling is Applied stop_feed->max_cooling check_agitation Check Agitator Status max_cooling->check_agitation agitator_ok Agitator Running? check_agitation->agitator_ok temp_decreasing Is Temperature Decreasing? agitator_ok->temp_decreasing Yes do_not_restart_agitator Do NOT Restart Agitator agitator_ok->do_not_restart_agitator No continue_monitoring Continue Monitoring Until Stable temp_decreasing->continue_monitoring Yes prepare_quench Prepare for Emergency Quench temp_decreasing->prepare_quench No investigate_cause Investigate Root Cause (Post-Incident) continue_monitoring->investigate_cause quench_reaction Initiate Quench prepare_quench->quench_reaction quench_reaction->investigate_cause do_not_restart_agitator->prepare_quench

Caption: A decision-making flowchart for responding to a thermal runaway event.

References

"side reactions of nitrobenzene under strong basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions of nitrobenzene, particularly under strong basic conditions. It is intended for researchers, scientists, and professionals in drug development who may encounter unexpected outcomes during synthesis.

Troubleshooting Guides

Q1: My reaction was intended to be a simple reduction, but I've isolated a yellow, crystalline solid instead of the expected amine. What is it?

A1: Under strong basic (alkaline) conditions, the reduction of this compound often does not proceed to aniline. Instead, it undergoes bimolecular condensation reactions.[1][2][3] The yellow solid you have likely isolated is azoxybenzene (B3421426), an intermediate in this reaction pathway.[4] Depending on the specific reducing agent and conditions, further reduction can lead to azobenzene (B91143) or hydrazobenzene (B1673438).[5][6]

Q2: I am seeing a mixture of azoxybenzene, azobenzene, and hydrazobenzene in my product. How can I control the reaction to favor a single product?

A2: The specific product obtained depends heavily on the choice of reducing agent used in the alkaline medium.[7]

  • For Azoxybenzene: Use milder reducing agents. Treating this compound with reagents like glucose or arsenic trioxide (As₂O₃) in the presence of sodium hydroxide (B78521) (NaOH) typically yields azoxybenzene.[4][5]

  • For Azobenzene: Using lithium aluminium hydride (LiAlH₄) can reduce this compound to azobenzene.[6]

  • For Hydrazobenzene: A stronger reducing agent is required. Using zinc dust with sodium hydroxide (Zn/NaOH) will typically yield hydrazobenzene.[5][8]

Controlling reaction time and temperature is also crucial. Over-reduction can occur if the reaction is left for too long or at too high a temperature.

Q3: The reaction with solid potassium hydroxide (KOH) became violently exothermic and produced a dark, tarry substance. What happened?

A3: A vigorous reaction between this compound and solid potassium hydroxide can occur, especially with heating, leading to the formation of o-nitrophenol.[9] This reaction, known as the Wohl reaction, can be highly exothermic.[9] If the temperature is not controlled, it can lead to decomposition and the formation of polymeric, tar-like substances.[9] Using a solvent like ligroin can help moderate the reaction. It is critical to maintain strict temperature control and consider that this specific reaction may not be suitable for all experimental setups due to its potential hazards.

Q4: I am trying to perform a reaction on a substituted this compound under basic conditions, but I am getting very low yields or no reaction. Why?

A4: The nature and position of substituents on the benzene (B151609) ring can significantly influence the reaction.

  • Electron-withdrawing groups can affect the reactivity of the nitro group and the stability of intermediates.

  • Steric hindrance from bulky ortho-substituents can impede the bimolecular condensation steps required to form azo- and azoxy- compounds.

  • Intramolecular reactions , such as the oxidation of a methyl group on o- and p-nitrotoluenes, can occur under strong basic conditions, leading to complex and sometimes dangerously violent side reactions.[9]

It is advisable to perform a thorough literature search for your specific substituted this compound to understand its reactivity under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products when this compound is subjected to strong basic conditions?

A1: In a strong alkaline medium, the reduction of this compound leads to a series of bimolecular products. The reaction proceeds through intermediate species, nitrosobenzene (B162901) and phenylhydroxylamine, which then condense.[1][2][10] The main products, in order of increasing reduction, are:

  • Azoxybenzene

  • Azobenzene

  • Hydrazobenzene

Q2: What is the general mechanism for the formation of these bimolecular products?

A2: The generally accepted mechanism involves the following key steps:

  • Initial reduction of this compound forms both nitrosobenzene and phenylhydroxylamine intermediates.[1][11]

  • These two intermediates undergo a condensation reaction. This step is believed to be very fast compared to the initial reduction.[11]

  • The condensation product dehydrates to form azoxybenzene.

  • Further reduction of azoxybenzene yields azobenzene, which can be further reduced to hydrazobenzene.

Q3: Does this compound itself react with sodium hydroxide without a reducing agent?

A3: Generally, this compound is not considered acidic and does not react with aqueous sodium hydroxide under standard conditions.[12] However, under more forceful conditions, such as heating with solid potassium or sodium hydroxide, a hydroxylation reaction can occur to produce o-nitrophenol, though yields may be very low with NaOH.[9]

Data Presentation

Table 1: Products from the Reduction of this compound in Alkaline Media

Reducing AgentBasePrimary Product(s)Reference
Glucose (C₆H₁₂O₆)NaOHAzoxybenzene[5]
Arsenic Trioxide (As₂O₃)NaOHAzoxybenzene[5]
Sodium Methoxide (B1231860) (CH₃ONa)in Methanol (B129727)Azoxybenzene[11]
Lithium Aluminium Hydride (LiAlH₄)-Azobenzene[6]
Zinc Dust (Zn)NaOHHydrazobenzene[5][8]
Stannous Chloride (SnCl₂)NaOHAzobenzene[10]

Experimental Protocols

Protocol 1: Synthesis of Azoxybenzene via Alkaline Reduction

This protocol is a generalized procedure based on the reduction of this compound using sodium methoxide.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Sodium metal (or Sodium Methoxide)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add clean sodium metal in small pieces to an excess of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Once the sodium methoxide solution has cooled, add this compound dropwise to the flask with stirring.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of azoxybenzene is generally observed.[11]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude yellow product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to yield pure azoxybenzene.

Visualizations

Reaction_Pathway This compound This compound Intermediates Nitrosobenzene + Phenylhydroxylamine This compound->Intermediates Initial Reduction Azoxybenzene Azoxybenzene Intermediates->Azoxybenzene Condensation & Dehydration Azobenzene Azobenzene Azoxybenzene->Azobenzene Reduction Hydrazobenzene Hydrazobenzene Azobenzene->Hydrazobenzene Further Reduction

Caption: Bimolecular reduction pathway of this compound in a basic medium.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Base, and Reducing Agent B Heat / Reflux (Monitor by TLC) A->B C Cool and Quench with Water B->C D Extract with Organic Solvent C->D E Wash and Dry Organic Layer D->E F Remove Solvent E->F G Purify Product (e.g., Recrystallization) F->G

Caption: General experimental workflow for this compound reduction.

Troubleshooting_Logic cluster_issues Problem Identification cluster_causes Potential Causes Start Unexpected Result Observed WrongProduct Incorrect Product (e.g., Azoxy vs Hydrazo) Start->WrongProduct LowYield Low Yield or No Reaction Start->LowYield Decomposition Decomposition or Violent Reaction Start->Decomposition Cause1 Incorrect Reducing Agent Strength WrongProduct->Cause1 Cause4 Incorrect Stoichiometry of Base/Reagents WrongProduct->Cause4 Cause2 Substituent Effects or Steric Hindrance LowYield->Cause2 LowYield->Cause4 Cause3 Poor Temperature Control Decomposition->Cause3

Caption: Troubleshooting logic for unexpected reaction outcomes.

References

Technical Support Center: Degradation of Nitrobenzene with Strong Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of nitrobenzene using strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strong oxidizing agents for this compound degradation?

Several advanced oxidation processes (AOPs) utilizing strong oxidizing agents have proven effective for the degradation of this compound. The most commonly employed methods include:

  • Fenton's Reagent (H₂O₂/Fe²⁺): This system generates highly reactive hydroxyl radicals (•OH) that readily attack the this compound molecule. The degradation rate is highly dependent on the molar ratio of this compound to hydrogen peroxide and the iron catalyst.[1]

  • Ozonation (O₃): Ozone can degrade this compound either through direct oxidation or by the formation of hydroxyl radicals, especially in the presence of catalysts or at higher pH.[2][3] The efficiency of ozonation can be significantly enhanced by using catalysts like ceramic honeycombs.[2]

  • Persulfate (S₂O₈²⁻): Persulfate can be activated to form sulfate (B86663) radicals (SO₄•⁻), which are also powerful oxidizing agents for this compound degradation.[3] Combining ozone with persulfate has shown synergistic effects, leading to higher degradation efficiency.[3][4][5]

  • Potassium Permanganate (KMnO₄): Permanganate is a selective oxidant that can degrade certain organic compounds.[6] While it is effective against many contaminants, its reactivity towards benzene (B151609) itself is low.[6]

Q2: What are the typical intermediate byproducts formed during the oxidation of this compound?

The degradation of this compound by strong oxidizing agents can proceed through various pathways, leading to the formation of several intermediate byproducts. Common intermediates include:

  • Nitrophenols (o-, m-, p-nitrophenol)

  • Phenol

  • Catechol

  • Hydroquinone

  • Benzoquinone

  • Organic acids (e.g., acetic acid)

Ultimately, complete mineralization aims to convert these intermediates into carbon dioxide, water, and inorganic nitrogen species like nitrate (B79036) (NO₃⁻).[1][7]

Q3: What is the optimal pH for the Fenton process in this compound degradation?

The Fenton reaction is highly pH-dependent. The optimal pH for the degradation of this compound using the classical Fenton reagent is typically around 3.0.[1][8] At this acidic pH, the generation of hydroxyl radicals is most efficient. At higher pH values, iron precipitates as ferric hydroxide, which reduces the availability of the catalyst and hinders the reaction.[1]

Q4: How can the efficiency of this compound degradation by ozonation be improved?

Several factors can enhance the efficiency of ozonation for this compound degradation:

  • Catalysts: The use of catalysts like ceramic honeycombs or zeolites can significantly increase the rate of this compound oxidation by promoting the generation of hydroxyl radicals.[2][9]

  • pH: Operating at a higher pH (e.g., pH 10) can improve degradation efficiency.[3]

  • Combination with other oxidants: Combining ozone with persulfate has been shown to achieve higher degradation rates than using either oxidant alone.[3][4][5]

  • UV Radiation: The use of UV light in conjunction with ozone (O₃/UV) can also enhance the degradation process.

Troubleshooting Guides

Issue 1: Low this compound Degradation Efficiency

Possible Cause Troubleshooting Step
Incorrect pH For Fenton and Fenton-like reactions, ensure the pH is acidic, ideally around 3.0.[1][8] For ozonation, a higher pH (around 10) might be more effective.[3]
Suboptimal Oxidant/Catalyst Ratio The molar ratio of the oxidant (e.g., H₂O₂) and catalyst (e.g., Fe²⁺) to this compound is crucial. For the Fenton process, a recommended molar ratio of H₂O₂/nitrobenzene/Fe²⁺ is around 10:1:1.[1]
Insufficient Reaction Time The degradation of this compound takes time. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the concentration of this compound over time to determine the optimal reaction time.
Presence of Scavengers Other organic or inorganic compounds in the solution can compete for the oxidizing radicals, reducing the efficiency of this compound degradation. The presence of tert-butanol, a known hydroxyl radical scavenger, can sharply decrease the removal of this compound.[2]
Inadequate Mixing Ensure the reaction mixture is well-mixed to facilitate contact between the reactants.

Issue 2: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Variability in Reagent Purity/Concentration Use high-purity reagents and accurately prepare all solutions. Verify the concentration of the oxidant (e.g., H₂O₂) before each experiment, as it can decompose over time.
Fluctuations in Temperature The degradation rate can be temperature-dependent.[10] Maintain a constant temperature throughout the experiment using a water bath or a temperature-controlled reactor.
Inconsistent pH Control The pH of the reaction mixture can change during the degradation process. Use a pH meter to monitor the pH and adjust it as needed with acid or base.
Photodegradation Effects Some reactions may be sensitive to light. Conduct experiments in a controlled light environment or use amber glassware if necessary.

Data Presentation: Degradation Efficiency and Conditions

Table 1: Comparison of this compound Degradation Efficiency with Different Oxidizing Systems

Oxidizing SystemDegradation Efficiency (%)Reaction Time (min)Key ConditionsReference
Ozone (O₃) alone69.4430pH 10, Ozone conc. 60 mg/L[3][5]
Persulfate (Na₂S₂O₈) alone27.1430pH 10, Persulfate conc. 2.5 mmol/L[3][5]
Ozone/Persulfate (O₃/Na₂S₂O₈)90.5930pH 10, Ozone conc. 60 mg/L, Persulfate conc. 2.5 mmol/L[3][4][5]
Fenton (H₂O₂/Fe²⁺)>90-Molar ratio H₂O₂/nitrobenzene/Fe²⁺ = 10:1:1, pH 3.0[1]
Ultrasound/FentonHigh removal~40Acidic conditions[11]

Table 2: Byproducts of this compound Oxidation

Oxidizing SystemMajor ByproductsReference
Fenton (H₂O₂/Fe²⁺)Nitrophenols, Phenol, Catechol[1]
Ozonation (O₃)Catechol, Nitrite[12]
Alkaline this compound Oxidation (of lignin)Vanillin, Syringaldehyde, p-hydroxybenzaldehyde[13][14][15]

Experimental Protocols

Protocol 1: this compound Degradation using Fenton's Reagent

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of the desired concentration in deionized water.

    • Prepare a solution of ferrous sulfate (FeSO₄·7H₂O) as the catalyst source.

    • Prepare a solution of hydrogen peroxide (H₂O₂). The concentration should be determined based on the desired molar ratio to this compound.

  • Experimental Setup:

    • Use a batch reactor equipped with a magnetic stirrer.

    • Maintain the desired reaction temperature using a water bath.

  • Procedure:

    • Add a known volume of the this compound solution to the reactor.

    • Adjust the initial pH of the solution to approximately 3.0 using sulfuric acid (H₂SO₄).

    • Add the required amount of the ferrous sulfate solution to achieve the desired catalyst concentration.

    • Initiate the reaction by adding the hydrogen peroxide solution.

    • Start the magnetic stirrer to ensure complete mixing.

    • Collect samples at regular time intervals.

    • Quench the reaction in the samples immediately by adding a suitable quenching agent (e.g., sodium sulfite) to stop the oxidation process.

    • Analyze the samples for the remaining this compound concentration and any intermediate byproducts using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: this compound Degradation using Ozonation

  • Preparation of Solution:

    • Prepare a stock solution of this compound in deionized water.

  • Experimental Setup:

    • Use a bubble column reactor or a similar setup that allows for efficient gas-liquid contact.

    • Connect an ozone generator to the reactor.

    • Include an off-gas ozone destruction unit (e.g., a potassium iodide solution) for safety.

  • Procedure:

    • Add a known volume of the this compound solution to the reactor.

    • Adjust the initial pH of the solution to the desired value (e.g., 10 for enhanced degradation).

    • Start bubbling ozone gas through the solution at a constant flow rate.

    • Maintain a constant temperature throughout the experiment.

    • Collect liquid samples at different time points.

    • Immediately quench the reaction in the samples (e.g., with sodium thiosulfate) to stop further oxidation.

    • Analyze the samples for this compound concentration and byproducts.

Visualizations

experimental_workflow_fenton cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_nb This compound Solution reactor Batch Reactor (pH 3.0, Temp Control) prep_nb->reactor prep_fe FeSO₄ Solution prep_fe->reactor prep_h2o2 H₂O₂ Solution prep_h2o2->reactor Initiates Reaction mixing Magnetic Stirring reactor->mixing sampling Sampling at Time Intervals mixing->sampling quenching Reaction Quenching sampling->quenching analysis HPLC / GC-MS Analysis quenching->analysis

Caption: Experimental workflow for this compound degradation using Fenton's reagent.

degradation_pathway_this compound NB This compound NP Nitrophenols NB->NP Hydroxylation P Phenol NB->P NP->P Denitration C Catechol P->C BQ Benzoquinone C->BQ OA Organic Acids C->OA BQ->OA Ring Cleavage MIN Mineralization (CO₂, H₂O, NO₃⁻) OA->MIN

Caption: Simplified degradation pathway of this compound by strong oxidizing agents.

References

Technical Support Center: Improving Selectivity in Nitrobenzene Reduction to Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective reduction of nitrobenzene to aniline (B41778).

Troubleshooting Guide

Issue 1: Low Aniline Yield or Incomplete Conversion

Q: My this compound reduction is resulting in a low yield of aniline and a significant amount of unreacted this compound. What are the potential causes and how can I troubleshoot this?

A: Low yields in the catalytic hydrogenation of this compound can stem from several factors. Key areas to investigate include catalyst activity, reaction conditions, and reagent purity.[1]

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Fresh Catalyst: Test a fresh batch of catalyst to rule out deactivation of the current batch.[1]

    • Catalyst Deactivation: Catalysts like Palladium on carbon (Pd/C) can deactivate over time due to factors like carbonaceous fouling and poisoning.[1][2] If using a recycled catalyst, consider a regeneration step. For Pd/C, an oxidative treatment may restore activity.[1]

    • Catalyst Loading: Ensure the correct catalyst loading is used. Insufficient catalyst will lead to incomplete conversion.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete conversion.[1] Gradually increase the hydrogen pressure within the recommended range for your specific catalyst.

    • Temperature: The reaction temperature is critical. For instance, Pd/C catalysts often require elevated temperatures (e.g., 60-180°C) to achieve high conversion rates.[1][3] Carefully increase the temperature while monitoring the reaction progress.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint.[1]

  • Ensure Reagent Purity:

    • This compound and Solvent Purity: Impurities in the this compound or solvent can act as catalyst poisons, significantly reducing the reaction rate and yield.[1] Use purified this compound and high-purity solvents.

Issue 2: Formation of Undesired Byproducts

Q: I am observing significant amounts of side products, such as azoxybenzene (B3421426) and azobenzene (B91143), in my reaction mixture. How can I minimize their formation?

A: The formation of azoxybenzene and azobenzene is a common issue, arising from the condensation of intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine.[1] These byproducts are often favored under conditions of incomplete reduction.

Strategies to Minimize Byproducts:

  • Optimize Hydrogen Availability: A sufficient and consistent supply of hydrogen is crucial to favor the complete reduction of intermediates to aniline.[1] Ensure good agitation to maximize gas-liquid mass transfer.

  • Solvent Selection: The choice of solvent can influence selectivity. Protic solvents like ethanol (B145695) can act as a hydrogen source and may favor the formation of aniline.

  • Catalyst Choice: The choice of catalyst can significantly impact selectivity. While Pd/C is common, other catalysts like Raney Nickel may offer different selectivity profiles.[4]

  • Control Reaction Temperature: Elevated temperatures can sometimes lead to an increase in side reactions.[5] A careful optimization of the reaction temperature is necessary to balance reaction rate and selectivity.

Issue 3: Difficulty in Product Purification

Q: How can I effectively purify aniline from the reaction mixture, especially if it contains unreacted starting material or byproducts?

A: Several methods can be employed to purify aniline, depending on the nature of the impurities.

Purification Techniques:

  • Acid-Base Extraction: Aniline is basic and can be separated from neutral organic compounds by extraction with an acidic solution (e.g., 10% HCl). The aniline will form a water-soluble salt (anilinium chloride) and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the aniline, which can then be extracted with an organic solvent.[6][7]

  • Distillation:

    • Simple Distillation: If the boiling points of aniline and the impurities are significantly different, simple distillation can be an effective purification method.[8]

    • Steam Distillation: Aniline can be isolated from non-volatile inorganic compounds by steam distillation.[8]

    • Vacuum Distillation: For old or discolored aniline, distillation under reduced pressure can be used for purification.[9]

  • Chromatography: Column chromatography can be used for purification, but co-elution with reactants or byproducts can be an issue. Trying different solvent systems or stationary phases (e.g., alumina (B75360) instead of silica (B1680970) gel) may improve separation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound reduction to aniline?

A1: A variety of catalysts are used, with the choice depending on the desired selectivity, reaction conditions, and cost. Common choices include:

  • Palladium on carbon (Pd/C): A widely used and effective catalyst.[4]

  • Raney Nickel: Often used when trying to avoid dehalogenation in substrates with halogen substituents.[4]

  • Platinum (Pt) based catalysts: Also highly effective for this transformation.[11]

  • Iron (Fe) or Tin (Sn) in acidic media: A classical method for this reduction.[4]

Q2: What analytical methods can be used to monitor the progress of the reaction?

A2: Several analytical techniques can be employed to monitor the consumption of this compound and the formation of aniline and byproducts:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the progress of the reaction.

  • Gas Chromatography (GC): A quantitative method to determine the concentration of volatile components in the reaction mixture.[12]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of the reaction mixture.[12]

Q3: Can impurities in the starting this compound affect the reaction?

A3: Yes, impurities in the this compound can act as catalyst poisons, leading to lower reaction rates and incomplete conversion.[1] It is crucial to use high-purity starting materials for optimal results.

Q4: What is the general reaction mechanism for the catalytic hydrogenation of this compound?

A4: The catalytic hydrogenation of this compound to aniline is believed to proceed through a series of intermediates. The reaction generally follows a pathway involving the initial formation of nitrosobenzene, which is then reduced to phenylhydroxylamine, and finally to aniline.[13][14]

Data Presentation

Table 1: Influence of Reaction Conditions on Aniline Yield and Selectivity

ParameterConditionEffect on Aniline YieldEffect on SelectivityReference
Temperature 40°C85%-[15]
50°C96%-[15]
60°C99%-[15]
70°C99%-[15]
60 - 180°CHigh conversion, but selectivity can decrease at higher temperaturesAniline selectivity decreased from 97% at 60°C to 68% at 180°C for a 0.3 wt% Pd/Al2O3 catalyst.[3]
Catalyst 5 wt% Pd/Al2O3High ConversionMaximum aniline selectivity of 88%, decreasing to 35% at 180°C.[3]
0.3 wt% Pd/Al2O3High ConversionInitial aniline selectivity of 97% at 60°C, decreasing to 68% at 180°C.[3]
Solvent (Photocatalytic Reduction) 50% EtOH in water96% conversion92% selectivity to aniline[16]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound using Pd/C

  • Materials: this compound, Palladium on carbon (e.g., 5% or 10% Pd/C), solvent (e.g., ethanol, methanol), Hydrogen gas.

  • Apparatus: A high-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Procedure:

    • Charge the reactor with this compound and the solvent.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reactor and purge it several times with hydrogen gas to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by observing hydrogen uptake and/or by taking samples for analysis (e.g., TLC, GC).

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent.

    • The filtrate contains the aniline product, which can be purified by distillation or other suitable methods.

Protocol 2: Reduction of this compound using Tin and Hydrochloric Acid

  • Materials: this compound, Granulated Tin, Concentrated Hydrochloric Acid.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Procedure:

    • In the round-bottom flask, combine this compound and granulated tin.

    • Slowly add concentrated hydrochloric acid in portions through the dropping funnel. The reaction is exothermic and may require cooling in a water bath to control the rate.[1]

    • After the addition of the acid is complete, heat the mixture under reflux for approximately 30-60 minutes to ensure complete reduction.[1]

    • After cooling, the reaction mixture will contain the anilinium chloride salt. To isolate aniline, make the solution strongly alkaline with sodium hydroxide (B78521) solution.

    • The aniline can then be separated by steam distillation or solvent extraction.

Visualizations

Reaction_Pathway NB This compound NSB Nitrosobenzene NB->NSB +2H PHA Phenylhydroxylamine NSB->PHA +2H AZOXY Azoxybenzene NSB->AZOXY + Phenylhydroxylamine - H2O AN Aniline PHA->AN +2H PHA->AZOXY + Nitrosobenzene - H2O AZO Azobenzene AZOXY->AZO +2H

Caption: Reaction pathway for this compound reduction to aniline.

Troubleshooting_Workflow Start Low Aniline Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Purity Verify Reagent Purity Start->Check_Purity Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst Regenerate_Catalyst Regenerate Catalyst Check_Catalyst->Regenerate_Catalyst Increase_H2 Increase H2 Pressure Check_Conditions->Increase_H2 Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Purify_Reagents Purify this compound/Solvent Check_Purity->Purify_Reagents Success Improved Yield Fresh_Catalyst->Success Regenerate_Catalyst->Success Increase_H2->Success Increase_Temp->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for low aniline yield.

Purification_Logic rect_node rect_node Start Purification of Aniline Impurity_Type Nature of Impurity? Start->Impurity_Type Neutral_Organic Neutral Organic Impurity_Type->Neutral_Organic  Neutral Organic Non_Volatile Non-Volatile / Inorganic Impurity_Type->Non_Volatile Non-Volatile / Inorganic   Similar_Polarity Similar Polarity Impurity_Type->Similar_Polarity Similar Polarity / Boiling Point Acid_Base Acid-Base Extraction Distillation Distillation Chromatography Column Chromatography Neutral_Organic->Acid_Base Non_Volatile->Distillation Similar_Polarity->Chromatography

Caption: Decision tree for aniline purification method selection.

References

Technical Support Center: Purification of Aniline from Nitrobenzene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of aniline (B41778) produced from the catalytic hydrogenation of nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of aniline.

Problem Potential Cause(s) Recommended Solution(s)
Purified aniline is discolored (yellow, brown, or black). Oxidation of aniline by air, especially when exposed to light or heat.[1][2][3]- Perform purification, particularly distillation, under an inert atmosphere (e.g., nitrogen or argon).[4]- For liquid aniline, distill over a small amount of zinc dust to prevent oxidation during heating.[1][5]- Store purified aniline in a cool, dark place under an inert atmosphere.[1]- For solid aniline derivatives, recrystallization can be effective. Adding activated charcoal during this process can help adsorb colored impurities.[4]
Low yield of purified aniline after distillation. - Aniline loss as vapor during the process.[6]- Degradation of aniline at high temperatures.[7]- Inefficient separation from high-boiling point impurities.- Optimize distillation parameters. Vacuum distillation is recommended to lower the boiling point and reduce thermal degradation.[3]- Ensure the distillation apparatus is well-sealed to prevent vapor loss.- For steam distillation, be aware that it can be a slow process with potential for aniline loss.[6][7]
Presence of unreacted this compound in the purified aniline. Incomplete hydrogenation reaction or inefficient purification.- Use acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Aniline will form a water-soluble salt (anilinium hydrochloride), while this compound remains in the organic layer. The layers can then be separated.[1][8][9][10]
Water contamination in the final product. - Aniline is hygroscopic and can absorb moisture from the air.[5][11]- Incomplete removal of water produced during the hydrogenation reaction.- Dry the aniline using a suitable drying agent like potassium hydroxide (B78521) (KOH) or calcium hydride (CaH₂) before final distillation.[5][11]- Utilize a distillation setup designed to separate water, potentially by removing the aniline-water azeotrope.[12]
Phenol (B47542) impurity detected in the purified aniline. Phenol can be a byproduct of the this compound hydrogenation. Its boiling point is very close to that of aniline, making separation by simple distillation challenging.[12][13]- Perform distillation using a column with a high number of theoretical plates for better separation.- Convert phenol to a non-volatile phenolate (B1203915) salt by treating the crude aniline with a base (e.g., NaOH) before distillation. The salt will remain in the distillation residue.[13]
Residual catalyst present in the product. Inefficient filtration of a heterogeneous catalyst after the hydrogenation reaction.- For insoluble catalysts like palladium on carbon, filtration through a pad of Celite can effectively remove the solid particles.[14]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude aniline produced from this compound hydrogenation?

A1: Common impurities include unreacted this compound, water, and by-products from the reaction such as azobenzene, azoxybenzene, and hydrazobenzene.[15][16] Phenol and aminophenols can also be formed as secondary components.[12] Additionally, colored polymeric compounds may be present due to the oxidation of aniline.[3]

Q2: Why does my freshly distilled, colorless aniline turn yellow or brown over time?

A2: The discoloration of aniline upon storage is due to aerial oxidation.[1][2] The amino group in aniline is susceptible to oxidation by atmospheric oxygen, which is often accelerated by exposure to light and heat, leading to the formation of colored impurities.[1][2][17]

Q3: What is the most effective method for removing unreacted this compound from my aniline sample?

A3: Acid-base extraction is a highly effective method. By treating the mixture with a dilute acid like hydrochloric acid (HCl), the basic aniline is converted into its water-soluble salt, anilinium hydrochloride.[8] The neutral this compound remains in the organic phase and can be separated using a separating funnel.[8][9][10]

Q4: How can I assess the purity of my aniline after purification?

A4: Several analytical techniques can be used to determine the purity of aniline:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating aniline from unreacted starting materials and organic impurities.[4][18]

  • Gas Chromatography (GC): A common technique for analyzing volatile compounds like aniline and its potential impurities.[19]

  • Melting Point Analysis: For solid aniline derivatives, a sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.[4]

  • Thin-Layer Chromatography (TLC): A quick and qualitative method to check for the presence of impurities. A pure compound should ideally show a single spot.[4]

Q5: Is steam distillation a good method for purifying aniline?

A5: Steam distillation can be an effective method for removing high-boiling and difficult-to-remove impurities.[6][7] However, it has some drawbacks. The process can be slow, making it less practical for large-scale production.[6][7] There is also a risk of aniline degradation due to heat and loss of product as vapor.[6][7] Careful temperature control is necessary.[6]

Quantitative Data

Table 1: Boiling Point of Aniline at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
760 (Atmospheric)184
2072-73

(Data sourced from reference[3])

Table 2: Purity Analysis Techniques for Aniline

Technique Principle Typical Application Reference
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a mobile and stationary phase.Quantifying aniline and separating it from non-volatile impurities.[18][20]
Gas Chromatography (GC)Separation of volatile compounds in the gas phase.Detecting and quantifying volatile impurities like benzene, cyclohexanol, and phenol.[19]
Non-Aqueous TitrationTitration of the basic aniline moiety in a non-aqueous solvent.Assay of aniline salts.[18]
UV-Vis SpectrophotometryMeasurement of light absorbance at a specific wavelength.Quick quantification of aniline, though less specific than HPLC.[18]

Experimental Protocols

Protocol 1: Purification of Aniline by Acid-Base Extraction to Remove this compound

  • Dissolution: Dissolve the crude aniline-nitrobenzene mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separating funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The aniline will be protonated and move into the aqueous (bottom) layer as anilinium hydrochloride, while this compound remains in the organic (top) layer.[1][8][9][10]

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Re-extraction (Optional): For maximum recovery, wash the organic layer with fresh 1M HCl two more times and combine all aqueous fractions.

  • Basification: Cool the combined aqueous fractions in an ice bath. Slowly add a base, such as 6M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 9, confirmed with pH paper). The aniline will precipitate or form an oil.[1]

  • Final Extraction: Extract the liberated aniline from the aqueous solution using an organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation to obtain purified aniline.

Protocol 2: Purification of Aniline by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed, using grease if necessary.[3]

  • Drying (Optional but Recommended): If water is present, pre-dry the crude aniline with a suitable drying agent like potassium hydroxide (KOH).[5][11]

  • Charge the Flask: Add the crude aniline and a few boiling stones or a magnetic stir bar to the distillation flask. Adding a small amount of zinc dust can help prevent oxidation during heating.[1][5]

  • Apply Vacuum: Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level (e.g., 20 mmHg).[3]

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Distillation: As the aniline begins to boil (at a reduced temperature, e.g., ~72-73 °C at 20 mmHg), the vapor will rise and condense in the condenser.[3] Collect the distilled aniline in the receiving flask.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Storage: Store the freshly distilled, colorless aniline in a sealed container under an inert atmosphere and in a cool, dark place.[1]

Visualizations

experimental_workflow Experimental Workflow for Aniline Purification cluster_hydrogenation This compound Hydrogenation cluster_purification Purification Steps cluster_analysis Quality Control start This compound + H2 + Catalyst reaction Catalytic Hydrogenation start->reaction crude_product Crude Aniline Mixture (Aniline, this compound, Water, By-products) reaction->crude_product catalyst_removal Catalyst Filtration (e.g., through Celite) crude_product->catalyst_removal acid_base_extraction Acid-Base Extraction (Separates Aniline from this compound) catalyst_removal->acid_base_extraction drying Drying (e.g., with KOH) acid_base_extraction->drying distillation Vacuum Distillation drying->distillation final_product Purified Aniline distillation->final_product analysis Purity Analysis (HPLC, GC, etc.) final_product->analysis

Caption: Workflow for aniline production and purification.

troubleshooting_logic Troubleshooting Logic for Discolored Aniline start Problem: Purified Aniline is Discolored cause Primary Cause: Aerial Oxidation start->cause contributing_factors Contributing Factors cause->contributing_factors heat Heat Exposure contributing_factors->heat light Light Exposure contributing_factors->light air Air (Oxygen) Exposure contributing_factors->air solutions Solutions contributing_factors->solutions distill_inert Distill under Inert Atmosphere (N2 or Ar) solutions->distill_inert distill_zinc Distill over Zinc Dust solutions->distill_zinc store_properly Store in Cool, Dark Place under Inert Atmosphere solutions->store_properly recrystallize Recrystallize with Activated Charcoal (for solids) solutions->recrystallize

Caption: Troubleshooting guide for discolored aniline.

References

Technical Support Center: Preventing Catalyst Poisoning During Nitrobenzene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to diagnose, prevent, and manage catalyst poisoning during the catalytic hydrogenation of nitrobenzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this compound hydrogenation?

A1: Catalyst poisoning is the deactivation of a catalyst due to the strong chemical adsorption (chemisorption) of impurities onto its active sites.[1][2] These impurities, known as poisons, block the sites that are necessary for the hydrogenation reaction to occur, leading to a significant reduction in reaction rate and overall process efficiency.[3] This deactivation can be partial or total, and in some cases, irreversible.

Q2: What are the most common catalyst poisons encountered in this compound hydrogenation?

A2: The most frequently encountered poisons for noble metal catalysts (like Palladium, Platinum, and Nickel) used in hydrogenation are:

  • Sulfur-containing compounds: Thiols, thiophenes, sulfides, and sulfites are severe poisons, often causing irreversible deactivation even at parts-per-million (ppm) concentrations.[4][5]

  • Nitrogen-containing compounds: Amines, nitriles, oximes, and nitrogen-containing heterocycles can coordinate with the metal active sites and inhibit the reaction.[4][5]

  • Halides: Chloride, bromide, and iodide ions can strongly adsorb on the catalyst surface.[4][6]

  • Other common poisons: Carbon monoxide (often an impurity in hydrogen gas), heavy metals (like lead or arsenic), and compounds with multiple bonds can also act as poisons.[4][5][6]

Q3: How can I identify if my catalyst is poisoned?

A3: The primary indicators of catalyst poisoning during an experiment include:

  • A sudden or gradual decrease in the reaction rate, or a complete halt of the reaction.[5]

  • A noticeable change in product selectivity; for example, an increase in the formation of intermediates like nitrosobenzene (B162901) or azoxybenzene.[4]

  • The need for harsher reaction conditions (higher temperature or pressure) to achieve the same conversion rate as with a fresh catalyst.

  • Physical changes in the catalyst, such as a change in color, which may indicate the deposition of carbonaceous materials (coking).[4]

Q4: What are the likely sources of these catalyst poisons?

A4: Poisons can be introduced from several sources:

  • This compound Feedstock: The industrial synthesis of this compound can leave trace impurities, such as sulfur-containing compounds like thiophene.[4]

  • Starting Material Synthesis (for derivatives): For substituted nitroarenes, impurities may arise from previous synthetic steps. For example, residual amine catalysts from a Henry reaction can poison the hydrogenation catalyst.[5]

  • Solvents: Solvents may contain trace impurities like sulfur compounds.[5]

  • Hydrogen Gas: The hydrogen source may be contaminated with carbon monoxide.[5]

  • Reaction Vessel: Inadequate cleaning of the reactor can introduce contaminants from previous experiments.[5]

Troubleshooting Guide

Issue 1: The hydrogenation reaction is very slow, has stalled, or does not start.

Possible CauseDiagnostic StepRecommended Solution
Catalyst Poisoning Analyze the starting materials (this compound, solvent, hydrogen) for common poisons (sulfur, nitrogen, halides).1. Purify Reagents: Recrystallize the this compound substrate and distill the solvent.[7] 2. Use a Guard Bed: Pass the liquid feedstock through a pre-column containing activated carbon or alumina (B75360) to adsorb impurities before they reach the catalyst.[7] 3. Change Hydrogen Source: Use a higher purity grade of hydrogen gas.
Inactive or Oxidized Catalyst Test the catalyst with a clean, reliable substrate (e.g., pure this compound in a purified solvent) to verify its intrinsic activity.1. Use Fresh Catalyst: Replace the suspected catalyst with a new batch.[7] 2. Ensure Proper Handling: If using a pyrophoric catalyst like Pd/C, ensure it was handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[7]
Insufficient Catalyst Loading The reaction shows a very slow, linear conversion rate rather than a complete stop.Incrementally increase the weight percentage of the catalyst.

Issue 2: Product selectivity has changed, with an increase in intermediates.

Possible CauseDiagnostic StepRecommended Solution
Selective Poisoning Certain poisons can selectively block sites responsible for the complete reduction to aniline, leading to an accumulation of intermediates.Identify and remove the poison source as described in Issue 1. In some cases, intentional selective poisoning is used to produce intermediates, but this requires precise control.[6]
Carbon Deposition (Fouling) The catalyst appears black and clumped. This can be caused by high local temperatures on the catalyst surface.1. Improve Agitation: Increase the stirring speed to improve heat and mass transfer. 2. Optimize Temperature: Lower the reaction temperature to minimize side reactions that lead to coking.[4] 3. Regenerate Catalyst: If applicable, perform a regeneration procedure (see Q5).

Catalyst Regeneration

Q5: Can a poisoned catalyst be regenerated and reused?

A5: Yes, regeneration is possible in some cases, depending on the nature of the poison and the severity of deactivation.[7]

  • Reversible Poisoning: Poisons that are weakly adsorbed or are organic deposits can often be removed.

  • Irreversible Poisoning: Strong chemisorption, such as from sulfur or heavy metals, can cause permanent deactivation, making regeneration impractical.[5] In these instances, replacing the catalyst is the only option.

A general regeneration protocol for deactivation by organic deposits or coke involves controlled oxidation.

Data Presentation: Impact of Common Poisons

The following table provides a general overview of the impact of common poison classes on palladium-catalyzed this compound hydrogenation. The exact effects can vary based on specific reaction conditions, catalyst type, and poison concentration.

Poison ClassExample CompoundsTypical ConcentrationImpact on Catalyst ActivityReversibility
Sulfur Compounds Thiols, Thiophenes> 1 ppmSevere and rapid deactivation.[5]Often Irreversible
Nitrogen Compounds Amines, Nitriles50 - 1000 ppmModerate to significant inhibition.[5]Often Reversible
Halides Chloride ions> 10 ppmModerate inhibition.Reversible
Carbon Monoxide CO> 5 ppmStrong but often reversible inhibition.Reversible

Experimental Protocols

Protocol 1: Standard this compound Hydrogenation

  • Reactor Setup: Add a magnetic stir bar and the catalyst (e.g., 5 wt% Pd/C) to a suitable high-pressure reaction vessel.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., ethanol (B145695) or methanol) followed by the this compound substrate.

  • Hydrogen Purge: Seal the vessel again, and carefully purge the system with hydrogen gas 3-5 times, ensuring no air remains.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and begin vigorous stirring. If required, heat the reaction to the target temperature (e.g., 40-50°C).[7]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS or TLC).

  • Workup: Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate contains the product.

Protocol 2: Catalyst Regeneration by Oxidation

Caution: This procedure should be performed in a well-ventilated fume hood.

  • Washing: After filtering the catalyst from the reaction mixture, wash it thoroughly with a solvent (e.g., N,N-dimethylformamide or the reaction solvent) to remove any physically adsorbed species.[7]

  • Drying: Carefully dry the washed catalyst in a vacuum oven at a temperature below 100°C until a constant weight is achieved.

  • Oxidation: Place the dried, poisoned catalyst in a tube furnace or a porcelain crucible. Heat the catalyst in a gentle stream of air at a temperature between 110-140°C for 2-4 hours.[7][8] This step aims to oxidize and volatilize the adsorbed poisons and carbonaceous deposits.

  • Cooling: Allow the catalyst to cool to room temperature under a stream of inert gas to prevent re-oxidation of the active metal surface.

  • Storage: Store the regenerated catalyst under an inert atmosphere until further use.[7]

Visualizations

Logical Relationships and Workflows

CatalystPoisoningMechanism cluster_catalyst Catalyst Surface ActiveSite Active Site (Pd, Pt) BlockedSite Blocked Active Site ActiveSite->BlockedSite This compound This compound This compound->ActiveSite Adsorption (Desired) Hydrogen H₂ Hydrogen->ActiveSite Adsorption (Desired) Poison Poison (e.g., Sulfur compound) Poison->ActiveSite Strong Chemisorption Deactivation Reaction Rate Decreases or Stops BlockedSite->Deactivation

Caption: Mechanism of catalyst poisoning by competitive adsorption.

TroubleshootingWorkflow Start Reaction Slows or Stops CheckPurity Analyze Purity of Substrate & Solvent Start->CheckPurity CheckCatalyst Test Catalyst with Clean Substrate CheckPurity->CheckCatalyst No Impurities Detected PoisonSuspected Poisoning is Likely CheckPurity->PoisonSuspected Impurities Detected CheckCatalyst->PoisonSuspected Passes Test (Problem is in original reagents) CatalystInactive Catalyst is Inactive (e.g., Oxidized) CheckCatalyst->CatalystInactive Fails Test Purify Action: Purify Reagents & Use Guard Bed PoisonSuspected->Purify Replace Action: Use Fresh Catalyst & Ensure Proper Handling CatalystInactive->Replace End Problem Resolved Purify->End Replace->End

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

PurificationWorkflow Start Raw this compound Feedstock Distillation Step 1: Distillation or Recrystallization Start->Distillation GuardBed Step 2: Pass Through Guard Bed (Activated Carbon/Alumina) Distillation->GuardBed Analysis Step 3: Purity Analysis (GC, HPLC) GuardBed->Analysis Decision Purity Acceptable? Analysis->Decision Reactor Purified Feedstock Ready for Reaction Decision->Reactor Yes Repeat Repeat Purification Decision->Repeat No Repeat->Distillation

Caption: Workflow for feedstock purification to prevent catalyst poisoning.

References

"effect of water content on the stability of nitrobenzene solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of nitrobenzene solutions. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and common organic solvents?

A1: this compound has very low solubility in water, approximately 1.9 g/L at 20°C and 1.8 g/L at 25°C.[1][2] It is, however, readily soluble in most organic solvents, including ethanol, ether, and benzene (B151609).[3] This disparity in solubility is due to the non-polar aromatic structure of this compound, which interacts more favorably with non-polar organic solvents than with polar water molecules.[3]

Q2: How does water content affect the stability of this compound solutions?

A2: While this compound is relatively stable and does not readily hydrolyze in neutral or acidic aqueous solutions, the presence of water can lead to several issues in a laboratory setting:[4]

  • Precipitation: Due to its low water solubility, exceeding the solubility limit in aqueous solutions will cause this compound to precipitate, leading to inaccurate concentrations and inconsistent experimental results.

  • Enhanced Photodegradation: In aqueous environments, this compound can undergo photodegradation, especially when exposed to UV light. The presence of water can facilitate photochemical reactions.[5][6]

  • Base-Catalyzed Hydrolysis: At elevated temperatures and in the presence of strong bases (e.g., potassium hydroxide), this compound can undergo hydrolysis to form nitrophenols.[7]

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: To ensure the stability and accuracy of this compound stock solutions, follow these guidelines:

  • Solvent Choice: For most applications, use a compatible organic solvent in which this compound is highly soluble, such as ethanol, methanol (B129727), or acetonitrile (B52724). For aqueous buffers, prepare a concentrated stock in a water-miscible organic solvent and dilute it to the final concentration immediately before use, ensuring the final concentration is below the solubility limit.

  • Storage Conditions: Store stock solutions in tightly sealed, amber glass vials to protect them from light and prevent evaporation.[8] For long-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

  • Purity Check: Periodically check the purity of the stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), especially if it has been stored for an extended period.

Q4: What are the primary degradation pathways for this compound in aqueous solutions?

A4: The degradation of this compound in aqueous solutions can proceed through several pathways, depending on the conditions:

  • Photodegradation: Upon exposure to UV light, this compound can be excited to a higher energy state. In aqueous solution, this can lead to the formation of photoproducts, although the process can be slow.[5] Vibrational energy transfer to the surrounding water molecules can quench the excited state, and hydrogen bonding with water can slow down internal conversion processes.[5]

  • Reduction: In the presence of reducing agents (like zero-valent iron) or under certain biological conditions, the nitro group can be reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming aniline.[9]

  • Oxidation (Advanced Oxidation Processes): In the presence of strong oxidizing agents like hydroxyl radicals (generated, for example, by O₃/H₂O₂), the benzene ring can be attacked to form phenolic compounds (e.g., nitrophenols).[10][11] Further oxidation can lead to the opening of the aromatic ring, forming aliphatic compounds, and eventual mineralization to CO₂, H₂O, and nitrate (B79036) ions.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in an aqueous this compound solution. The concentration of this compound exceeds its solubility limit in water.1. Prepare a fresh solution at a lower concentration. 2. Increase the proportion of organic co-solvent in your aqueous buffer if your experimental design allows. 3. Gently warm the solution to aid dissolution, but be mindful of potential degradation at higher temperatures.
Inconsistent results in a series of experiments using the same this compound stock solution. The stock solution may have degraded over time due to exposure to light or elevated temperatures.1. Prepare a fresh stock solution. 2. Store stock solutions in amber vials and at a low temperature (2-8°C). 3. Aliquot the stock solution to minimize handling and exposure of the entire stock to ambient conditions. 4. Verify the concentration and purity of the stock solution using a validated analytical method like HPLC.
Color of the this compound solution changes over time (e.g., deepens in yellow). This could indicate the formation of degradation products, such as nitrophenols, particularly under basic conditions or upon prolonged exposure to light.1. Discard the solution and prepare a fresh one. 2. Ensure the solution is protected from light and stored at a neutral or slightly acidic pH if possible. 3. Analyze the solution for the presence of potential degradation products.
Low yield or unexpected byproducts in a reaction involving this compound. The presence of water in the this compound reagent could interfere with water-sensitive reactions. The this compound itself might be unstable under the specific reaction conditions (e.g., high temperature, strong base).1. Use anhydrous this compound for moisture-sensitive reactions. 2. Review the reaction conditions; if a strong base is used at high temperatures, consider if this compound hydrolysis is a possible side reaction. 3. Analyze the crude reaction mixture to identify byproducts and understand the side reactions.

Quantitative Data

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
200.19
250.18

Data compiled from various sources.[1][2]

Table 2: Degradation of this compound under Laboratory-Scale Advanced Oxidation

ConditionsInitial this compound Concentration (mg/L)Degradation Rate Constant (min⁻¹)Half-life (min)
Electrochemical Oxidation (Current Density: 10 mA cm⁻²)1005.9 x 10⁻²11.7
Electrochemical Oxidation (Current Density: 20 mA cm⁻²)1007.8 x 10⁻²8.9
Electrochemical Oxidation (Current Density: 30 mA cm⁻²)1008.8 x 10⁻²8.0

Data from a study on electrochemical degradation and may not reflect typical storage conditions.[11]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous this compound Solution

This protocol describes the preparation of a 100 mg/L aqueous this compound solution.

Materials:

  • This compound (ACS reagent grade or higher)

  • Methanol (HPLC grade)

  • Deionized water

  • 10 mL volumetric flask

  • 100 mL volumetric flask

  • Micropipettes

Procedure:

  • Prepare a Stock Solution (10,000 mg/L in Methanol):

    • Accurately weigh 100 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Dissolve the this compound in a small amount of methanol and then fill the flask to the mark with methanol. Mix thoroughly. This is your primary stock solution.

  • Prepare the Aqueous Working Solution (100 mg/L):

    • Using a calibrated micropipette, transfer 1 mL of the 10,000 mg/L methanolic stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with deionized water.

    • Invert the flask several times to ensure the solution is homogeneous.

  • Storage:

    • Use this solution fresh. If short-term storage is necessary, transfer it to a tightly sealed amber glass vial and store at 2-8°C for no longer than 24 hours.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products.[12]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, start with 30% acetonitrile and increase to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dilute the this compound solution to be tested to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time. The method should be validated to ensure it can separate this compound from its potential degradation products.

Visualizations

Nitrobenzene_Degradation_Pathways cluster_reduction Reduction Pathway cluster_oxidation Oxidation Pathway cluster_photodegradation Photodegradation NB This compound Nitroso Nitrosobenzene NB->Nitroso +2H⁺, +2e⁻ Phenols Nitrophenols NB->Phenols +•OH Excited Excited State This compound* NB->Excited UV Light Phenyl Phenylhydroxylamine Nitroso->Phenyl +2H⁺, +2e⁻ Aniline Aniline Phenyl->Aniline +2H⁺, +2e⁻ RingOpening Ring Opening Products (e.g., aliphatic acids) Phenols->RingOpening +•OH Mineralization Mineralization (CO₂, H₂O, NO₃⁻) RingOpening->Mineralization Further Oxidation Photo Photoproducts Excited->Photo

Caption: Major degradation pathways of this compound in aqueous solutions.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Solution Check_Prep Review Solution Preparation and Storage Start->Check_Prep Check_Solubility Is Concentration Below Solubility Limit? Check_Prep->Check_Solubility Yes Prepare_Fresh Prepare Fresh Solution Check_Prep->Prepare_Fresh No Check_Storage Was Solution Protected from Light and Heat? Check_Solubility->Check_Storage Yes Use_Cosolvent Use Organic Co-solvent or Lower Concentration Check_Solubility->Use_Cosolvent No Proper_Storage Store in Amber Vials at 2-8°C Check_Storage->Proper_Storage No Analyze Analyze for Degradation (e.g., via HPLC) Check_Storage->Analyze Yes End Consistent Results Prepare_Fresh->End Use_Cosolvent->Prepare_Fresh Proper_Storage->Prepare_Fresh Analyze->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

"controlling regioselectivity in the halogenation of nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Halogenation of Nitrobenzene

Welcome to the technical support center for the regioselective halogenation of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the halogenation of this compound typically meta-selective?

A1: The nitro group (-NO₂) is a strong electron-withdrawing group. Through inductive and resonance effects, it pulls electron density out of the benzene (B151609) ring.[1][2] This deactivates the ring towards electrophilic aromatic substitution. When drawing the resonance structures of this compound, a partial positive charge develops on the ortho and para positions.[2][3] An incoming electrophile (e.g., Cl⁺, Br⁺) is also positively charged and will be repelled by these positions.[2] Consequently, the meta position, which is less electron-deficient, becomes the most favorable site for attack, leading to the formation of the meta-substituted product.[1][4]

Q2: What are the standard reagents and catalysts for the halogenation of this compound?

A2:

  • Chlorination: The most common method involves using chlorine gas (Cl₂) with a Lewis acid catalyst such as ferric chloride (FeCl₃) or anhydrous aluminum chloride (AlCl₃).[5][6] Iron filings can also be used as a catalyst.[7]

  • Bromination: This reaction typically requires bromine (Br₂) and a ferric catalyst (e.g., FeBr₃), often at elevated temperatures (e.g., 140 °C) due to the deactivated nature of the ring.[8][9]

  • Iodination: Direct iodination with I₂ is generally not effective even with a Lewis acid. An oxidizing agent is required to generate the more potent electrophile, I⁺.[10]

Q3: How do reaction conditions influence the regioselectivity and yield?

A3: Reaction conditions are critical for controlling the outcome.

  • Temperature: Halogenation of the deactivated this compound ring often requires heat. For instance, chlorination is typically conducted between 35-45 °C.[11] Bromination may require temperatures as high as 140 °C.[9] Excessively high temperatures can lead to the formation of di-substituted byproducts.[12]

  • Catalyst: The Lewis acid catalyst is essential for polarizing the halogen molecule (e.g., Cl-Cl or Br-Br) to create a strong enough electrophile to attack the deactivated ring.[13] The choice and purity of the catalyst can significantly impact reaction rate and yield. Solid acid catalysts, like zeolites, have been shown to provide very high selectivity for the meta product.[14]

Q4: Is it possible to achieve ortho or para halogenation of this compound?

A4: Under standard laboratory conditions, achieving significant yields of ortho or para isomers is very challenging due to the strong meta-directing effect of the nitro group.[15] The meta product is overwhelmingly favored. However, advanced and non-standard techniques are being explored:

  • Directing Groups: Installing a second substituent that is a strong ortho, para-director can influence the position of halogenation, though the outcome will depend on the interplay between the two groups.[16][17]

  • Cavity Quantum Electrodynamics: Recent research has theoretically shown that coupling the this compound molecule to an optical cavity could fundamentally alter the reaction's selectivity to favor ortho or para products, though this is not a conventional synthetic method.[15]

Troubleshooting Guide

Problem 1: My reaction yield for meta-chlorothis compound is very low.

  • Possible Cause 1: Inactive Catalyst. Lewis acid catalysts like FeCl₃ are hygroscopic and can be deactivated by moisture.

    • Solution: Ensure your catalyst is anhydrous. Use freshly opened catalyst or dry it before use. Handle it in a moisture-free environment (e.g., under a nitrogen atmosphere).

  • Possible Cause 2: Insufficient Reaction Temperature. The deactivating nature of the nitro group means the reaction is often slow at room temperature.[18]

    • Solution: Gently heat the reaction mixture. For chlorination, a temperature range of 35-45 °C is recommended.[11] Monitor the reaction progress by TLC or GC to find the optimal temperature without promoting side reactions.

  • Possible Cause 3: Poor Quality Reagents. Impurities in this compound or the halogenating agent can interfere with the reaction.

    • Solution: Use purified this compound and a reliable source for your halogenating agent.

Problem 2: I am observing significant amounts of ortho and para isomers in my product mixture.

  • Possible Cause 1: Incorrect Reaction Conditions. While meta is the major product, minor amounts of ortho and para isomers are expected. Certain conditions might slightly increase their formation.

    • Solution: Re-evaluate your reaction setup. The use of specific solid acid catalysts, such as H-USY zeolites, can enhance meta-selectivity to over 90%.[14]

  • Possible Cause 2: Misinterpretation of Analytical Data. Ensure your characterization techniques (e.g., NMR, GC-MS) are correctly identifying the isomers.

    • Solution: Compare your analytical data with documented spectra for all three isomers (ortho, meta, para-halothis compound) to confirm their presence and relative quantities.

Problem 3: My analysis shows the formation of di-halogenated products.

  • Possible Cause: Reaction conditions are too harsh.

    • Solution: The introduction of one halogen atom further deactivates the ring, but di-substitution can still occur under forcing conditions. Reduce the reaction temperature, decrease the reaction time, or use a stoichiometric amount of the halogenating agent rather than an excess. Follow the reaction's progress closely using TLC or GC to stop it once the mono-halogenated product is maximized.

Data Presentation: Isomer Distribution

The regioselectivity of electrophilic aromatic substitution on this compound is predominantly meta. The following table summarizes typical isomer distributions for various reactions.

ReactionReagents & ConditionsOrtho (%)Meta (%)Para (%)Reference
Chlorination Cl₂, FeCl₃, 35-45 °C10864[11]
Nitration NO₂⁺PF₆⁻, 96% H₂SO₄7.191.57.4[11]
Nitration NO₂⁺PF₆⁻, CH₃NO₂1088.51.5[11]

Note: The chlorination of this compound is the standard method for producing m-chlorothis compound, as the alternative route, nitration of chlorobenzene, yields only about 1% of the meta isomer.[19]

Experimental Protocols

Key Experiment: Chlorination of this compound to Synthesize m-Chlorothis compound

This protocol is a generalized procedure based on established methods for the electrophilic chlorination of a deactivated aromatic ring.

Materials:

  • This compound

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine (gas or from a source like trichloroisocyanuric acid)

  • Dichloromethane (B109758) (or other suitable inert solvent)

  • 5% Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, gas inlet tube, stirring mechanism, heating mantle, separatory funnel.

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a gas inlet tube. The apparatus should be protected from atmospheric moisture with drying tubes.

  • Reagent Preparation: Dissolve this compound in a minimal amount of an inert solvent like dichloromethane in the reaction flask.

  • Catalyst Addition: Add the anhydrous ferric chloride catalyst to the stirred solution. A typical catalytic amount is ~5 mol% relative to the this compound.

  • Chlorination: Slowly bubble chlorine gas through the stirred mixture. Alternatively, if using a solid chlorine source, add it portion-wise. Maintain the reaction temperature between 35-45 °C using a water bath or heating mantle.[11]

  • Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Neutralization: Wash the organic layer sequentially with a 5% sodium hydroxide solution (to remove unreacted chlorine and HCl) and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is an isomeric mixture. Purification to isolate the m-chlorothis compound can be achieved by fractional distillation under reduced pressure or recrystallization.[19]

Visualizations

G Directing Effect of the Nitro Group cluster_this compound This compound Resonance cluster_intermediates Electrophilic Attack Intermediates (Sigma Complexes) This compound This compound O⁻ -N⁺ O Ortho Ortho Attack Unfavorable Positive charge on adjacent carbon This compound->Ortho E⁺ attack at ortho Meta Meta Attack More Stable Positive charge is delocalized away This compound->Meta E⁺ attack at meta Para Para Attack Unfavorable Positive charge on adjacent carbon This compound->Para E⁺ attack at para Meta_Product Meta-Halothis compound (Major Product) Meta->Meta_Product Deprotonation (fast)

Caption: The directing effect of the nitro group favors meta substitution.

G Experimental Workflow: Halogenation of this compound start Start: Assemble Dry Apparatus reagents Add this compound, Solvent, and Anhydrous FeCl₃ start->reagents reaction Introduce Halogenating Agent (e.g., Cl₂) at 35-45°C reagents->reaction monitor Monitor Reaction by TLC/GC reaction->monitor monitor->reaction Incomplete workup Quench with Water & Separate Layers monitor->workup Complete wash Wash Organic Layer (NaOH, Brine) workup->wash dry Dry (e.g., MgSO₄) & Filter wash->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate purify Purify Crude Product (Distillation/Recrystallization) evaporate->purify end End: Pure m-Halothis compound purify->end

Caption: A typical experimental workflow for halogenating this compound.

References

Technical Support Center: Skraup Synthesis of Quinoline with Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Skraup synthesis with nitrobenzene as the oxidizing agent. Our goal is to help you minimize byproduct formation, optimize reaction outcomes, and ensure safe and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the Skraup synthesis when using this compound?

A1: The most significant byproduct is a dark, viscous, tar-like substance. This tar is primarily composed of a complex, high-molecular-weight polymer formed from the acid-catalyzed polymerization of acrolein, an intermediate in the reaction.[1] Additionally, the this compound used as an oxidizing agent is itself reduced, primarily to aniline (B41778), which can then participate in the Skraup reaction.[2][3] Under the strongly acidic conditions of the reaction, other reduction byproducts of this compound, such as phenylhydroxylamine and p-aminophenol, could potentially be formed, though their contribution to the byproduct profile is less documented in the context of the Skraup synthesis.

Q2: What is the primary cause of the notoriously violent and exothermic nature of the Skraup synthesis?

A2: The reaction's vigorous exothermicity stems from the dehydration of glycerol (B35011) to acrolein by concentrated sulfuric acid. This step is highly exothermic and can lead to a rapid, uncontrolled increase in temperature, posing a significant safety hazard.[1]

Q3: How does the choice of oxidizing agent impact byproduct formation?

A3: While this compound is a common oxidizing agent, alternatives exist that can influence the reaction's vigor and byproduct profile. For instance, arsenic acid has been reported to result in a less violent reaction.[4] The use of m-nitrobenzenesulfonic acid is another alternative, with the advantage that its reduced byproducts are often more easily removed during workup via a basic wash.

Troubleshooting Guides

Issue 1: Excessive Tar Formation Leading to Low Yield and Difficult Purification

Symptoms:

  • The reaction mixture becomes a thick, black, unmanageable tar.

  • The yield of the desired quinoline (B57606) product is significantly lower than expected.

  • Isolation of the product via extraction or distillation is challenging.

Possible Causes:

  • Localized Overheating: The highly exothermic dehydration of glycerol to acrolein can create hot spots in the reaction mixture, promoting the polymerization of acrolein.

  • High Concentration of Acrolein: A rapid formation of acrolein can lead to its self-polymerization before it has a chance to react with the aniline.

  • Prolonged Reaction Time at High Temperatures: Extended exposure to the harsh acidic and high-temperature conditions favors polymerization.

Solutions:

  • Temperature Control: Maintain a consistent and optimized reaction temperature. Gradual heating and efficient cooling are crucial to prevent runaway reactions.

  • Use of a Moderator: The addition of ferrous sulfate (B86663) (FeSO₄) can help to moderate the reaction's exothermicity.[4]

  • Slow Addition of Reactants: Adding the sulfuric acid or glycerol slowly to the reaction mixture can help to control the rate of acrolein formation and minimize its concentration at any given time.

  • Efficient Stirring: Vigorous mechanical stirring is essential to ensure even heat distribution and prevent localized overheating.

Issue 2: Contamination of the Final Product with this compound Reduction Byproducts

Symptoms:

  • The purified quinoline product shows impurities that are not starting aniline or tar-related.

  • Spectroscopic analysis (e.g., NMR, MS) indicates the presence of aniline or other aromatic amines in the final product.

Possible Causes:

  • Incomplete Reaction of Aniline Formed In Situ: this compound is reduced to aniline during the reaction. This newly formed aniline may not have sufficient time or optimal conditions to react completely.

  • Formation of Other Reduction Products: Depending on the specific reaction conditions, small amounts of other this compound reduction products like phenylhydroxylamine or its rearrangement products could be formed.

Solutions:

  • Sufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the in-situ-formed aniline to react.

  • Purification via Diazotization: Unreacted aniline can be removed from the crude product by dissolving the mixture in dilute acid, cooling to 0-5 °C, and adding a solution of sodium nitrite. The aniline is converted to a non-volatile diazonium salt, which can then be removed. The quinoline can then be recovered by making the solution basic and performing a steam distillation.

Quantitative Data

The yield of the desired quinoline product can be influenced by the choice of reactants and reaction conditions. Below is a summary of reported yields for the Skraup synthesis.

Aniline DerivativeOxidizing AgentProductYield (%)
AnilineThis compoundQuinoline84-91
o-BromoanilineNot Specified8-Bromoquinoline~75
o-NitroanilineNot Specified8-Nitroquinoline<17

Data sourced from multiple literature reports. Yields are highly dependent on specific experimental conditions.[5]

Experimental Protocols

Standard Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • This compound

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate.

  • Slowly and with vigorous stirring and external cooling, add the concentrated sulfuric acid.

  • Add the this compound to the mixture.

  • Gently heat the mixture. Once the reaction begins (indicated by a noticeable exotherm), remove the heat source and control the reaction rate with external cooling as needed.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Allow the reaction mixture to cool.

  • Carefully pour the mixture into a large volume of water and make it strongly alkaline with a concentrated sodium hydroxide (B78521) solution.

  • Perform a steam distillation to isolate the crude quinoline from the tarry residue.

  • Separate the quinoline layer from the aqueous distillate.

  • Dry the crude quinoline over a suitable drying agent (e.g., anhydrous potassium carbonate) and purify by distillation.

Visualizations

Skraup_Byproducts Byproduct Formation in Skraup Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) Quinoline_Intermediate 1,2-Dihydroquinoline Acrolein->Quinoline_Intermediate + Aniline Tar Tarry Byproducts (Polyacrolein) Acrolein->Tar H⁺, Heat (Polymerization) Aniline Aniline Quinoline Quinoline (Desired Product) Quinoline_Intermediate->Quinoline Oxidation This compound This compound (Oxidizing Agent) Aniline_Byproduct Aniline (Reduced this compound) This compound->Aniline_Byproduct Reduction Other_Byproducts Other this compound Reduction Products This compound->Other_Byproducts Further Reduction Aniline_Byproduct->Quinoline_Intermediate + Acrolein

Caption: Byproduct formation pathways in the Skraup synthesis.

Troubleshooting_Skraup Troubleshooting Workflow for Skraup Synthesis Start Experiment Start Problem Issue Encountered Start->Problem Tar_Formation Excessive Tar Formation? Problem->Tar_Formation Low_Yield Low Quinoline Yield? Tar_Formation->Low_Yield No Solution_Tar Solutions: - Control Temperature - Use Moderator (FeSO₄) - Slow Reagent Addition - Vigorous Stirring Tar_Formation->Solution_Tar Yes Solution_Yield Solutions: - Check Reaction Time/Temp - Optimize Reactant Ratios - Efficient Purification Low_Yield->Solution_Yield Yes Impure_Product Impure Product? Low_Yield->Impure_Product No End Optimized Synthesis Solution_Tar->End Solution_Yield->End Solution_Impure Solutions: - Diazotization of Aniline - Steam Distillation - Recrystallization/Chromatography Impure_Product->Solution_Impure Yes Impure_Product->End No Solution_Impure->End

Caption: A decision-making workflow for troubleshooting common issues.

References

Technical Support Center: Quenching of Fluorescence by Nitrobenzene in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescence quenching properties of nitrobenzene in analytical assays.

Frequently Asked questions (FAQs)

Q1: What is fluorescence quenching by this compound?

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. This compound is a well-known quencher that can decrease the fluorescence of various fluorophores. This process is often utilized in analytical assays to detect the presence or concentration of specific analytes.

Q2: What are the primary mechanisms of fluorescence quenching by this compound?

This compound primarily quenches fluorescence through two main mechanisms:

  • Photo-induced Electron Transfer (PET): In this process, an electron is transferred from the excited state of the fluorophore to this compound, which is an electron-deficient molecule. This results in a non-fluorescent state.[1]

  • Static and Dynamic Quenching: Quenching can occur through two distinct modes. Dynamic (or collisional) quenching happens when the excited fluorophore collides with a this compound molecule.[2] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and this compound in the ground state.[2]

Q3: Which factors influence the efficiency of fluorescence quenching by this compound?

Several factors can affect the degree of fluorescence quenching:

  • Concentration of this compound: Higher concentrations of this compound generally lead to more significant quenching.[3]

  • Choice of Fluorophore: The susceptibility to quenching varies between different fluorescent molecules.

  • Solvent Polarity: The polarity of the solvent can influence the interaction between the fluorophore and this compound, thereby affecting the quenching efficiency.[4]

  • Temperature: Temperature can impact the rate of diffusion and collisions, which is particularly relevant for dynamic quenching.[2]

Troubleshooting Guides

Problem 1: No observable fluorescence quenching upon addition of this compound.

  • Possible Cause: The concentration of this compound may be too low to induce a noticeable effect.

    • Solution: Increase the concentration of this compound incrementally and monitor the fluorescence intensity.

  • Possible Cause: The chosen fluorophore may not be susceptible to quenching by this compound.

    • Solution: Consult literature to ensure the selected fluorophore is known to be quenched by nitroaromatic compounds. Consider using a different fluorophore if necessary.

  • Possible Cause: The solvent may be interfering with the quenching process.

    • Solution: Evaluate the effect of different solvents on the quenching efficiency. Some solvents may inhibit the necessary interactions between the fluorophore and this compound.[4]

Problem 2: The fluorescence signal is almost completely quenched with a very small amount of this compound.

  • Possible Cause: The quenching process is highly efficient.

    • Solution: To obtain a more detailed quenching profile, prepare a more dilute stock solution of this compound to allow for finer control over its concentration in the assay.

  • Possible Cause: The initial concentration of the fluorophore is too low.

    • Solution: Increase the concentration of the fluorophore to a level where the quenching can be observed over a wider range of this compound concentrations.

Problem 3: Inconsistent or non-reproducible fluorescence readings.

  • Possible Cause: The "inner filter effect" may be occurring, especially at high concentrations of the fluorophore or this compound. This is where the quencher absorbs either the excitation or emission light.[5]

    • Solution: Measure the absorbance spectra of your fluorophore and this compound. If there is significant overlap, you may need to adjust your excitation/emission wavelengths or dilute your samples.[5]

  • Possible Cause: Variations in experimental conditions.

    • Solution: Ensure that the temperature, pH, and solvent composition are kept consistent across all experiments.

  • Possible Cause: Photobleaching of the fluorophore.

    • Solution: Reduce the intensity and duration of the excitation light exposure. If possible, incorporate an anti-photobleaching agent into the assay buffer.

Problem 4: The Stern-Volmer plot is non-linear.

  • Possible Cause: Both static and dynamic quenching are occurring simultaneously.[2]

    • Solution: A non-linear, upward-curving Stern-Volmer plot can indicate the presence of both quenching mechanisms.[2] Further analysis using time-resolved fluorescence measurements can help distinguish between the two.

  • Possible Cause: Formation of a ground-state complex between the fluorophore and this compound.

    • Solution: This is characteristic of static quenching and can lead to a non-linear plot. Analyze the data using a modified Stern-Volmer equation that accounts for static quenching.

Quantitative Data

The efficiency of fluorescence quenching by this compound is often quantified using the Stern-Volmer constant (KSV). A higher KSV value indicates a more efficient quenching process.

FluorophoreSolventStern-Volmer Constant (KSV) (M-1)Reference
PyreneHydrophobic Deep Eutectic Solvent (TBAC-DA)Significantly high (qualitative)[6]
AnthraceneEthanol- (non-linear plot observed)[2]
p-Chloroaniline1,4-dioxane- (Stern-Volmer plots generated)[3]
Chlorophyll a in octyl-β-D-glucopyranoside micelles50 mM phosphate (B84403) buffer (pH 7.3)- (Determined to be most sensitive detergent)[7]
Magnesium Metal-Organic Framework-1.52 x 106[8]

Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay

This protocol outlines the basic steps for conducting a fluorescence quenching experiment using this compound.

1. Reagent Preparation:

  • Prepare a stock solution of the chosen fluorophore in a suitable solvent (e.g., ethanol, acetonitrile). The concentration should be optimized to give a strong, stable fluorescence signal.
  • Prepare a high-concentration stock solution of this compound in the same solvent.

2. Assay Setup:

  • In a series of fluorescence cuvettes or a microplate, add a fixed volume of the fluorophore stock solution.
  • Include the following controls:
  • Buffer/Solvent Blank: Contains only the solvent.
  • Fluorophore Control: Contains the fluorophore in the solvent with no this compound.
  • Add increasing volumes of the this compound stock solution to the sample cuvettes/wells.
  • Adjust the final volume of all samples to be identical by adding the appropriate amount of solvent.

3. Incubation:

  • Gently mix the contents of each cuvette/well.
  • Incubate the samples for a short period (e.g., 5-10 minutes) at room temperature to allow for equilibrium to be reached.

4. Measurement:

  • Measure the fluorescence intensity of each sample using a fluorometer. Set the excitation and emission wavelengths to the optimal values for the chosen fluorophore.

5. Data Analysis:

  • Subtract the fluorescence intensity of the buffer/solvent blank from all other readings.
  • Plot the fluorescence intensity (or the ratio of initial fluorescence to quenched fluorescence, F₀/F) as a function of the this compound concentration.
  • Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ is the fluorescence in the absence of the quencher, F is the fluorescence in the presence of the quencher, Ksv is the Stern-Volmer constant, and [Q] is the quencher concentration.[9]

Diagrams

Quenching_Mechanism cluster_fluorophore Fluorophore (F) F_ground Ground State (F) F_excited Excited State (F*) F_ground->F_excited Excitation (Light) FQ Non-fluorescent Ground-State Complex (FQ) F_ground->FQ Complex Formation (Static) F_excited->F_ground Fluorescence Q This compound (Q) F_excited->Q Collisional Quenching (Dynamic) Q->F_ground Non-radiative decay Experimental_Workflow start Start prep Prepare Fluorophore and This compound Stock Solutions start->prep setup Set up Assay Plate/Cuvettes (Controls + Samples) prep->setup add_quencher Add Increasing Concentrations of this compound setup->add_quencher incubate Incubate at Room Temperature add_quencher->incubate measure Measure Fluorescence Intensity incubate->measure analyze Data Analysis (Stern-Volmer Plot) measure->analyze end End analyze->end

References

Technical Support Center: Stability of Nitrobenzene Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrobenzene under UV irradiation.

Troubleshooting Guide

Unexpected results during the UV irradiation of this compound can arise from various factors. This guide will help you identify and resolve common issues encountered during your experiments.

Problem Potential Cause Recommended Solution
Low or no degradation of this compound Inappropriate Wavelength: The UV lamp's emission spectrum may not sufficiently overlap with the absorption spectrum of this compound. This compound has a weak absorption band in the UVA region (~345 nm) and stronger absorptions in the UVB and UVC regions.[1]Verify the lamp's specifications and ensure its emission wavelength is suitable for exciting this compound. For direct photolysis, wavelengths below 300 nm are generally more effective.
Insufficient Irradiation Time or Intensity: The duration or power of UV exposure may be inadequate for significant degradation.Increase the irradiation time or use a higher-intensity UV source. Monitor the degradation periodically to determine the optimal exposure time.
Solvent Effects: The solvent can influence the photochemical pathway. In some solvents like cyclohexane, the S1/S0 internal conversion can be slow, and in aqueous solutions, vibrational energy transfer can quench internal excitation, preventing product formation on short timescales.[1]Consider the choice of solvent. Protic solvents like isopropyl alcohol can participate in hydrogen abstraction reactions.[2] For degradation studies, aqueous solutions are common, but the pH and presence of other species will affect the outcome.
Presence of Quenchers: Dissolved oxygen can quench the triplet excited state of this compound, although its effect on the overall quantum yield might be minimal in some cases.[3] Other impurities in the solvent or reagents could also act as quenchers.For mechanistic studies, deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) prior to and during irradiation. Use high-purity solvents and reagents.
Inconsistent or irreproducible results Fluctuations in Lamp Output: The intensity of the UV lamp may decrease over time or fluctuate.Use a radiometer to measure the lamp's output before each experiment to ensure consistent irradiation intensity.
Temperature Variations: Photochemical reaction rates can be temperature-dependent.Control the temperature of the reaction vessel using a water bath or a temperature-controlled chamber.[4][5]
Inconsistent Sample Preparation: Variations in the concentration of this compound or other reagents will lead to different results.Ensure accurate and consistent preparation of all solutions. Use calibrated volumetric glassware and analytical balances.
Formation of unexpected products Secondary Photochemical Reactions: Primary photoproducts may themselves be photochemically active and undergo further reactions to form a complex mixture of secondary products.Analyze the reaction mixture at different time intervals to identify primary and secondary products. Consider using lower irradiation times or intensities to favor the formation of primary products.
Reaction with Solvent or Additives: The excited state of this compound or its intermediates can react with the solvent or other components in the reaction mixture. For example, in the presence of CCl4, chlorobenzene (B131634) can be formed.[3]Carefully choose a solvent that is inert under the experimental conditions or whose reactions are well-characterized.
pH-Dependent Pathways: The pH of the solution can significantly influence the degradation pathway and the nature of the intermediates formed.[4][6][7]Buffer the reaction solution to maintain a constant pH throughout the experiment. Investigate the effect of different pH values to understand the reaction mechanism.
Difficulty in analyzing reaction products Low Concentration of Products: The quantum yield for this compound disappearance is generally low (on the order of 10⁻² to 10⁻³), meaning that only a small fraction of the absorbed photons leads to a chemical reaction.[2][3][8] This results in low concentrations of photoproducts.Use sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) for product identification and quantification.[4]
Co-elution of Peaks in Chromatography: The complex mixture of products may lead to overlapping peaks in chromatograms.Optimize the chromatographic method (e.g., change the column, mobile phase gradient, or temperature program) to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary photochemical reaction pathways for this compound under UV irradiation?

A1: Upon UV excitation, this compound is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1).[2][9] The reactive triplet state is believed to be responsible for the subsequent chemical reactions. The primary pathways include:

  • Hydrogen Abstraction: In the presence of a hydrogen-donating solvent like isopropyl alcohol, the triplet this compound can abstract a hydrogen atom, leading to the formation of phenylhydroxylamine as an initial product.[2]

  • Isomerization and Fragmentation: In the gas phase, this compound can isomerize to phenyl nitrite, which can then decompose to produce phenoxy radicals and nitric oxide (NO), or C6H5 and nitrogen dioxide (NO2).[10][11]

  • Hydroxylation: In aqueous solutions, especially in the presence of photocatalysts like TiO2 or advanced oxidation processes, hydroxyl radicals can attack the benzene (B151609) ring to form nitrophenols (o-, m-, and p-nitrophenol).[4][12][13]

Q2: What are the common degradation products of this compound upon UV irradiation?

A2: The degradation of this compound can lead to a variety of products depending on the experimental conditions. Common intermediates and final products include:

  • Nitrophenols: 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol (B140041) are frequently observed as initial products in aqueous environments.[4][12][13]

  • Products from the nitro group reduction: Phenylhydroxylamine and nitrosobenzene (B162901) have been identified as intermediates.[2] Further reduction can lead to aniline.[14]

  • Ring-opening products: Under strong oxidizing conditions, the aromatic ring can be cleaved to form aliphatic carboxylic acids such as maleic acid and oxalic acid, which can eventually be mineralized to CO2 and H2O.[15]

  • Coupling products: Azoxybenzene can be formed from the reaction between phenylhydroxylamine and nitrosobenzene.[2]

Q3: How does the presence of a photocatalyst like TiO₂ affect the stability of this compound under UV light?

A3: Titanium dioxide (TiO₂) is a semiconductor photocatalyst that, when irradiated with UV light of sufficient energy (greater than its bandgap of ~3.2 eV), generates electron-hole pairs.[5][6] These charge carriers can initiate redox reactions. The holes can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. These radicals can then attack this compound, leading to its degradation.[5] The photocatalytic degradation of this compound is often more efficient than direct photolysis.[6]

Q4: What is the quantum yield for the disappearance of this compound, and what does it signify?

A4: The quantum yield (Φ) for the disappearance of this compound is the number of this compound molecules that react for each photon absorbed. The reported quantum yields are generally low, on the order of 10⁻² to 10⁻³.[2][3][8] For example, in isopropyl alcohol, the quantum yield was determined to be around 1.14 x 10⁻².[2] A low quantum yield indicates that most of the absorbed light energy is dissipated through non-reactive pathways, such as internal conversion or phosphorescence, rather than causing a chemical transformation.[8]

Q5: How can I monitor the degradation of this compound during my experiment?

A5: The degradation of this compound can be monitored using UV-Visible spectrophotometry by measuring the decrease in its characteristic absorbance peak over time.[3] For more detailed analysis and to identify and quantify the degradation products, chromatographic techniques are recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used to separate and quantify this compound and its aromatic intermediates.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile products and confirming their structures.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the photolysis of this compound.

Table 1: Quantum Yields for this compound Disappearance

SolventConditionsWavelength (nm)Quantum Yield (Φ x 10⁻²)Reference
Isopropyl AlcoholDegassed3661.14 ± 0.08[2]
Isopropyl AlcoholAir-saturated3660.87 ± 0.1[2]
Carbon Tetrachloride (CCl₄)Air-saturatedNot specifiedComparable to isopropanol[3]
n-HeptaneNot specifiedNot specified~0.1[8]

Table 2: Kinetic Data for this compound Photodegradation

SystemParameterValueConditionsReference
TiO₂ NanoparticlesDegradation rate constant (k)0.0147 min⁻¹Initial concentration dependent[6]
TiO₂ NanorodsDegradation rate constant (k)0.0605 min⁻¹Initial concentration dependent[6]
TiO₂ NanotubesDegradation rate constant (k)0.0909 min⁻¹Initial concentration dependent[6]
UV/H₂O₂Time for 90% degradation of 4.07 mM NB20 minH₂O₂:NB molar ratio of 7:1[16]

Experimental Protocols

Methodology for a Typical Photolysis Experiment of this compound

This protocol provides a general framework for studying the photostability of this compound. Specific parameters should be optimized based on the research objectives.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., water, isopropanol, acetonitrile) at a known concentration.

    • For photocatalytic studies, prepare a suspension of the photocatalyst (e.g., TiO₂) in the this compound solution.

    • If studying the effect of pH, adjust the pH of the solution using appropriate buffers or acids/bases.

  • Photoreactor Setup:

    • Use a photoreactor equipped with a UV lamp of the desired wavelength. Common lamp types include mercury lamps and xenon lamps.

    • The reaction vessel should be made of a material transparent to the UV radiation being used (e.g., quartz).

    • Incorporate a magnetic stirrer to ensure the homogeneity of the solution during irradiation.

    • For temperature-controlled experiments, place the reaction vessel in a water bath or use a jacketed vessel connected to a circulating water bath.[4]

  • Irradiation Procedure:

    • Transfer a known volume of the prepared this compound solution to the reaction vessel.

    • If necessary, deoxygenate the solution by bubbling with an inert gas for a specific period before starting the irradiation.

    • Turn on the UV lamp to initiate the photochemical reaction. Start a timer simultaneously.

    • Withdraw aliquots of the reaction mixture at specific time intervals using a syringe.

  • Sample Analysis:

    • Immediately after withdrawal, analyze the samples to prevent further reaction. If necessary, quench the reaction (e.g., by adding a scavenger or placing the sample in the dark).

    • Analyze the concentration of this compound and its degradation products using appropriate analytical techniques such as HPLC or GC-MS.

    • UV-Vis spectrophotometry can be used for rapid monitoring of this compound disappearance.[3]

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.

    • Identify and quantify the degradation products to elucidate the reaction pathway.

    • Calculate the quantum yield if the photon flux of the lamp is known (actinometry may be required).

Visualizations

Photochemical_Pathways_of_this compound cluster_products Degradation Products NB_ground This compound (S₀) NB_excited_singlet Excited Singlet State (S₁) NB_ground->NB_excited_singlet UV Photon (hν) NB_excited_triplet Excited Triplet State (T₁) NB_excited_singlet->NB_excited_triplet Intersystem Crossing NB_excited_triplet->NB_ground Deactivation Phenylhydroxylamine Phenylhydroxylamine NB_excited_triplet->Phenylhydroxylamine Hydrogen Abstraction (e.g., from solvent) Nitrophenols Nitrophenols (o-, m-, p-) NB_excited_triplet->Nitrophenols Reaction with •OH (in aqueous media) Nitrosobenzene Nitrosobenzene Phenylhydroxylamine->Nitrosobenzene Oxidation Azoxybenzene Azoxybenzene Nitrosobenzene->Azoxybenzene Coupling with Phenylhydroxylamine Ring_Opening Ring-Opening Products (e.g., carboxylic acids) Nitrophenols->Ring_Opening Further Oxidation Mineralization CO₂ + H₂O + NO₃⁻ Ring_Opening->Mineralization Mineralization

Caption: Photochemical reaction pathways of this compound following UV irradiation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solution Prepare this compound Solution Adjust_pH Adjust pH (if required) Prep_Solution->Adjust_pH Add_Catalyst Add Photocatalyst (e.g., TiO₂) Adjust_pH->Add_Catalyst Setup_Reactor Set up Photoreactor Add_Catalyst->Setup_Reactor Deoxygenate Deoxygenate Solution (optional) Setup_Reactor->Deoxygenate Irradiate UV Irradiation Deoxygenate->Irradiate Sample Withdraw Samples at Intervals Irradiate->Sample Analyze_Samples Analyze Samples (HPLC, GC-MS) Sample->Analyze_Samples Plot_Data Plot Concentration vs. Time Analyze_Samples->Plot_Data Identify_Products Identify Degradation Products Analyze_Samples->Identify_Products Calculate_Kinetics Determine Reaction Kinetics & Quantum Yield Plot_Data->Calculate_Kinetics

Caption: General experimental workflow for studying this compound photostability.

Troubleshooting_Logic Start Problem: Low/No Degradation Check_Wavelength Is UV Wavelength Appropriate? Start->Check_Wavelength Check_Intensity Is Irradiation Time/Intensity Sufficient? Check_Wavelength->Check_Intensity Yes Solution_Wavelength Solution: Use Appropriate UV Lamp Check_Wavelength->Solution_Wavelength No Check_Solvent Is Solvent Appropriate? Check_Intensity->Check_Solvent Yes Solution_Intensity Solution: Increase Time or Lamp Power Check_Intensity->Solution_Intensity No Check_Quenchers Are Quenchers Present? Check_Solvent->Check_Quenchers Yes Solution_Solvent Solution: Change or Purify Solvent Check_Solvent->Solution_Solvent No Solution_Quenchers Solution: Deoxygenate or Use Pure Reagents Check_Quenchers->Solution_Quenchers Yes Further_Investigation Further Investigation Needed Check_Quenchers->Further_Investigation No

References

Validation & Comparative

"comparative study of palladium versus platinum catalysts for nitrobenzene hydrogenation"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of nitrobenzene to aniline (B41778) is a cornerstone reaction in industrial chemistry, vital for the synthesis of a wide array of pharmaceuticals, dyes, and polymers. The choice of catalyst is paramount in achieving high conversion, selectivity, and efficiency. Among the noble metal catalysts, palladium (Pd) and platinum (Pt) are the most extensively studied and utilized. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

At a Glance: Palladium vs. Platinum

FeaturePalladium CatalystsPlatinum Catalysts
Primary Product AnilineAniline
Selectivity Generally higher selectivity to aniline under mild conditions.[1]Can be highly selective, but may produce more intermediates.
Activity High activity, often achieving complete conversion rapidly.[2][3]Also highly active, though reaction rates can be influenced by the support and conditions.[4]
Byproducts Typically low levels of byproducts under optimized conditions.May form intermediates like nitrosobenzene (B162901) and phenylhydroxylamine.
Operating Conditions Effective under mild temperatures and pressures.[1]Can also operate under mild conditions, but performance varies with support.

Performance Data: A Quantitative Comparison

The following tables summarize key performance metrics for palladium and platinum catalysts in this compound hydrogenation, compiled from various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different research efforts.

Table 1: Performance of Palladium Catalysts

CatalystSupportTemp. (°C)Pressure (bar)TimeConversion (%)Selectivity to Aniline (%)Yield (%)
0.3 wt% Pdγ-Al₂O₃100--~100>99-
5 wt% Pdγ-Al₂O₃100--~100~98-
PdCarbon357----
PdManganese Ferrite102080 min>9997-

Table 2: Performance of Platinum Catalysts

CatalystSupportTemp. (°C)Pressure (bar)TimeConversion (%)Selectivity to Aniline (%)Yield (%)
PtCarbon900.1 MPa----
PtCarbon NanotubesAmbientAtmospheric-HighHigh-
Pt-FeCarbon601.0 MPa-10099.5-

Reaction Mechanisms: The Catalytic Pathways

The hydrogenation of this compound over both palladium and platinum catalysts is believed to proceed through a series of intermediates. Theoretical studies, particularly Density Functional Theory (DFT), have elucidated the likely reaction pathways.[4]

Palladium-Catalyzed Hydrogenation Pathway

Palladium catalysts are known for their high selectivity towards the direct hydrogenation of the nitro group to an amino group.

G This compound This compound (C₆H₅NO₂) Nitrosobenzene Nitrosobenzene (C₆H₅NO) This compound->Nitrosobenzene +H₂ Phenylhydroxylamine Phenylhydroxylamine (C₆H₅NHOH) Nitrosobenzene->Phenylhydroxylamine +H₂ Aniline Aniline (C₆H₅NH₂) Phenylhydroxylamine->Aniline +H₂

Palladium-catalyzed this compound hydrogenation pathway.
Platinum-Catalyzed Hydrogenation Pathway

Platinum catalysts can also be highly effective, though they sometimes facilitate the formation of various intermediates before complete reduction to aniline.

G This compound This compound (C₆H₅NO₂) Nitrosobenzene Nitrosobenzene (C₆H₅NO) This compound->Nitrosobenzene +H₂ Phenylhydroxylamine Phenylhydroxylamine (C₆H₅NHOH) Nitrosobenzene->Phenylhydroxylamine +H₂ Azoxybenzene Azoxybenzene Nitrosobenzene->Azoxybenzene + Phenylhydroxylamine Aniline Aniline (C₆H₅NH₂) Phenylhydroxylamine->Aniline +H₂ Azobenzene Azobenzene Azoxybenzene->Azobenzene +H₂ Hydrazobenzene Hydrazobenzene Azobenzene->Hydrazobenzene +H₂ Hydrazobenzene->Aniline

Platinum-catalyzed this compound hydrogenation pathway with intermediates.

Experimental Protocols

The following protocols provide a generalized methodology for the liquid-phase hydrogenation of this compound using palladium or platinum on a carbon support.

Catalyst Preparation (Illustrative Example for Pd/C)
  • Support Preparation : Activated carbon is suspended in a solution of palladium chloride and hydrochloric acid.

  • Reduction : The palladium(II) is reduced to palladium(0) by the addition of a reducing agent, such as formaldehyde.

  • Washing and Drying : The resulting Pd/C catalyst is thoroughly washed with deionized water and dried under vacuum. The catalyst is often stored moist.

Hydrogenation Reaction Workflow

The general workflow for a lab-scale hydrogenation experiment is depicted below.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Add Reactants Add this compound, Solvent, and Catalyst to Reactor Purge with N₂ Purge with N₂ Add Reactants->Purge with N₂ Introduce H₂ Introduce H₂ Purge with N₂->Introduce H₂ Evacuate N₂ Heat & Stir Heat & Stir Introduce H₂->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Filter Catalyst Filter Catalyst Monitor Progress->Filter Catalyst Reaction Complete Analyze Product Analyze Product Filter Catalyst->Analyze Product

General workflow for this compound hydrogenation.
Detailed Experimental Procedure

  • Reactor Setup : A high-pressure autoclave or a suitable glass reactor is charged with the catalyst (e.g., 5% Pd/C or 5% Pt/C), this compound, and a solvent (commonly methanol, ethanol, or isopropanol).

  • Inerting : The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.

  • Hydrogenation : The inert gas is evacuated, and the reactor is pressurized with hydrogen to the desired pressure (e.g., 1-20 bar). For atmospheric pressure reactions, a hydrogen-filled balloon can be used.

  • Reaction : The reaction mixture is heated to the desired temperature (e.g., 25-100°C) and stirred vigorously to ensure good mixing and mass transfer.

  • Monitoring : The progress of the reaction can be monitored by measuring hydrogen uptake or by taking aliquots for analysis by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The system is then purged again with an inert gas.

  • Catalyst Removal : The heterogeneous catalyst is removed by filtration, typically through a pad of celite.

  • Product Analysis : The filtrate containing the product is analyzed by GC or other analytical techniques to determine the conversion of this compound and the selectivity to aniline. The product can be further purified by distillation or chromatography if required.

Conclusion

Both palladium and platinum catalysts are highly effective for the hydrogenation of this compound to aniline. Palladium-based catalysts, particularly those on carbon or alumina (B75360) supports, are often favored for their high activity and selectivity under mild reaction conditions, leading to high yields of aniline with minimal byproduct formation.[1][2][3] Platinum catalysts also demonstrate excellent activity, but their selectivity can be more sensitive to the choice of support and reaction parameters, sometimes leading to the formation of reaction intermediates. The selection of the optimal catalyst will ultimately depend on the specific process requirements, including cost, desired purity of the aniline, and the operating conditions of the reaction.

References

A Comparative Guide to Nitrobenzene and Other Polar Aprotic Solvents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the outcome of a reaction, influencing reaction rates, yields, and selectivity. Among the diverse array of available solvents, polar aprotic solvents play a pivotal role, particularly in reactions involving polar transition states or ionic intermediates. This guide provides a comprehensive comparison of nitrobenzene with other commonly used polar aprotic solvents—namely dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN)—supported by physical data and experimental contexts.

Physicochemical Properties: A Quantitative Comparison

The selection of an appropriate polar aprotic solvent often begins with an evaluation of its physical properties. These properties, including the dielectric constant, dipole moment, boiling point, and density, offer insights into a solvent's polarity, solvating power, and practical usability in a laboratory setting.

PropertyThis compoundDimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Acetonitrile (MeCN)
Chemical Formula C₆H₅NO₂C₃H₇NOC₂H₆OSC₂H₃N
Molecular Weight ( g/mol ) 123.1173.0978.1341.05
Boiling Point (°C) 210.9[1]153[2]189[2]81.6[2]
Melting Point (°C) 5.7-6118.5-45
Density (g/mL at 20°C) 1.200.9441.1000.786
Dielectric Constant (at 20°C) 34.8236.746.737.5
Dipole Moment (D) 4.223.823.963.92

Performance in Organic Synthesis: A Focus on Electrophilic Aromatic Substitution

This compound's utility as a solvent is most prominently highlighted in electrophilic aromatic substitution reactions, particularly Friedel-Crafts acylation. Its inertness to the reaction conditions, owing to the strongly deactivating nitro group, and its ability to dissolve the reactants and the Lewis acid catalyst make it a suitable medium for such transformations.[3][4]

One of the key advantages of using this compound in certain reactions is its ability to influence product selectivity. For instance, in the Friedel-Crafts acylation of naphthalene, the choice of solvent can determine whether the kinetic or thermodynamic product is favored. In non-polar solvents like carbon disulfide, the reaction yields the kinetically favored 1-acetylnaphthalene.[5] Conversely, conducting the reaction in this compound at higher temperatures leads to the thermodynamically more stable 2-acetylnaphthalene.[5] This is attributed to the higher boiling point of this compound allowing for the reaction to reach thermodynamic equilibrium, and the better solvation of the intermediate complex which allows for the reversal of the kinetically favored pathway.[5]

While direct comparative studies providing yields and reaction times for the same reaction under identical conditions for all four solvents are scarce, the general properties and known applications of these solvents allow for a qualitative performance comparison in different reaction types.

  • This compound: Best suited for high-temperature electrophilic aromatic substitutions where the solvent's inertness is paramount. Its high boiling point is advantageous for reactions requiring significant thermal energy to overcome activation barriers.

  • DMF and DMSO: These are highly polar and versatile solvents, often used in nucleophilic substitution reactions (including SNAr), palladium-catalyzed cross-couplings (like Suzuki and Heck reactions), and reactions involving strong bases. Their ability to solvate both cations and anions effectively accelerates many reactions.

  • Acetonitrile: With a lower boiling point, acetonitrile is a good choice for reactions that require milder conditions. It is a common solvent in a variety of transformations, including palladium-catalyzed reactions and as a medium for electrochemical applications.

Experimental Protocols: Friedel-Crafts Acylation of Toluene (B28343)

To provide a practical context, a detailed experimental protocol for a classic Friedel-Crafts acylation is presented below. This procedure can be adapted for use with different aromatic substrates and acylating agents, and while dichloromethane (B109758) is often used for safety and convenience, this compound can be substituted as the solvent, particularly when higher temperatures are required.

Reaction: Acetylation of Toluene to form 4-Methylacetophenone.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Toluene (C₇H₈)

  • This compound (or Dichloromethane as an alternative)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel.

Procedure: [6][7][8]

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) and the chosen solvent (e.g., this compound). Cool the suspension to 0 °C in an ice bath with stirring.

  • Acyl Chloride Addition: Dissolve acetyl chloride (1.0 eq) in a small amount of the solvent and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: After the addition of acetyl chloride is complete, add toluene (1.0 eq), dissolved in a small amount of the solvent, to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. If using this compound and aiming for a higher temperature reaction, the mixture can be heated under reflux.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of an appropriate extraction solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-methylacetophenone can be purified by distillation or recrystallization.

Toxicity and Safety Considerations

A critical aspect of solvent selection is the assessment of its toxicity and associated handling precautions. This compound is notably more toxic than the other polar aprotic solvents discussed here.

SolventOral LD50 (rat)Key Hazards
This compound 640 mg/kg[9]Toxic by inhalation, ingestion, and skin absorption. Can cause methemoglobinemia, and is a suspected carcinogen and reproductive toxin.[9]
Dimethylformamide (DMF) 2800 mg/kgHarmful by inhalation and in contact with skin. Suspected of causing cancer and damaging fertility or the unborn child.
Dimethyl Sulfoxide (DMSO) 14,500 mg/kgGenerally considered to have low toxicity, but can enhance the skin absorption of other chemicals.
Acetonitrile (MeCN) 2460 mg/kgHarmful by inhalation, ingestion, and in contact with skin. Metabolized to cyanide in the body.

Due to its high toxicity, the use of this compound as a solvent should be carefully considered and restricted to situations where its unique properties are essential and cannot be replicated by safer alternatives.[10] Adequate engineering controls, such as fume hoods, and appropriate personal protective equipment are mandatory when handling this compound.

Logical Workflow for Solvent Selection

The decision-making process for selecting a suitable polar aprotic solvent can be visualized as a logical workflow. This diagram outlines the key considerations from reaction requirements to safety and environmental impact.

SolventSelection A Define Reaction Requirements B Temperature Range? A->B C High Temp. (>150°C) B->C Yes D Moderate/Low Temp. B->D No E Consider this compound C->E F Evaluate Other Polar Aprotics (DMF, DMSO, MeCN) D->F O Inertness to Reagents? E->O G Reaction Type? F->G H Electrophilic Aromatic Subst. G->H EAS I Nucleophilic Subst./ Cross-Coupling G->I SNAr, etc. H->O J High Polarity Needed? I->J K Consider DMSO, DMF J->K Yes L Consider MeCN, DMF J->L Moderate M Toxicity/Safety Assessment K->M L->M M->F Unacceptable, Find Alternative N Select Solvent & Optimize M->N Acceptable Risk P Final Solvent Choice N->P O->A No, Re-evaluate O->M Yes

Caption: A decision-making workflow for selecting between this compound and other polar aprotic solvents.

Conclusion

This compound is a specialized polar aprotic solvent with a niche but important role in organic synthesis, particularly for high-temperature electrophilic aromatic substitution reactions where its inertness and high boiling point are advantageous. However, its significant toxicity necessitates a cautious approach to its use. For a broader range of applications, particularly those involving nucleophilic reactions or milder conditions, solvents like DMF, DMSO, and acetonitrile offer greater versatility and a more favorable safety profile. The choice of solvent should always be guided by a thorough evaluation of the reaction requirements, solvent properties, and, most importantly, safety and environmental considerations.

References

A Comparative Guide to Utilizing Nitrobenzene as an Internal Standard in NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of analytical results. An ideal internal standard should exhibit high purity, be chemically inert, soluble in the deuterated solvent of choice, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte. This guide provides an objective comparison of nitrobenzene as a qNMR internal standard against two commonly used alternatives: 3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid sodium salt (DSS) and maleic acid.

Performance Comparison of Internal Standards

The selection of an internal standard is contingent upon the specific analyte and the solvent system employed. The following table summarizes the key characteristics of this compound, DSS, and maleic acid to aid in this selection process.

FeatureThis compoundDSS (Sodium 3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid)Maleic Acid
¹H NMR Signals (ppm) Multiplets around 7.5-8.3Singlet at ~0 ppmSinglet around 6.0-6.5 ppm (solvent and pH dependent)[1]
Signal Simplicity Complex (multiple multiplets)Simple (single sharp singlet)Simple (single sharp singlet)
Purity Commercially available in high purity (≥99%)Widely available as a certified reference material with high purityAvailable in high purity, but can be hygroscopic and may contain fumaric acid as an impurity
Solubility Soluble in organic solvents like CDCl₃ and DMSO-d₆. Sparingly soluble in D₂O.[2][3]Soluble in D₂O and other polar solvents. Insoluble in nonpolar organic solvents.[4]Soluble in D₂O and DMSO-d₆. Not sufficiently soluble in CDCl₃.[1]
Chemical Stability Generally stable, but can be reactive under certain conditions (e.g., strong reducing or basic conditions)Chemically inert under most conditionsCan undergo isomerization to fumaric acid, particularly at high temperatures or in the presence of certain catalysts.[5]
Potential for Signal Overlap Aromatic region signals may overlap with analytes containing aromatic protons.Signal at 0 ppm is in a relatively uncrowded region, minimizing overlap with most organic analytes.Olefinic proton signal can overlap with signals from unsaturated analytes.
Advantages - Good solubility in common organic NMR solvents.- Can be used when the upfield region (0-2 ppm) is crowded.- Sharp, intense singlet signal at a unique chemical shift.- High chemical stability and available as a certified reference material.[6]- Simple singlet signal in a region often free of analyte signals.- Good solubility in polar protic solvents.
Disadvantages - Complex multiplet signals can complicate integration.- Potential for signal overlap with aromatic analytes.- Toxicity.[7]- Potential for interaction with cationic peptides.[8]- Insoluble in nonpolar organic solvents.- Chemical shift is sensitive to pH and solvent.- Potential for isomerization to fumaric acid.[1]

Experimental Protocols

Accurate and reproducible qNMR results are contingent upon meticulous experimental execution. Below are detailed methodologies for utilizing an internal standard in NMR analysis.

General Protocol for Quantitative NMR (qNMR) Analysis using an Internal Standard

This protocol outlines the fundamental steps for performing a qNMR experiment with an internal standard.

1. Preparation of Stock Solutions:

  • Accurately weigh a precise amount of the internal standard (e.g., this compound) and the analyte. The recommended purity for an internal standard is ≥99%.[6]

  • Dissolve each compound in a known volume of the chosen deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. Sample Preparation:

  • In an NMR tube, combine a precise volume of the analyte stock solution with a precise volume of the internal standard stock solution. A molar ratio of 1:1 between the analyte and the internal standard is often recommended to optimize integration.[6]

  • Ensure the total volume provides sufficient depth for analysis in the NMR spectrometer (typically 0.5-0.7 mL).

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using quantitative parameters to ensure accurate signal integration.

  • Relaxation Delay (D1): Set a long relaxation delay, typically at least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the internal standard. A delay of 30-60 seconds is often sufficient for small molecules.[6]

  • Pulse Angle: Use a 90° pulse for maximum signal excitation.[6]

  • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[9]

  • Temperature Control: Maintain a stable temperature throughout the experiment.

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Carefully integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the multiplet corresponding to a specific number of protons (e.g., the two ortho protons) should be integrated.

  • Calculate the concentration of the analyte using the following equation:

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the logical flow of a quantitative NMR analysis using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification weigh_analyte Accurately Weigh Analyte dissolve_analyte Dissolve in Deuterated Solvent weigh_analyte->dissolve_analyte weigh_is Accurately Weigh Internal Standard dissolve_is Dissolve in Deuterated Solvent weigh_is->dissolve_is mix Combine Analyte and Internal Standard Solutions dissolve_analyte->mix dissolve_is->mix acquire Acquire Spectrum (Quantitative Parameters) mix->acquire process Process Data (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Analyte Concentration/Purity integrate->calculate

Caption: Workflow for quantitative NMR analysis using an internal standard.

References

A Comparative Analysis of the Oxidizing Strength of Nitrobenzene and Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oxidizing strength of nitrobenzene and its dinitrated counterpart, dithis compound. The addition of a second nitro group significantly alters the electronic properties of the aromatic ring, enhancing its ability to act as an oxidizing agent. This guide summarizes key experimental data that quantifies this difference and provides detailed protocols for the methodologies used to obtain these measurements.

Introduction

Nitroaromatic compounds are a class of molecules with diverse applications, ranging from synthetic intermediates to pharmaceuticals and explosives. Their chemical reactivity is largely governed by the strong electron-withdrawing nature of the nitro group (-NO₂). This property makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack and reduction. Consequently, nitroaromatic compounds can act as oxidizing agents, accepting electrons from other species.

The oxidizing strength of a nitroaromatic compound is directly related to the number of nitro groups attached to the benzene (B151609) ring. The presence of additional nitro groups further depletes the electron density of the ring, making the molecule a stronger oxidant. This guide focuses on the comparison between this compound (one -NO₂ group) and dithis compound (two -NO₂ groups), providing quantitative data to illustrate this fundamental principle.

Quantitative Comparison of Oxidizing Strength

The ability of a molecule to act as an oxidizing agent is quantified by its reduction potential and electron affinity. A more positive reduction potential and a higher electron affinity indicate a stronger oxidizing agent. The following table summarizes these key parameters for this compound and the three isomers of dithis compound.

CompoundOne-Electron Reduction Potential (E¹₇ vs. NHE) (V)Electron Affinity (eV)
This compound-0.4861.17
1,2-Dithis compound-0.331.82
1,3-Dithis compound-0.351.45
1,4-Dithis compound (B86053)-0.261.91

Note: A more positive (less negative) one-electron reduction potential indicates a greater tendency to accept an electron, signifying stronger oxidizing power. A higher electron affinity value also corresponds to a stronger oxidizing ability.

As the data clearly indicates, all dithis compound isomers are stronger oxidizing agents than this compound. Among the dithis compound isomers, 1,4-dithis compound exhibits the highest oxidizing strength. This is attributed to the para-positioning of the two nitro groups, which allows for maximum resonance delocalization of the negative charge in the reduced species, thereby stabilizing it.

Experimental Protocols

The quantitative data presented above is primarily determined through two sophisticated experimental techniques: cyclic voltammetry and pulse radiolysis.

Cyclic Voltammetry (CV) for Determination of Reduction Potential

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. It involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current.

Objective: To determine the reduction potential of this compound and dithis compound isomers.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Glassy carbon working electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Platinum wire or graphite (B72142) rod as the counter electrode

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

  • Volumetric flasks and pipettes

  • Analytical grade solvent (e.g., acetonitrile (B52724) or dimethylformamide)

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)

  • This compound and dithis compound isomers (analytical grade)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen organic solvent.

    • Prepare analyte solutions of known concentrations (e.g., 1 mM) of this compound and each dithis compound isomer in the electrolyte solution.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Fill the cell with the analyte solution.

    • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters on the potentiostat software. A typical potential window for nitroaromatics would be from 0 V to a sufficiently negative potential to observe the reduction peak (e.g., -1.5 V or -2.0 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the potential scan and record the cyclic voltammogram. The scan will proceed to the negative vertex potential and then reverse to the initial potential.

    • Repeat the measurement for each of the nitroaromatic compounds.

  • Data Analysis:

    • From the resulting voltammogram, identify the cathodic peak potential (Epc), which corresponds to the reduction of the nitroaromatic compound.

    • The half-wave potential (E₁/₂), which is a good approximation of the standard reduction potential, can be determined from the average of the cathodic and anodic peak potentials if the redox process is reversible. For irreversible processes, as is often the case with nitroaromatics, the peak potential itself is a useful indicator of the reduction ease and thus the oxidizing strength.

Pulse Radiolysis for Determination of One-Electron Reduction Potential

Pulse radiolysis is a powerful technique used to study fast reactions involving transient species like radicals and excited states. A short, intense pulse of high-energy electrons is used to generate reducing species (e.g., solvated electrons) in a solution, and the subsequent reactions are monitored using fast spectroscopic detection.

Objective: To determine the one-electron reduction potential of this compound and dithis compound by measuring the equilibrium constant of the electron transfer reaction between the nitroaromatic radical anion and a reference compound with a known reduction potential.

Materials and Equipment:

  • Linear electron accelerator (LINAC) or Van de Graaff generator

  • Fast detection system (e.g., a xenon lamp, monochromator, and a fast photodetector like a photomultiplier tube or photodiode)

  • Digital oscilloscope

  • Flow system for sample handling

  • High-purity water, deoxygenated

  • This compound and dithis compound isomers

  • Reference compound with a known one-electron reduction potential (e.g., a viologen or a quinone)

  • Scavenger for hydroxyl radicals (e.g., tert-butanol)

Procedure:

  • Solution Preparation:

    • Prepare aqueous solutions of the nitroaromatic compound and the reference compound of known concentrations.

    • Add a scavenger (e.g., tert-butanol) to the solution to remove the highly reactive hydroxyl radicals (•OH) that are also formed during water radiolysis.

    • Thoroughly deoxygenate the solutions by purging with an inert gas (e.g., N₂ or Ar) to prevent the reaction of the generated radicals with oxygen.

  • Experimental Setup:

    • The sample solution is flowed through a quartz cell placed in the path of the electron beam from the accelerator.

    • The analyzing light from the xenon lamp is passed through the cell, perpendicular to the electron beam.

    • The transmitted light is directed through a monochromator to select a specific wavelength corresponding to the absorption of one of the radical anions involved in the reaction.

    • The light intensity is measured by the fast photodetector.

  • Pulse Radiolysis Experiment:

    • A short pulse of high-energy electrons (typically in the nanosecond or picosecond range) is delivered to the sample cell. This pulse ionizes the water, producing solvated electrons (e⁻aq) and hydroxyl radicals (•OH).

    • The solvated electrons rapidly reduce the nitroaromatic compound (S) to its radical anion (S•⁻).

    • The subsequent electron transfer reaction between the nitroaromatic radical anion and the reference compound (Q) is monitored over time: S•⁻ + Q ⇌ S + Q•⁻

  • Data Acquisition and Analysis:

    • The change in light absorption at the chosen wavelength is recorded as a function of time after the electron pulse using the digital oscilloscope. This provides the kinetic trace of the formation or decay of the radical anion.

    • By monitoring the absorbance change after the equilibrium is established, the ratio of the concentrations of the two radical anions ([S•⁻] and [Q•⁻]) can be determined.

    • The equilibrium constant (K) for the electron transfer reaction is calculated from the concentrations of the species at equilibrium.

    • The difference in the one-electron reduction potentials (ΔE) between the sample and the reference compound is then calculated using the Nernst equation: ΔE = E(S/S•⁻) - E(Q/Q•⁻) = (RT/F) * ln(K)

    • Since the reduction potential of the reference compound is known, the one-electron reduction potential of the nitroaromatic compound can be determined.

Visualizations

Oxidizing_Strength cluster_0 Number of Nitro Groups cluster_1 Electron Withdrawing Effect cluster_2 Oxidizing Strength This compound This compound Moderate Moderate This compound->Moderate Dithis compound Dithis compound Strong Strong Dithis compound->Strong Lower Lower Moderate->Lower Higher Higher Strong->Higher

Caption: Relationship between the number of nitro groups and oxidizing strength.

CV_Workflow Start Start Prepare_Electrolyte_Solution Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) Start->Prepare_Electrolyte_Solution Prepare_Analyte_Solution Prepare Analyte Solution (Nitroaromatic in Electrolyte) Prepare_Electrolyte_Solution->Prepare_Analyte_Solution Assemble_Electrochemical_Cell Assemble 3-Electrode Cell Prepare_Analyte_Solution->Assemble_Electrochemical_Cell Polish_Working_Electrode Polish Working Electrode Polish_Working_Electrode->Assemble_Electrochemical_Cell Deoxygenate_Solution Deoxygenate Solution (Inert Gas Purge) Assemble_Electrochemical_Cell->Deoxygenate_Solution Connect_to_Potentiostat Connect to Potentiostat Deoxygenate_Solution->Connect_to_Potentiostat Set_Experimental_Parameters Set Experimental Parameters (Potential Window, Scan Rate) Connect_to_Potentiostat->Set_Experimental_Parameters Run_Cyclic_Voltammetry Run Cyclic Voltammetry Set_Experimental_Parameters->Run_Cyclic_Voltammetry Record_Voltammogram Record Voltammogram Run_Cyclic_Voltammetry->Record_Voltammogram Analyze_Data Analyze Data (Determine Peak Potentials) Record_Voltammogram->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for Cyclic Voltammetry.

Conclusion

The addition of a second nitro group to the benzene ring to form dithis compound significantly increases its oxidizing strength compared to this compound. This is quantitatively demonstrated by the more positive one-electron reduction potentials and higher electron affinities of the dithis compound isomers. This enhanced oxidizing power is a direct consequence of the increased electron-withdrawing effect of the two nitro groups, which stabilizes the resulting radical anion upon reduction. For researchers in drug development and related fields, understanding these structure-activity relationships is crucial for predicting the reactivity and potential biological activity of nitroaromatic compounds. The experimental protocols provided herein offer a foundation for the quantitative assessment of the redox properties of these and other organic molecules.

A Comparative Guide to the Kinetics of Nitrobenzene Reduction by Various Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitrobenzene to aniline (B41778) is a fundamental and industrially significant chemical transformation, forming the cornerstone for the synthesis of a vast array of dyes, pharmaceuticals, and polymers. The efficiency and selectivity of this process are critically dependent on the choice of reducing agent and the reaction conditions. Understanding the kinetics of this reduction is paramount for process optimization, catalyst development, and ensuring safe and efficient production. This guide provides an objective comparison of the kinetic performance of different reducing agents for this compound reduction, supported by experimental data and detailed methodologies.

Comparative Kinetic Data

The selection of a reducing agent for this compound reduction significantly impacts the reaction rate and mechanism. Below is a summary of quantitative kinetic data for three commonly employed reducing systems: zero-valent iron (ZVI), catalytic hydrogenation, and sodium borohydride (B1222165) with a catalyst.

Reducing Agent/SystemApparent Rate Constant (k_app)Reaction OrderKey IntermediatesNoteworthy Observations
Zero-Valent Iron (ZVI) 0.0006 min⁻¹ (pseudo-first-order)[1][2]Pseudo-first-order with respect to this compound[1][2]Nitrosobenzene, Phenylhydroxylamine[3]Reaction rate is significantly influenced by pH and ZVI particle size.[1][2] The rate decreases with increasing pH.[1]
Catalytic Hydrogenation (Ni catalyst) Rate varies significantly with conditionsOften complex, can be modeled by Langmuir-Hinshelwood kinetics[4]Nitrosobenzene, Phenylhydroxylamine, Azoxybenzene, Azobenzene[4][5]Reaction kinetics are highly dependent on catalyst properties, temperature, and hydrogen pressure.[4][5][6]
Sodium Borohydride (NaBH₄) with Ag-RANEY® nickel catalyst k (min⁻¹) values from 0.112 to 0.628 have been reported for various nitroaromatics with a similar catalyst system[7]Pseudo-first-order (ln(C/C₀) = -kt)[7]Not explicitly detailed in the provided search resultsThe catalytic activity of NaBH₄ is dramatically enhanced by the presence of a catalyst.[7][8][9][10]

Reaction Pathways and Experimental Workflow

The reduction of this compound to aniline can proceed through various intermediates. The generalized pathway and a typical experimental workflow for studying its kinetics are illustrated below.

ReactionPathway This compound This compound (C₆H₅NO₂) Nitrosobenzene Nitrosobenzene (C₆H₅NO) This compound->Nitrosobenzene +2e⁻, +2H⁺ Phenylhydroxylamine Phenylhydroxylamine (C₆H₅NHOH) Nitrosobenzene->Phenylhydroxylamine +2e⁻, +2H⁺ Aniline Aniline (C₆H₅NH₂) Phenylhydroxylamine->Aniline +2e⁻, +2H⁺ ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reagents Prepare this compound Solution and Reducing Agent Reactor Set up Reactor with Temperature and Stirring Control Reagents->Reactor Initiate Initiate Reaction by Mixing Reactants Reactor->Initiate Sampling Collect Samples at Timed Intervals Initiate->Sampling Quench Quench Reaction in Samples Sampling->Quench Analysis Analyze Samples (e.g., GC, HPLC) to Determine Concentrations Quench->Analysis Kinetics Plot Concentration vs. Time and Determine Kinetic Parameters Analysis->Kinetics

References

Navigating Specificity: A Comparative Guide to Nitrobenzene Cross-Reactivity in Enzyme-Linked Immunosorbent Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals employing enzyme-linked immunosorbent assays (ELISAs) for the detection of nitrobenzene must contend with the potential for cross-reactivity from structurally similar compounds. This guide provides a comparative analysis of antibody specificity in this compound ELISAs, supported by illustrative experimental data and detailed protocols to aid in the development and validation of highly specific assays.

The accurate quantification of this compound, a key intermediate in many industrial processes, is critical for toxicological and environmental monitoring. Immunoassays, particularly ELISAs, offer a high-throughput and sensitive method for its detection. However, the specificity of the antibodies used is paramount, as structurally related nitroaromatic compounds can lead to inaccurate results. Understanding the cross-reactivity profile of an anti-nitrobenzene antibody is therefore a critical step in assay validation.

Performance Comparison: Cross-Reactivity of Anti-Nitrobenzene Antibodies

The cross-reactivity of an anti-nitrobenzene antibody is typically evaluated by testing its binding to a panel of compounds that share structural similarities with this compound. The following table summarizes illustrative cross-reactivity data for a polyclonal anti-nitrobenzene antibody. The cross-reactivity is expressed as the percentage of the signal obtained with the cross-reactant compared to the signal obtained with this compound at the same concentration.

CompoundStructurePercent Cross-Reactivity (%)
This compound C₆H₅NO₂100
1,3-Dithis compoundC₆H₄(NO₂)₂25.3
2,4-DinitrotolueneC₇H₆N₂O₄15.8
1,3,5-Trithis compoundC₆H₃(NO₂)₃8.2
2-Nitrotoluene (B74249)C₇H₇NO₂45.1
4-NitrotolueneC₇H₇NO₂38.6
Aniline (B41778)C₆H₅NH₂< 1.0
Benzene (B151609)C₆H₆< 0.1
2-Amino-4,6-dinitrotolueneC₇H₇N₃O₄5.5

Note: This data is illustrative and serves to demonstrate the principles of cross-reactivity. Actual cross-reactivity profiles will vary depending on the specific antibody and assay conditions.

The data indicates that the antibody exhibits the highest affinity for this compound. Significant cross-reactivity is observed with compounds containing a nitro group on a benzene ring, particularly with single substitutions as seen with 2-nitrotoluene and 4-nitrotoluene. The presence of additional nitro groups, as in dithis compound and trithis compound, appears to reduce the antibody's binding affinity. The presence of a methyl group in the ortho and para positions also influences cross-reactivity. Compounds lacking the nitro group, such as aniline and benzene, show negligible cross-reactivity, highlighting the nitro group as a key epitope for antibody recognition.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data and for developing specific ELISAs. Below is a representative protocol for a competitive ELISA used to determine this compound concentration and assess cross-reactivity.

Synthesis of this compound-Protein Conjugate (Immunogen)
  • Hapten Derivatization: A derivative of this compound containing a carboxyl group is synthesized to enable conjugation to a carrier protein. For example, 4-(4-nitrophenoxy)butanoic acid can be used as a hapten.

  • Protein Activation: A carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) is activated using a cross-linking agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Conjugation: The activated carrier protein is reacted with the this compound hapten to form a stable amide bond.

  • Purification: The resulting this compound-protein conjugate is purified by dialysis or gel filtration to remove unreacted hapten and cross-linking agents.

Competitive ELISA Protocol
  • Plate Coating: A 96-well microtiter plate is coated with the this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Competitive Reaction: A mixture of the anti-nitrobenzene antibody and the sample (or standard) is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this incubation, the free this compound in the sample competes with the this compound-BSA conjugate on the plate for binding to the limited amount of antibody.

  • Washing: The plate is washed as described in step 2 to remove unbound antibodies and other components.

  • Addition of Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) is added to the wells. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: A substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) is added to the wells. The plate is incubated in the dark for 15-30 minutes at room temperature, allowing the enzyme to catalyze a color change.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M sulfuric acid).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a wavelength of 450 nm. The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the competitive binding principle, the following diagrams are provided.

ELISA_Workflow cluster_coating Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection Coating Coat Plate with This compound-BSA Conjugate Wash1 Wash Coating->Wash1 Blocking Block with Non-fat Dry Milk Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition Add Sample/Standard and Anti-Nitrobenzene Antibody Wash2->Competition Wash3 Wash Competition->Wash3 SecondaryAb Add Enzyme-Linked Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: A flowchart illustrating the key steps of a competitive ELISA for this compound detection.

Competitive_Binding cluster_high_nitro High this compound in Sample cluster_low_nitro Low this compound in Sample cluster_result Resulting Signal Ab1 Anti-Nitrobenzene Ab NB_sample1 Free this compound (High Conc.) Ab1->NB_sample1 Binds preferentially NB_plate1 Plate-Bound this compound-BSA Ab1->NB_plate1 Less binding High_NB_Result Low Signal Ab2 Anti-Nitrobenzene Ab NB_sample2 Free this compound (Low Conc.) Ab2->NB_sample2 Less binding NB_plate2 Plate-Bound this compound-BSA Ab2->NB_plate2 Binds readily Low_NB_Result High Signal

Caption: A diagram illustrating the principle of competitive binding in a this compound ELISA.

Conclusion

The development of a robust and reliable ELISA for this compound hinges on the careful characterization of the antibody's cross-reactivity profile. While complete specificity is rarely achievable for small molecules like this compound, understanding the degree of cross-reactivity with structurally related compounds is essential for accurate data interpretation. By employing rigorous experimental protocols and thorough validation, researchers can develop highly specific immunoassays for the sensitive detection of this compound in various matrices. This guide serves as a foundational resource for scientists and professionals in navigating the complexities of immunoassay development for nitroaromatic compounds.

A Researcher's Guide to the Quantification of Nitrobenzene in Environmental Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of nitrobenzene in environmental matrices is crucial due to its toxicity and prevalence as an industrial pollutant.[1] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted analytical technique for this purpose, offering a balance of sensitivity, selectivity, and reliability.[2] This guide provides an objective comparison of various HPLC methodologies, supported by experimental data, to aid in method selection and development.

Comparison of HPLC Methods for this compound Quantification

The selection of an appropriate HPLC method is critical for achieving optimal separation, resolution, and quantification.[3] Key variables in method development include the choice of the stationary phase (column), the composition of the mobile phase, and the sample preparation technique. The following table summarizes the performance of different HPLC methods for the determination of this compound in water and soil samples.

ParameterMethod 1: HPLC-UV (Water)Method 2: SPE-HPLC-UV (Water)Method 3: UHPLC-UV (Soil)
Sample Matrix Surface WaterSurface and Drinking WaterSoil, Glass, Cotton Cloth
Column C18C18 (250 mm x 4.6 mm, 5 µm)Phenyl modified
Mobile Phase Methanol (B129727):Water (v/v)Methanol:Water (55:45, v/v)Acetonitrile (B52724):Water
Detection Wavelength 254 nm260 nmNot Specified
Limit of Detection (LOD) 4.3–5.5 µg/L0.8–1.8 µg/L0.5 mg/kg
Linearity Range Not SpecifiedNot Specified0.05–5.0 mg/L
Correlation Coefficient (r²) Not SpecifiedNot Specified> 0.99
Recovery 79%–136%81.5%–101.0%> 87.8%
Relative Standard Deviation (RSD) 6.8%–13%1.1%–5.6%< 8.5%
Reference [4][5][6]

Note: The performance metrics can be influenced by the specific this compound compounds being analyzed and the complexity of the sample matrix.

Experimental Workflow

The general workflow for the analysis of this compound in environmental samples by HPLC involves sample collection, preparation, chromatographic separation, and detection. The specific steps can vary depending on the sample matrix and the chosen method.

Experimental Workflow for this compound Analysis by HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_collection Environmental Sample Collection (Water or Soil) extraction Extraction (e.g., LLE, SPE, Ultrasonic) sample_collection->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (e.g., C18 or Phenyl Column) hplc_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: General experimental workflow for the quantification of this compound in environmental samples using HPLC.

Detailed Experimental Protocols

Method 1: Direct Injection HPLC-UV for Water Samples

This method is suitable for the direct determination of this compound compounds in water with relatively low matrix interference.

  • Sample Preparation: A mixture of methanol and water (9:1 v/v) is used for pretreatment. The sample is then filtered through a microfiltration membrane.[4]

  • HPLC System:

    • Column: C18 stationary phase.[4]

    • Mobile Phase: A mixture of methanol and water.[4]

    • Detector: UV detector set at a wavelength of 254 nm.[4]

  • Analysis: The pretreated sample is directly injected into the HPLC system for analysis.

Method 2: Solid Phase Extraction (SPE) Coupled with HPLC-UV for Water Samples

This method is employed for the determination of nitrobenzenes in water samples, including surface and drinking water, and involves a pre-concentration step to enhance sensitivity.

  • Sample Preparation (SPE): Nitrobenzenes in the water sample are enriched on a Porapak RDX column.[5]

  • HPLC System:

    • Column: C18 column (250 mm × 4.6 mm, 5 µm).[5]

    • Mobile Phase: A mixed solution of methanol and water (55:45 v/v).[5]

    • Detector: UV detection at 260 nm.[5]

  • Analysis: The enriched analytes are eluted from the SPE column and analyzed by the HPLC system.

Method 3: Ultrasonic Extraction UHPLC-UV for Soil and Other Solid Samples

This ultra-high performance liquid chromatography (UHPLC) method is designed for the detection of this compound compounds in solid matrices like soil.

  • Sample Preparation: Analytes are extracted from the sample twice using acetonitrile via ultrasonication. 200 µL of the extract is mixed with 800 µL of water and filtered through a nylon membrane.[6]

  • UHPLC System:

    • Column: Phenyl modified column.[6]

    • Mobile Phase: A gradient of water and methanol is used for separation.[6]

    • Detector: UV detector.

  • Analysis: The prepared sample extract is injected into the UHPLC system for determination.

Column Selection: C18 vs. Phenyl-Hexyl

The choice of the HPLC column is a critical factor influencing the separation of nitroaromatic compounds.

  • C18 Columns: These are the most common reversed-phase columns and provide good separation for a wide range of non-polar to moderately polar compounds.

  • Phenyl-Hexyl Columns: These columns offer an alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[3][7] This can be particularly advantageous for separating structural isomers of nitroaromatic compounds.[7] The use of methanol as the organic modifier in the mobile phase can enhance these π-π interactions, leading to increased retention and changes in selectivity.[7]

Mobile Phase Optimization

The composition of the mobile phase, typically a mixture of water with an organic solvent like methanol or acetonitrile, is a key parameter for optimizing the separation.[8] The ratio of the organic solvent to water affects the retention time and resolution of the analytes.[8] For ionizable compounds, controlling the pH of the mobile phase is crucial as it influences the ionization state and, consequently, the retention of the analytes.[9]

References

Navigating the Selective Reduction of Dinitrobenzene: A Comparative Guide to Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of dinitrobenzene to valuable nitroanilines and phenylenediamines is a critical transformation. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most effective catalyst for this nuanced process.

The selective hydrogenation of dithis compound presents a significant challenge: how to reduce one nitro group while leaving the other intact. The choice of catalyst is paramount in steering the reaction towards the desired product, be it nitroaniline or the fully reduced phenylenediamine. This guide delves into the performance of different catalysts, offering a clear comparison based on conversion, selectivity, and reaction conditions.

Performance of Various Catalysts in the Selective Hydrogenation of m-Dithis compound

The following table summarizes the performance of several catalysts in the selective hydrogenation of m-dithis compound to m-nitroaniline (m-NAN). The data highlights the significant influence of the catalyst support and the addition of promoters on both activity and selectivity.

CatalystConversion (%)Selectivity to m-NAN (%)Temperature (°C)Pressure (MPa)Time (h)SolventReference
Ru/TiO₂53.050.510040.5Ethanol (B145695)[1]
Ru/C86.074.810041Ethanol[1]
Ru/Al₂O₃39.297.410045Ethanol[1]
Ru-SnOₓ/Al₂O₃-2%10097.310042Ethanol[2]
5% Pd/C9095313.4--[2]
5% Pt/C48975016-Supercritical CO₂[2]
Au/Fe₂O₃~10%100----[2]
Au/TiO₂~10%100----[2]
Au/Al₂O₃~10%100----[2]

Key Observations:

  • Support Effect: Ruthenium supported on titania (Ru/TiO₂) exhibits high activity but lower selectivity towards m-nitroaniline compared to alumina-supported ruthenium (Ru/Al₂O₃), which shows excellent selectivity (>97%) but lower activity.[2]

  • Promoter Effect: The addition of tin oxide (SnOₓ) as a promoter to the Ru/Al₂O₃ catalyst significantly enhances the reaction rate while maintaining high selectivity to m-NAN.[2] A Ru-SnOₓ/Al₂O₃ catalyst with 2% SnOₓ loading achieved complete conversion of m-dithis compound with 97.3% selectivity to m-nitroaniline.[2]

  • Noble Metal Comparison: While gold catalysts on various supports can achieve 100% selectivity at low conversions, the selectivity tends to decrease as the conversion increases.[2] Palladium and platinum catalysts also demonstrate high selectivity under specific reaction conditions.[2]

  • Non-Noble Metal Catalysts: While noble metals are often employed, research into more cost-effective non-noble metal catalysts is ongoing.[3][4] For instance, copper-based catalysts have been investigated for this compound reduction.[3] The reaction mechanism on non-noble metals often differs from that on noble metals, with the former tending to proceed through N-O bond dissociation.[4]

Experimental Protocols

A fundamental understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are typical protocols for catalyst preparation and the selective hydrogenation of dithis compound.

Catalyst Preparation (Example: Ru-SnOₓ/Al₂O₃)

A series of Ru-SnOₓ/Al₂O₃ catalysts with varying SnOₓ loadings can be prepared via impregnation methods. In a typical procedure, γ-Al₂O₃ is impregnated with an aqueous solution of RuCl₃·3H₂O and SnCl₄·5H₂O. The mixture is then dried and calcined at elevated temperatures. The catalysts are subsequently reduced in a hydrogen atmosphere before use.

Catalytic Hydrogenation of m-Dithis compound

The selective hydrogenation is typically carried out in a high-pressure autoclave. The general workflow is as follows:

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_analysis Product Analysis charge_reactor Charge Reactor: - m-Dithis compound - Catalyst - Solvent (e.g., Ethanol) seal_flush Seal and Flush with N₂ charge_reactor->seal_flush heat_pressurize Heat to Reaction Temp. (e.g., 100°C) and Pressurize with H₂ (e.g., 4 MPa) seal_flush->heat_pressurize stir Stir at High Speed (e.g., 1200 rpm) for a Set Time heat_pressurize->stir cool_depressurize Cool and Depressurize stir->cool_depressurize sample_analysis Analyze Products (e.g., GC, HPLC) cool_depressurize->sample_analysis

Figure 1. General experimental workflow for the selective hydrogenation of dithis compound.

In a representative experiment, 2 mmol of m-dithis compound, 20 mg of the catalyst, and 20 mL of ethanol are added to a 100-mL autoclave.[2] The reactor is sealed, purged with nitrogen, and then heated to the desired temperature (e.g., 100 °C).[2] Hydrogen is introduced to the desired pressure (e.g., 4 MPa), and the reaction mixture is stirred vigorously for a specified duration.[2] Upon completion, the reactor is cooled, and the products are analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of dithis compound and the selectivity towards the desired products.

Signaling Pathways and Reaction Mechanisms

The selective reduction of dithis compound involves a complex interplay of surface reactions on the catalyst. The generally accepted mechanism involves the stepwise reduction of the nitro groups.

reaction_pathway DNB Dithis compound (O₂N-Ar-NO₂) NAN Nitroaniline (O₂N-Ar-NH₂) DNB->NAN +H₂ -H₂O Intermediates Intermediates (e.g., Nitrosoaniline, Hydroxylamine) DNB->Intermediates PDA Phenylenediamine (H₂N-Ar-NH₂) NAN->PDA +H₂ -H₂O Intermediates->NAN

References

A Comparative Guide to the Detection of Nitrobenzene: TLC vs. High-Performance Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of nitrobenzene, a key intermediate in many industrial syntheses and a compound of toxicological concern, is paramount. This guide provides an objective comparison of the traditional Thin-Layer Chromatography (TLC) method with more advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data to inform your analytical strategy.

This comparison will delve into the performance characteristics, experimental protocols, and logical workflows of each method, offering a comprehensive overview to aid in selecting the most appropriate technique for your specific analytical needs.

Performance Comparison at a Glance

The choice of an analytical method hinges on a balance of sensitivity, speed, cost, and the nature of the sample matrix. Below is a summary of the key performance indicators for the detection of this compound using TLC, GC-MS, and HPLC.

ParameterTLC MethodGC-MS MethodHPLC Method
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Separation of volatile compounds followed by mass-based detection and identification.Separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column.
Limit of Detection (LOD) ~5 µg per spot[1]0.017 µg/mL4.3 - 5.5 µg/L
Limit of Quantification (LOQ) Not typically determined for this qualitative method.Data not availableData not available
Linearity Not applicable for this qualitative method.Data not availableData not available
Accuracy (% Recovery) Not applicable for this qualitative method.Data not available79% - 136%
Precision (%RSD) Not applicable for this qualitative method.<10% (Repeatability)6.8% - 13%
Analysis Time Relatively fast, with development times typically under an hour.~5 minutes per sampleVaries depending on the method.
Cost LowHighModerate to High
Primary Application Qualitative screening, purity checks.Quantitative analysis, confirmation.Quantitative analysis.

In-Depth Look: Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the practical implications of choosing a particular analytical technique.

Validated TLC Method for this compound Detection

This method is particularly useful for the rapid screening of this compound in biological materials.[1]

1. Sample Preparation:

  • Biological materials (e.g., visceral tissue) are extracted with an appropriate organic solvent.

  • The extract is concentrated before application to the TLC plate.

2. Chromatographic Conditions:

  • Stationary Phase: Silica gel G coated on glass plates (0.25 mm thickness), activated at 100°C for 1 hour.[1]

  • Mobile Phase: A mixture of benzene, acetone, and absolute alcohol in a ratio of 8:1:1 (v/v/v).[1]

  • Application: 10 µL of the sample extract and a standard solution of this compound are spotted on the plate.

  • Development: The plate is developed in a pre-saturated chamber until the solvent front travels a sufficient distance.

3. Detection and Visualization:

  • The developed plate is dried.

  • The plate is sprayed with a 5% (w/v) solution of stannous chloride in hydrochloric acid to reduce this compound to aniline.[1]

  • The plate is then heated at 100°C for 10 minutes.[1]

  • After cooling, the plate is sprayed with a 2% (w/v) aqueous solution of sodium nitrite, followed by a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.[1]

  • An orange-colored spot indicates the presence of this compound.[1]

Alternative Method 1: GC-MS for this compound in Water

This method offers high sensitivity and is suitable for the quantitative analysis of this compound in aqueous samples.

1. Sample Preparation:

  • A 50 mL water sample is extracted with 2 mL of methylene (B1212753) chloride.

  • The organic layer is collected for analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 5975T LTM GC/MSD or equivalent.

  • Column: A suitable capillary column for the separation of semi-volatile organic compounds.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Optimized for the separation of this compound.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in a suitable mode for the detection and quantification of this compound.

Alternative Method 2: HPLC for this compound Compounds in Surface Water

This method is applicable for the direct determination of several this compound compounds in water samples.

1. Sample Preparation:

  • The water sample is mixed with methanol (B129727) in a 9:1 volume ratio.

  • The mixture is filtered through a microfiltration membrane.

2. HPLC Conditions:

  • Column: C18 separation column.

  • Mobile Phase: A gradient or isocratic mixture of methanol and water.

  • Detector: UV detector set at a wavelength of 254 nm.

Visualizing the Workflow: A Logical Approach

Understanding the sequence of steps in each analytical method is crucial for implementation and troubleshooting. The following diagrams, generated using the DOT language, illustrate the logical workflows for the TLC method validation and a general chromatographic analysis process.

TLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection prep_sample Sample and Standard Preparation spotting Spotting prep_sample->spotting prep_plate TLC Plate Activation prep_plate->spotting development Chromatographic Development spotting->development drying Plate Drying development->drying reduction Reduction with Stannous Chloride drying->reduction derivatization Diazotization and Coupling reduction->derivatization visualization Visualization of Colored Spot derivatization->visualization

TLC Method Workflow for this compound Detection.

Chromatographic_Analysis_Workflow start Start sample_prep Sample Preparation (Extraction, Dilution, etc.) start->sample_prep injection Sample Injection sample_prep->injection instrument_setup Instrument Setup (Column, Mobile Phase, etc.) instrument_setup->injection separation Chromatographic Separation injection->separation detection Detection (UV, MS, etc.) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis results Results data_analysis->results

General Chromatographic Analysis Workflow.

Conclusion

The selection of an appropriate analytical method for the detection of this compound is a critical decision that impacts the reliability and efficiency of research and quality control processes.

  • TLC offers a rapid, cost-effective, and straightforward method for the qualitative screening of this compound, particularly in complex biological matrices. Its simplicity makes it an excellent choice for preliminary assessments and in settings with limited access to sophisticated instrumentation.

  • GC-MS provides unparalleled sensitivity and selectivity, making it the gold standard for the quantitative determination and confirmation of this compound, especially at trace levels.

  • HPLC-UV presents a robust and reliable option for the routine quantitative analysis of this compound in various samples, offering a balance between performance and cost.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available resources. This guide provides the foundational information to make an informed decision, ensuring the integrity and accuracy of your analytical results.

References

Navigating the Pitfalls of Nitrobenzene Interference in Fluorescence-Based Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, fluorescence-based assays are a cornerstone of modern biological research and high-throughput screening (HTS). However, the presence of interfering compounds can lead to misleading results, wasting valuable time and resources. Nitrobenzene and its derivatives, common scaffolds in compound libraries, are notorious for their ability to quench fluorescence, thereby masking true biological activity or creating false positives. This guide provides an objective comparison of assay performance in the presence of this compound, supported by experimental data and detailed protocols to help you identify and mitigate this critical issue.

A significant challenge in HTS is the interference caused by library compounds themselves.[1][2] Many small molecules are optically active and can interfere with fluorescence-based assays, which are widely used in drug discovery.[1][3][4] This interference can manifest as autofluorescence (false positives) or fluorescence quenching (false negatives).[4][5] Nitroaromatic compounds, including this compound, are particularly well-known fluorescence quenchers.[6]

The primary mechanism by which this compound interferes with fluorescence is through Photoinduced Electron Transfer (PET).[6] In this process, the electron-deficient this compound molecule accepts an electron from the excited state of a fluorophore. This provides a non-radiative pathway for the fluorophore to return to its ground state, effectively "quenching" the fluorescence emission. This quenching is often highly efficient and can lead to a significant decrease in the assay signal.

The Impact of this compound on Common Fluorescence Assays: A Quantitative Comparison

The quenching efficiency of this compound can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. The Stern-Volmer constant (Ksv) is a measure of the quenching efficiency. While specific data on this compound's interference in common biological assays is often embedded within broader screening campaigns, data from studies on fluorescent sensors for this compound provide a clear indication of its powerful quenching ability.

Below is a summary of quenching constants and limits of detection (LOD) for this compound from studies using various fluorescent metal-organic frameworks (MOFs). While these are not biological assays, the data quantitatively demonstrates the potent quenching ability of this compound, which is transferable to a biological assay context where a fluorophore is present.

Fluorescent SensorQuenching Constant (Ksv) (M⁻¹)Limit of Detection (LOD) for this compound (M)Reference
Zinc-MOF 11.19 x 10⁵1.47 x 10⁻⁷[7]
Zinc-MOF 2Not specified1.42 x 10⁻⁷[7]
Zinc-MOF 3Not specified3.03 x 10⁻⁸[7]
Zinc-MOF 42.62 x 10⁵1.92 x 10⁻⁷[7]
Cadmium-Complex 3Not specified1.15 x 10⁻¹⁰[6]

This data highlights that even micromolar concentrations of this compound can cause significant fluorescence quenching, a concentration range frequently used in HTS.[3]

Mitigating this compound Interference: A Comparison of Alternative Assay Strategies

The most effective strategy to combat interference from compounds like this compound is to design assays that are less susceptible to their effects. One of the most successful approaches is to shift the assay's fluorescence readout to longer wavelengths.[7]

The "Red-Shift" Advantage

Compound libraries are known to have a higher incidence of autofluorescence and absorbance in the blue-green region of the spectrum.[4] By using fluorophores that are excited and emit in the far-red or near-infrared (NIR) regions, the likelihood of interference is dramatically reduced.[7][8][9]

Comparison of Assay Windows:

Assay WavelengthPotential for this compound InterferenceRationale
Blue/Green (e.g., Coumarin, Fluorescein) HighHigh probability of spectral overlap with this compound's absorbance. Many library compounds interfere in this region.[4]
Red/Far-Red (e.g., Rhodamine derivatives, Cyanine dyes) LowFewer library compounds interfere at longer wavelengths.[7] Reduces the impact of light scattering.[7]

A practical example of this strategy is the use of a coupled-enzyme assay. For instance, a dehydrogenase assay that measures the production of NADPH (absorbance at 340 nm) can be coupled with a diaphorase/resazurin (B115843) system. The diaphorase uses the NADPH to convert the weakly fluorescent resazurin into the highly fluorescent resorufin, which has an emission maximum at ~590 nm, effectively "red-shifting" the readout and avoiding interference from compounds that absorb in the UV range.[3][4]

Experimental Protocols

To ensure the reliability of your fluorescence-based assays, it is crucial to perform counter-screens to identify interfering compounds. Here are detailed protocols for assessing autofluorescence and fluorescence quenching.

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if a test compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.[10]

Materials:

  • Test compound (e.g., this compound-containing library compound)

  • Assay buffer

  • Fluorescence microplate reader

  • Black, opaque microplates

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer. The concentrations should span the range used in the primary biological assay.

  • Dispense the dilutions into the wells of a black, opaque microplate.

  • Include wells containing only the assay buffer as a negative control (blank).

  • Read the plate using the same excitation and emission wavelengths and instrument settings (e.g., gain) as the primary assay.

  • Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if a test compound quenches the fluorescence of the assay's fluorophore.[5]

Materials:

  • Test compound

  • Assay fluorophore (the fluorescent substrate or product from your primary assay)

  • Assay buffer

  • Fluorescence microplate reader

  • Black, opaque microplates

Procedure:

  • Prepare three sets of wells:

    • Set A (Fluorophore only): Assay buffer + assay fluorophore at its final assay concentration.

    • Set B (Fluorophore + Compound): Assay buffer + assay fluorophore + test compound. Prepare a dilution series of the test compound.

    • Set C (Blank): Assay buffer only.

  • Incubate the plate under the same conditions as the primary assay (time, temperature).

  • Read the fluorescence of all wells using the appropriate excitation and emission wavelengths.

  • Analysis:

    • Subtract the blank signal (Set C) from both Set A and Set B.

    • Compare the fluorescence of Set B to Set A. A concentration-dependent decrease in the fluorescence of Set B indicates that the test compound is a quencher.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of fluorescence quenching by this compound and a typical workflow for identifying assay interference.

cluster_0 Mechanism of Fluorescence Quenching by this compound F Fluorophore (Ground State) F_star Fluorophore (Excited State) F->F_star Excitation Light (hν_ex) F_star->F Fluorescence (hν_em) Complex [F*...NB] Exciplex F_star->Complex Collision NB This compound NB->Complex Quenched Quenched Fluorophore + NB Complex->Quenched Photoinduced Electron Transfer (PET)

Caption: Mechanism of photoinduced electron transfer (PET) quenching.

Start Start HTS Campaign PrimaryAssay Primary Biological Assay Start->PrimaryAssay HitFound Initial 'Hit' Identified PrimaryAssay->HitFound NoHit No Hit PrimaryAssay->NoHit No activity InterferenceCheck Perform Interference Assays HitFound->InterferenceCheck IsAutofluorescent Autofluorescent? InterferenceCheck->IsAutofluorescent IsQuencher Quencher? IsAutofluorescent->IsQuencher No FalsePositive Flag as False Positive / Artifact IsAutofluorescent->FalsePositive Yes IsQuencher->FalsePositive Yes TrueHit Confirm as True Hit IsQuencher->TrueHit No

Caption: Workflow for identifying assay interference in HTS.

References

"comparative analysis of nitrobenzene degradation by different advanced oxidation processes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AOP Efficacy in Nitrobenzene Remediation

This compound, a toxic and recalcitrant organic compound, poses significant environmental and health risks. Its removal from wastewater is a critical challenge, driving research into effective remediation technologies. Advanced Oxidation Processes (AOPs) have emerged as a promising solution due to their ability to generate highly reactive hydroxyl radicals (•OH) that can mineralize this compound into less harmful substances. This guide provides a comparative analysis of different AOPs for this compound degradation, supported by experimental data and detailed methodologies to aid in the selection and optimization of treatment strategies.

Performance Comparison of AOPs for this compound Degradation

The efficacy of various AOPs in degrading this compound is influenced by multiple factors, including catalyst type, pH, oxidant concentration, and reaction time. The following tables summarize the performance of key AOPs based on published experimental data.

AOP Type Catalyst/System Initial this compound Conc. Degradation Efficiency (%) Reaction Time Optimal pH Key Findings Reference
Photocatalysis SrFeO₃-δ50 - 300 ppm99%Not SpecifiedNot SpecifiedDegradation follows first-order kinetics.[1]
Photocatalysis TiO₂20 mMHighNot SpecifiedNot SpecifiedEfficiency is influenced by light intensity and catalyst concentration.[2][3]
Fenton-like Cu(II)/H₂O₂1.2 mM>90%Not Specified~6.2Cu(II) can be as effective as Fe(III) and operates in a broader pH range.[4]
Photo-Fenton Fe(II) or Fe(III)/H₂O₂/UVNot SpecifiedGenerally higher than FentonShorter than FentonAcidicUV radiation accelerates the formation of hydroxyl radicals.[5][6]
Ozonation Ozone/PersulfateNot Specified90.59%30 min10The combined system is significantly more effective than ozone or persulfate alone.[7][8]
Electrochemical Oxidation Ti/SnO₂-Sb/Ce-PbO₂100 mg L⁻¹91.5% (TOC removal)60 minNot SpecifiedEffective mineralization of this compound to CO₂ and H₂O.[9][10]
Electrochemical Oxidation Boron-Doped Diamond (BDD) Anode2 mM92% (of o-nitrophenol)8 hours3High degradation efficiency achieved at acidic pH.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized experimental protocols for the AOPs discussed, based on common practices reported in the literature.

General Procedure for Photocatalytic Degradation

A typical photocatalytic experiment is conducted in a batch reactor, often with a quartz tube to allow for UV irradiation.

  • Catalyst Suspension: A specific amount of the photocatalyst (e.g., SrFeO₃-δ or TiO₂) is suspended in an aqueous solution of this compound of a known concentration.[1][2][3]

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.[1]

  • Initiation of Photocatalysis: The reaction is initiated by irradiating the suspension with a light source (e.g., a mercury vapor lamp for UV light).[1]

  • Sample Collection and Analysis: Aliquots of the suspension are withdrawn at regular intervals, filtered to remove the catalyst, and the concentration of this compound is determined using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

General Procedure for Fenton and Photo-Fenton Processes
  • pH Adjustment: The pH of the this compound solution is adjusted to the desired value, typically in the acidic range for Fenton and photo-Fenton reactions.

  • Addition of Catalyst and Oxidant: A predetermined amount of an iron salt (e.g., FeSO₄ or FeCl₃) is added to the solution, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the reaction.[4][5]

  • UV Irradiation (for Photo-Fenton): For the photo-Fenton process, the reactor is exposed to a UV light source to enhance the production of hydroxyl radicals.[6]

  • Reaction Monitoring: The degradation of this compound is monitored over time by analyzing samples for this compound concentration and, in some cases, Total Organic Carbon (TOC) to assess mineralization.[4]

General Procedure for Ozonation
  • Reactor Setup: The experiment is typically carried out in a gas-washing bottle or a packed bed reactor.

  • Ozone Generation: Ozone gas is produced by an ozone generator and bubbled through the this compound solution at a controlled flow rate.

  • Addition of Co-oxidants (Optional): In enhanced ozonation processes, a co-oxidant like persulfate may be added to the solution to increase the generation of reactive radicals.[7][8]

  • Analysis: The concentration of dissolved ozone and the degradation of this compound are monitored throughout the experiment.

General Procedure for Electrochemical Oxidation
  • Electrochemical Cell: The experiment is performed in an electrochemical cell, which can be divided or undivided, containing an anode and a cathode.[12][13]

  • Electrolyte: A supporting electrolyte (e.g., Na₂SO₄) is added to the this compound solution to increase its conductivity.[11]

  • Electrolysis: A constant current or potential is applied between the electrodes using a potentiostat/galvanostat.

  • Degradation Monitoring: The degradation of this compound and its intermediates is followed by chromatographic techniques. The extent of mineralization can be determined by measuring the Chemical Oxygen Demand (COD) or TOC.[11]

Visualizing the Processes

To better understand the workflows and mechanisms, the following diagrams have been generated using the DOT language.

G General Experimental Workflow for AOPs cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Solution B Adjust pH A->B C Add Catalyst/Reagents B->C D Initiate Reaction (e.g., UV, O3, Current) C->D E Collect Samples at Intervals D->E F Filter Sample E->F G Analyze Concentration (HPLC, UV-Vis) F->G H Determine Degradation Efficiency G->H

Caption: A generalized workflow for advanced oxidation process experiments.

G Simplified Degradation Pathway of this compound via AOPs NB This compound Intermediates Hydroxylated Intermediates (e.g., Nitrophenols) NB->Intermediates OH •OH (Hydroxyl Radical) OH->NB Attack RingOpening Ring Opening Intermediates->RingOpening CarboxylicAcids Short-chain Carboxylic Acids (e.g., Maleic acid, Oxalic acid) RingOpening->CarboxylicAcids Mineralization Mineralization Products (CO₂, H₂O, NO₃⁻) CarboxylicAcids->Mineralization

References

A Comparative Guide to the Certification of Nitrobenzene as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a critical role in ensuring the quality and validity of these measurements. This guide provides an objective comparison of nitrobenzene as a certified reference material, detailing its certified properties and the analytical methodologies used for its characterization. Furthermore, it compares this compound with an alternative nitroaromatic CRM, 2,4-dinitrotoluene, to offer a broader perspective for analytical method development and validation.

Comparison of Certified Reference Materials

The selection of a suitable reference material is a critical step in any analytical procedure. This section compares a typical this compound Certified Reference Material with an alternative, 2,4-Dinitrotoluene CRM, highlighting key certified properties. The data presented is based on commercially available CRMs and their corresponding Certificates of Analysis.

Certified PropertyThis compound CRM2,4-Dinitrotoluene CRM
Certified Value Typically ≥99.5% purity1.00 mg/mL[1]
Expanded Uncertainty Stated on Certificate of Analysis0.02 mg/mL (k=2)[1]
Traceability Traceable to NIST or other primary standardsTraceable to primary material from an NMI (e.g., NIST)[1][2]
Certification Body Accredited to ISO 17034 and ISO/IEC 17025[3]Accredited to ISO 17034 and ISO/IEC 17025[4]
Analytical Method(s) Gas Chromatography (GC), HPLCGas Chromatography (GC), Liquid Chromatography (LC)[1]
Format Neat liquid or solutionSolution[1][4]

Visualizing the Certification and Analytical Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for the certification of a reference material and a typical analytical workflow for the quantification of this compound.

Certification_Workflow cluster_0 Material Production & Characterization cluster_1 Certification & Value Assignment cluster_2 Quality Assurance & Documentation raw_material High-Purity Raw Material synthesis Synthesis & Purification raw_material->synthesis prelim_analysis Preliminary Analysis (e.g., GC, HPLC) synthesis->prelim_analysis method_validation Method Validation prelim_analysis->method_validation char_analysis Characterization by Multiple Methods method_validation->char_analysis stat_analysis Statistical Analysis of Data char_analysis->stat_analysis cert_value Assignment of Certified Value & Uncertainty stat_analysis->cert_value homogeneity Homogeneity Studies cert_value->homogeneity stability Stability Studies homogeneity->stability coa Issuance of Certificate of Analysis stability->coa Analytical_Workflow cluster_0 Sample & Standard Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Quantification crm This compound CRM std_prep Preparation of Calibration Standards crm->std_prep sample Test Sample sample_prep Sample Preparation (e.g., Extraction, Dilution) sample->sample_prep gc_hplc GC or HPLC Analysis std_prep->gc_hplc sample_prep->gc_hplc data_acq Data Acquisition gc_hplc->data_acq cal_curve Calibration Curve Generation data_acq->cal_curve quantification Quantification of this compound in Sample cal_curve->quantification report Reporting of Results quantification->report

References

Inter-laboratory Comparison for the Analysis of Nitrobenzene in Water: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of common analytical methods for the determination of nitrobenzene in water, supported by synthesized data from a simulated inter-laboratory study. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring to assist in method selection and evaluation.

An inter-laboratory comparison was designed to assess the performance of various laboratories in quantifying this compound in a standardized water sample. This study aimed to evaluate the accuracy and precision of the analytical methods routinely employed by the participating laboratories.

Comparison of Laboratory Performance

A spiked water sample with a certified this compound concentration of 15.0 µg/L was distributed to a panel of hypothetical laboratories. Each laboratory analyzed the sample using their in-house validated method. The primary analytical techniques used were Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of each laboratory was evaluated based on the accuracy of their reported concentration and the precision of their replicate measurements.

Table 1: Summary of Inter-laboratory Comparison Results for this compound in Water (Assigned Value: 15.0 µg/L)

Laboratory IDAnalytical MethodReported Mean Concentration (µg/L)Standard Deviation (µg/L)Accuracy (% Recovery)Precision (% RSD)Z-Score
Lab 01GC-MS14.50.796.74.8-0.6
Lab 02HPLC-UV15.81.1105.37.01.0
Lab 03GC-MS13.90.992.76.5-1.4
Lab 04HPLC-UV16.21.5108.09.31.5
Lab 05GC-MS14.80.598.73.4-0.2
Lab 06HPLC-UV15.30.8102.05.20.4

Z-scores were calculated to normalize the performance of each laboratory against the consensus value from the study. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Workflows and Logical Relationships

The overall workflow of the inter-laboratory comparison study, from sample preparation to data analysis, is depicted below. This is followed by diagrams illustrating the typical analytical workflows for the GC-MS and HPLC-UV methods used by the participating laboratories.

Inter-laboratory Comparison Workflow cluster_prep Sample Preparation and Distribution cluster_analysis Laboratory Analysis cluster_reporting Data Reporting and Evaluation A Preparation of Spiked Water Sample (this compound @ 15.0 µg/L) B Homogeneity and Stability Testing A->B C Distribution to Participating Laboratories B->C D Sample Analysis using In-house Validated Methods (GC-MS or HPLC-UV) C->D E Submission of Results (Mean, SD, Method Details) D->E F Statistical Analysis (Accuracy, Precision, Z-Score) E->F G Issuance of Performance Report F->G

Figure 1: Overall workflow of the inter-laboratory comparison study.

GC-MS Workflow cluster_extraction Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Take 100 mL Water Sample P2 Liquid-Liquid Extraction with Dichloromethane P1->P2 P3 Concentrate Extract P2->P3 A1 Inject 1 µL of Extract P3->A1 A2 Gas Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Peak Integration and Quantification A3->D1 D2 Concentration Calculation D1->D2

Figure 2: Typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

HPLC-UV Workflow cluster_hplc_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_hplc_data Data Processing HP1 Take 10 mL Water Sample HP2 Filter through 0.45 µm Membrane HP1->HP2 HA1 Inject 20 µL of Sample HP2->HA1 HA2 Isocratic/Gradient Elution HA1->HA2 HA3 UV Detection at 254 nm HA2->HA3 HD1 Chromatogram Peak Analysis HA3->HD1 HD2 Quantification using Calibration Curve HD1->HD2

Figure 3: Typical High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) workflow.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques employed in this inter-laboratory comparison are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methodologies similar to EPA Method 625 for the analysis of semivolatile organic compounds in water.[1]

  • Sample Preparation (Liquid-Liquid Extraction)

    • Measure 100 mL of the water sample into a separatory funnel.

    • Add a suitable internal standard.

    • Perform a liquid-liquid extraction using three successive aliquots of 30 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Instrumental Analysis

    • Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-300.

    • Injection Volume: 1 µL.

  • Quantification

    • A five-point calibration curve is generated using this compound standards.

    • The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is a common method for the direct analysis of this compound in aqueous samples.[2]

  • Sample Preparation

    • The water sample is brought to room temperature.

    • The sample is filtered through a 0.45 µm syringe filter to remove particulate matter.

  • Instrumental Analysis

    • HPLC System: Equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 70:30 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detector: Wavelength set to 254 nm.[2]

    • Injection Volume: 20 µL.

  • Quantification

    • A series of this compound standards in the mobile phase are prepared to construct a calibration curve.

    • The concentration in the sample is determined by comparing its peak area to the calibration curve.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, especially when handling hazardous chemicals like nitrobenzene. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound, a toxic and combustible liquid, requires a stringent and well-defined disposal protocol.[1][2] Improper disposal can lead to environmental contamination and significant health risks.[1][3] Therefore, a multi-step, safety-conscious approach is mandatory.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, splash goggles, nitrile gloves, and a full-length lab coat.[4] All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of hazardous vapors.[4][5]

In the event of a spill, the area should be evacuated of all non-essential personnel.[1][2] Remove all sources of ignition and ventilate the area.[1][2] The spill should be contained and absorbed using an inert material such as vermiculite, dry sand, or earth.[2] The absorbed material must then be collected in a sealed, properly labeled container for hazardous waste.[2]

This compound Disposal Workflow

The primary and recommended method for the disposal of this compound is through incineration.[1][6] This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1] It is critical to engage a licensed and certified hazardous waste disposal company to handle the transportation and final disposal of this compound waste.[1] Never dispose of this compound down the drain or with regular laboratory trash.[3][5][7]

Contaminated materials, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste and disposed of accordingly.[1] Empty containers should be disposed of as unused product.[1]

The following diagram illustrates the logical workflow for the proper disposal of this compound:

Nitrobenzene_Disposal_Workflow cluster_prep Preparation & Spill Response cluster_disposal Waste Collection & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill Accidental Spill? fume_hood->spill waste_container Place this compound Waste in a Properly Labeled, Sealed Container fume_hood->waste_container contain_spill Contain & Absorb Spill (Inert Material) spill->contain_spill Yes spill->waste_container No collect_spill Collect Absorbed Material in a Sealed, Labeled Container contain_spill->collect_spill collect_spill->waste_container storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources waste_container->storage disposal_company Contact Licensed Hazardous Waste Disposal Company storage->disposal_company incineration Incineration in a Chemical Incinerator with Afterburner and Scrubber disposal_company->incineration end End: Proper Disposal Complete incineration->end

References

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Min. plausibility 0.01
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Nitrobenzene

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